Aq-13
Descripción
Propiedades
IUPAC Name |
N-(7-chloroquinolin-4-yl)-N',N'-diethylpropane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3.2ClH/c1-3-20(4-2)11-5-9-18-15-8-10-19-16-12-13(17)6-7-14(15)16;;/h6-8,10,12H,3-5,9,11H2,1-2H3,(H,18,19);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHBPWZRWNFJPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC1=C2C=CC(=CC2=NC=C1)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168761 | |
| Record name | AQ 13 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169815-40-1 | |
| Record name | AQ 13 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169815401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AQ 13 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AQ-13 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PKT9732S5K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Antimalarial Candidate Aq-13: Chemical Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the investigational antimalarial compound Aq-13, a 4-aminoquinoline derivative with promising activity against chloroquine-resistant Plasmodium falciparum. The document details its chemical structure, a representative synthesis protocol, and available quantitative biological data. Furthermore, it outlines key experimental methodologies and visualizes the proposed mechanism of action and a general workflow for antimalarial drug screening.
Chemical Structure of this compound
This compound, also known as N'-(7-chloroquinolin-4-yl)-N,N-diethylpropane-1,3-diamine, is a synthetic compound belonging to the 4-aminoquinoline class of drugs, which includes the well-known antimalarial chloroquine.[1][2] Structurally, it is similar to chloroquine but possesses a shorter diaminoalkane side chain.[1][3] This modification is believed to be crucial for its efficacy against chloroquine-resistant strains of P. falciparum.[1]
Chemical and Physical Properties:
| Property | Value |
| IUPAC Name | N'-(7-chloroquinolin-4-yl)-N,N-diethylpropane-1,3-diamine |
| Molecular Formula | C₁₆H₂₂ClN₃ |
| Molecular Weight | 291.82 g/mol |
| SMILES | CCN(CC)CCCNc1ccnc2cc(Cl)ccc12 |
| InChI Key | NCPLTAGJJVCHOW-UHFFFAOYSA-N |
Synthesis of this compound
The synthesis of 4-aminoquinoline analogues like this compound generally involves the nucleophilic substitution of a chlorine atom at the 4-position of the quinoline ring with a suitable amine side chain. While a specific, detailed protocol for the industrial synthesis of this compound is not publicly available, a representative laboratory-scale synthesis can be extrapolated from general methods for 4-aminoquinoline synthesis.[4][5][6][7] The key starting material is 4,7-dichloroquinoline, which is reacted with N,N-diethyl-1,3-propanediamine.
Representative Synthetic Protocol:
A general method for the synthesis of 4-aminoquinolines involves the reaction of 4,7-dichloroquinoline with the desired amine.[8] For this compound, this would be N,N-diethyl-1,3-propanediamine.
-
Step 1: Reaction Setup In a round-bottom flask, 4,7-dichloroquinoline and a molar excess of N,N-diethyl-1,3-propanediamine are combined in a suitable solvent, such as ethanol or isopropanol.
-
Step 2: Reaction Conditions The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Step 3: Work-up and Purification After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate) to remove any unreacted starting materials and byproducts. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure N'-(7-chloroquinolin-4-yl)-N,N-diethylpropane-1,3-diamine (this compound).
Biological Activity and Quantitative Data
This compound has demonstrated significant in vitro activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum.[4] Its ability to overcome chloroquine resistance is a key attribute being investigated for its potential as a new antimalarial agent.[1]
Table 1: In Vitro Antiplasmodial Activity of this compound
| Compound | P. falciparum Strain | IC₅₀ (nM) | Reference |
| This compound | 3D7 (CQS) | < 500 | [4] |
| This compound | K1 (CQR) | < 500 | [4] |
| Chloroquine | 3D7 (CQS) | ~20 | [1] |
| Chloroquine | K1 (CQR) | > 100 | [9] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Mechanism of Action
The proposed mechanism of action for 4-aminoquinolines, including this compound, centers on the disruption of heme detoxification within the malaria parasite's digestive vacuole.
Caption: Proposed mechanism of action of this compound in the parasite's digestive vacuole.
The parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline structure called hemozoin. This compound, like chloroquine, is believed to accumulate in the acidic digestive vacuole and bind to hematin (the oxidized form of heme), preventing its polymerization into hemozoin. The resulting accumulation of toxic free heme leads to parasite death.
Experimental Protocols
In Vitro Antiplasmodial Activity Assay
A common method to determine the in vitro activity of antimalarial compounds is the parasite lactate dehydrogenase (pLDH) assay or similar growth inhibition assays.[1]
Caption: A typical experimental workflow for in vitro antiplasmodial activity testing.
Protocol:
-
Parasite Culture: P. falciparum strains (e.g., 3D7 and K1) are cultured in human red blood cells in RPMI 1640 medium supplemented with human serum. The cultures are synchronized to the ring stage.
-
Drug Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium in a 96-well plate.
-
Incubation: The synchronized parasite culture is added to the wells containing the drug dilutions and incubated for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).
-
Assay: After incubation, the parasite growth is quantified. For the pLDH assay, the plates are frozen and thawed to lyse the cells. The pLDH substrate and diaphorase are then added, and the conversion of a tetrazolium salt to a colored formazan product is measured spectrophotometrically.
-
Data Analysis: The absorbance values are plotted against the drug concentration, and the IC₅₀ value is determined by non-linear regression analysis.
Concluding Remarks
This compound represents a promising lead compound in the development of new antimalarial drugs, particularly for combating chloroquine-resistant malaria. Its structural modifications compared to chloroquine appear to restore its activity against resistant parasite strains. The primary mechanism of action is thought to be consistent with other 4-aminoquinolines, involving the inhibition of hemozoin formation. Further preclinical and clinical studies are necessary to fully elucidate its efficacy, safety profile, and potential role in combination therapies for the treatment of uncomplicated falciparum malaria.[2][3]
References
- 1. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - an investigational antimalarial drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. trinityssr.wordpress.com [trinityssr.wordpress.com]
Technical Guide: (N1-(7-chloro-quinolin-4yl)-3-(N3,N3-diethylamino)propylamine) dihydrochloride trihydrate
Disclaimer: The compound (N1-(7-chloro-quinolin-4yl)-3-(N3,N3-diethylamino)propylamine) dihydrochloride trihydrate, also known as N'-(7-chloroquinolin-4-yl)-N,N-diethylpropane-1,3-diamine dihydrochloride trihydrate, is not extensively documented in publicly available scientific literature. The following information is largely extrapolated from data on structurally related 4-aminoquinoline derivatives. The properties and activities of the specific compound of interest may vary.
Introduction
(N1-(7-chloro-quinolin-4yl)-3-(N3,N3-diethylamino)propylamine) dihydrochloride trihydrate belongs to the 4-aminoquinoline class of compounds. This class is renowned for its significant biological activities, most notably as antimalarial agents. The core structure consists of a 7-chloroquinoline nucleus linked to a dialkylaminoalkyl side chain at the 4-position. This structural motif is crucial for the compound's potential therapeutic effects. This document aims to provide a comprehensive overview of the inferred properties, potential mechanisms of action, and synthetic pathways of this compound, based on the established knowledge of its chemical class.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₂ClN₃ · 2HCl · 3H₂O | Inferred |
| Molecular Weight | 432.80 g/mol | Inferred |
| Appearance | Likely a crystalline solid | Inferred |
| Solubility | Expected to be soluble in water | Inferred from salt form |
| pKa | The quinoline nitrogen and the side-chain amines are basic centers. The quinolinic nitrogen is a weak base (pKa ~6), and the tertiary alkylamine is more basic (pKa ~7-8).[1] | Inferred from related compounds |
Biological Activity and Mechanism of Action
The primary biological activity of 4-aminoquinoline derivatives is their antimalarial effect, particularly against Plasmodium falciparum.[2] The mechanism of action is believed to be consistent across this class of compounds.
Antimalarial Activity
The 7-chloro-4-aminoquinoline scaffold is essential for antimalarial activity.[3] These compounds are thought to exert their effect by interfering with the parasite's detoxification of heme, a byproduct of hemoglobin digestion.[2][3]
Proposed Mechanism of Action:
-
The 4-aminoquinoline compound, being a weak base, accumulates in the acidic digestive vacuole of the malaria parasite.[4]
-
Inside the vacuole, the parasite digests host hemoglobin, releasing toxic free heme.
-
The parasite normally detoxifies heme by polymerizing it into an inert crystalline substance called hemozoin.
-
The 4-aminoquinoline compound is thought to inhibit this polymerization process by forming a complex with heme, preventing its crystallization.[5]
-
The accumulation of free heme leads to oxidative stress and damage to the parasite's membranes, ultimately causing its death.[5]
Other Potential Activities
Derivatives of 4-aminoquinoline have been investigated for a range of other therapeutic applications, including:
-
Anticancer: Some 4-aminoquinolines have shown cytotoxic effects on cancer cell lines.
-
Anti-inflammatory: The ability of some 4-aminoquinolines to accumulate in lysosomes and modulate pH is thought to contribute to their anti-inflammatory and immunomodulatory effects.
-
Antiviral and Antibacterial: Various derivatives have been explored for their activity against a range of microbial pathogens.[1]
Experimental Protocols
Detailed experimental protocols for the specific title compound are not available. However, a plausible synthetic route can be inferred from general methods for preparing 4-aminoquinoline derivatives.
Proposed Synthesis
The synthesis of N'-(7-chloroquinolin-4-yl)-N,N-diethylpropane-1,3-diamine would likely involve a nucleophilic aromatic substitution reaction.
Reaction: 4,7-dichloroquinoline with N,N-diethylpropane-1,3-diamine.
General Protocol:
-
A mixture of 4,7-dichloroquinoline and an excess of N,N-diethylpropane-1,3-diamine is heated, either neat or in a suitable high-boiling solvent such as phenol or N-methyl-2-pyrrolidone.
-
The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled and worked up. This typically involves neutralization with an aqueous base (e.g., NaOH or K₂CO₃) to remove the hydrochloride salt of the excess diamine.
-
The product is then extracted with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
To obtain the dihydrochloride trihydrate salt, the purified free base is dissolved in a suitable solvent (e.g., ethanol or isopropanol) and treated with a stoichiometric amount of hydrochloric acid. The salt is then precipitated, collected by filtration, and dried. The trihydrate would be obtained by crystallization from an aqueous-alcoholic solution.
Visualizations
Proposed Synthetic Pathway
Caption: Proposed synthesis of N'-(7-chloroquinolin-4-yl)-N,N-diethylpropane-1,3-diamine.
Proposed Mechanism of Antimalarial Action
Caption: Inhibition of hemozoin formation by 4-aminoquinolines in the malaria parasite.
References
AQ-13's Renewed Assault on Chloroquine-Resistant Malaria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and global spread of chloroquine-resistant Plasmodium falciparum have significantly undermined malaria control efforts, necessitating the development of novel antimalarial agents. AQ-13, a 4-aminoquinoline derivative structurally similar to chloroquine, has emerged as a promising candidate, demonstrating potent activity against both chloroquine-sensitive and, crucially, chloroquine-resistant strains of the malaria parasite.[1][2] This technical guide provides an in-depth overview of this compound's activity, mechanism of action, and the experimental methodologies used to evaluate its efficacy, tailored for researchers and professionals in the field of drug development.
Mechanism of Action and Rationale for Overcoming Resistance
While the precise mechanism of action of this compound is not fully elucidated, it is believed to be similar to that of chloroquine.[3] Chloroquine acts by accumulating in the parasite's acidic digestive vacuole, where it inhibits the polymerization of toxic heme into inert hemozoin, leading to parasite death.[3] Resistance to chloroquine is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT), which facilitates the efflux of the drug from the digestive vacuole.[4]
This compound's defining characteristic is its ability to circumvent this resistance mechanism.[1][5] It is hypothesized that the modified, shorter diaminoalkane side chain of this compound reduces its affinity for the mutated PfCRT, thereby preventing its efflux and allowing it to accumulate to effective concentrations within the digestive vacuole of resistant parasites.[1][5]
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of this compound against chloroquine-sensitive and chloroquine-resistant P. falciparum.
Table 1: In Vitro Activity of this compound Against P. falciparum Strains
| Parasite Strain | Chloroquine Susceptibility | This compound IC₅₀ (nM) | Chloroquine IC₅₀ (nM) | Reference |
| 3D7 | Sensitive | 20.9 | - | [4][6] |
| 7G8 | Resistant | 44.3 | - | [4][6] |
| Cambodian Isolates (Median) | Amodiaquine-Sensitive (n=14) | 46.7 | - | [4][6] |
| Cambodian Isolates (Median) | Amodiaquine-Resistant (n=24) | 64.9 | - | [4][6] |
| Chloroquine-Resistant Isolates | Resistant | 15-20 | >100 | [7] |
Table 2: Clinical Trial Efficacy of this compound for Uncomplicated P. falciparum Malaria
| Parameter | This compound | Artemether-Lumefantrine | Study Population | Reference |
| Cure Rate (Per-Protocol) | Non-inferior | - | Malian men | [7] |
| Parasite Clearance | Comparable | Comparable | Malian men | [7] |
Experimental Protocols
In Vitro Drug Sensitivity Assays
The 50% inhibitory concentration (IC₅₀) of this compound is typically determined using in vitro parasite growth inhibition assays. The [³H]hypoxanthine uptake assay is a widely used method.[2][4][6][8][9]
Protocol: [³H]Hypoxanthine Uptake Inhibition Assay
-
Parasite Culture: P. falciparum isolates are cultured in RPMI 1640 medium supplemented with human serum or a serum substitute like Albumax I.[10][11] Cultures are maintained in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Drug Preparation: A stock solution of this compound is prepared, and serial dilutions are made to achieve a range of final concentrations for the assay.
-
Assay Plate Preparation: In a 96-well microtiter plate, the drug dilutions are added to wells containing parasitized red blood cells (at approximately 0.5% parasitemia and 1.5% hematocrit). Drug-free wells serve as controls.
-
Incubation: The plate is incubated for 24-48 hours under the same conditions as the parasite culture.
-
Radiolabeling: [³H]hypoxanthine is added to each well, and the plate is incubated for an additional 18-24 hours.[12] The parasite incorporates the radiolabel as it synthesizes nucleic acids.
-
Harvesting and Scintillation Counting: The cells are harvested onto a filter mat, and the amount of incorporated [³H]hypoxanthine is measured using a scintillation counter.
-
Data Analysis: The counts per minute (CPM) are plotted against the drug concentration, and the IC₅₀ value is calculated using a nonlinear regression model.
In Vivo Efficacy Models
Preclinical in vivo efficacy is often assessed using rodent malaria models, such as the Plasmodium berghei infection model in mice.[10]
Protocol: 4-Day Suppressive Test in P. berghei-Infected Mice
-
Animal Model: Female NMRI mice are typically used.[10]
-
Infection: Mice are inoculated intraperitoneally with P. berghei ANKA strain-infected red blood cells.
-
Drug Administration: The test compound (this compound) is administered orally or subcutaneously once daily for four consecutive days, starting on the day of infection. A control group receives the vehicle only, and a positive control group receives a standard antimalarial like chloroquine.
-
Parasitemia Monitoring: On day 4 post-infection, thin blood smears are prepared from tail blood, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
Efficacy Calculation: The average parasitemia of the treated group is compared to the vehicle-treated control group to calculate the percent inhibition of parasite growth. The dose that inhibits parasite growth by 50% (ED₅₀) and 90% (ED₉₀) can be determined.
Visualizing Pathways and Workflows
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of this compound in overcoming chloroquine resistance.
Experimental Workflow for In Vitro Drug Sensitivity Testing
Caption: Workflow for determining the in vitro IC₅₀ of antimalarial compounds.
Clinical Development and Future Perspectives
Phase I clinical trials have demonstrated that this compound has a safety and pharmacokinetic profile comparable to chloroquine.[13][14] A phase II non-inferiority trial in Mali showed that this compound was as effective as the standard artemether-lumefantrine combination therapy for uncomplicated falciparum malaria.[6][7] These findings position this compound as a valuable candidate for further development, potentially as a partner drug in a new combination therapy.[1][2] However, recent studies have indicated a potential for cross-resistance with amodiaquine in certain regions like Cambodia, which warrants further investigation and consideration in its future deployment.[4][6][8] Continued research and larger clinical trials are essential to fully establish the role of this compound in the global effort to combat drug-resistant malaria.
References
- 1. This compound - an investigational antimalarial drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Cross-resistance of the chloroquine-derivative this compound with amodiaquine in Cambodian Plasmodium falciparum isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, an investigational antimalarial, versus artemether plus lumefantrine for the treatment of uncomplicated Plasmodium falciparum malaria: a randomised, phase 2, non-inferiority clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-resistance of the chloroquine-derivative this compound with amodiaquine in Cambodian Plasmodium falciparum isolates | Medicines for Malaria Venture [mmv.org]
- 9. academic.oup.com [academic.oup.com]
- 10. mmv.org [mmv.org]
- 11. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Randomized Dose-Ranging Controlled Trial of this compound, a Candidate Antimalarial, and Chloroquine in Healthy Volunteers | PLOS Clinical Trials [journals.plos.org]
- 14. researchgate.net [researchgate.net]
The Pharmacodynamics of AQ-13: A Technical Guide for Malaria Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
AQ-13 is a next-generation 4-aminoquinoline antimalarial drug developed to overcome the widespread resistance of Plasmodium falciparum to chloroquine. Its structural modifications allow it to maintain activity against chloroquine-resistant strains of the parasite. This technical guide provides an in-depth overview of the pharmacodynamics of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its evaluation.
Mechanism of Action
The precise molecular target of this compound is yet to be definitively identified; however, its mechanism of action is widely understood to be analogous to that of chloroquine.[1][2] The primary mode of action is the inhibition of hemozoin biocrystallization within the parasite's digestive vacuole.
Plasmodium parasites digest host hemoglobin in their acidic digestive vacuole, releasing large quantities of toxic free heme. To protect themselves, the parasites detoxify the heme by converting it into an insoluble crystalline form called hemozoin. This compound, like other 4-aminoquinolines, is a weak base that accumulates in the acidic digestive vacuole of the parasite. Here, it is thought to bind to free heme, preventing its polymerization into hemozoin. The accumulation of toxic free heme leads to oxidative stress, membrane damage, and ultimately, parasite death.[2][3][4]
Caption: Proposed mechanism of action of this compound in the malaria parasite's digestive vacuole.
In Vitro Efficacy
This compound has demonstrated potent activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. The 50% inhibitory concentration (IC50) values are typically in the nanomolar range.
| P. falciparum Strain | Chloroquine Susceptibility | This compound IC50 (nM) | Reference |
| 3D7 | Sensitive | 20.9 | [5] |
| 7G8 | Resistant | 44.3 | [5] |
| Cambodian Isolates | Mixed | 18 - 133 | [5] |
| Chloroquine-Resistant Strains | Resistant | 15 - 20 | [6] |
In Vivo Efficacy
A phase 2, randomized, non-inferiority clinical trial was conducted in Mali, comparing this compound to the standard artemether-lumefantrine combination therapy for uncomplicated P. falciparum malaria in adult males.[6]
| Parameter | This compound | Artemether-Lumefantrine |
| Dosage | 638.5 mg base on days 1 & 2, 319.25 mg base on day 3 | 80 mg artemether / 480 mg lumefantrine twice daily for 3 days |
| Parasite Clearance by Day 7 | 100% | 100% |
| Cure Rate (Per-Protocol) | 100% (28/28) | 93.9% (31/33) |
| Mean Blood Concentration (Day 8) | 800 nM | Not Applicable |
The results of this trial indicated that this compound was not inferior to artemether-lumefantrine for the treatment of uncomplicated P. falciparum malaria caused by both chloroquine-susceptible and chloroquine-resistant parasites.[6] The mean blood concentration of this compound eight days after treatment initiation was approximately 40-50 times higher than the in vitro IC50 for chloroquine-resistant parasites.[6]
Experimental Protocols
In Vitro Antiplasmodial Activity Assay ([3H]-Hypoxanthine Incorporation Method)
This protocol is adapted from standard methodologies for assessing antimalarial drug efficacy in vitro.[5][7]
Caption: Workflow for determining the in vitro antiplasmodial activity of this compound.
1. Parasite Culture:
-
P. falciparum strains are maintained in continuous culture in human erythrocytes (type O+) at 3-5% hematocrit in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3.
-
Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Parasite synchronization to the ring stage is achieved using methods such as sorbitol lysis.
2. Drug Dilution:
-
A stock solution of this compound is prepared in an appropriate solvent (e.g., DMSO) and serially diluted in culture medium to achieve the desired final concentrations.
3. Assay Procedure:
-
In a 96-well microtiter plate, add 100 µL of each drug dilution in duplicate or triplicate.
-
Add 100 µL of synchronized parasite culture (1% parasitemia, 2% hematocrit) to each well.
-
Incubate the plate for 48 hours under the conditions described above.
-
Add 25 µL of culture medium containing 0.5 µCi of [3H]-hypoxanthine to each well.
-
Incubate for an additional 24 hours.
-
Harvest the contents of each well onto a glass fiber filter mat using a cell harvester.
-
Wash the filters to remove unincorporated radiolabel.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
The percentage of parasite growth inhibition is calculated relative to drug-free control wells.
-
IC50 values are determined by non-linear regression analysis of the dose-response curves.
In Vivo Efficacy Testing (4-Day Suppressive Test in a Murine Model)
This protocol is a standard method for evaluating the in vivo efficacy of antimalarial compounds using a rodent malaria model.[7][8]
Caption: Workflow for the 4-day suppressive test to evaluate the in vivo efficacy of this compound.
1. Animal Model:
-
Swiss albino mice (e.g., CD-1) are commonly used.
2. Parasite Strain:
-
A chloroquine-sensitive strain of Plasmodium berghei (e.g., ANKA) is used for infection.
3. Infection:
-
Mice are inoculated intraperitoneally with 1 x 107 parasitized red blood cells from a donor mouse.
4. Drug Administration:
-
Treatment is initiated 2-4 hours post-infection (Day 0).
-
This compound is administered orally or subcutaneously once daily for four consecutive days (Days 0, 1, 2, and 3).
-
A range of doses is used to determine the effective dose (ED50 and ED90).
-
A control group receives the vehicle alone.
5. Monitoring:
-
On Day 4, thin blood smears are prepared from the tail blood of each mouse.
-
The smears are stained with Giemsa, and parasitemia is determined by microscopic examination.
-
The mean percent parasitemia for each group is calculated.
6. Data Analysis:
-
The percent suppression of parasitemia for each dose is calculated using the formula: [(Mean parasitemia of control group - Mean parasitemia of treated group) / Mean parasitemia of control group] x 100
-
The ED50 and ED90 (the doses that suppress parasitemia by 50% and 90%, respectively) are calculated by regression analysis of the dose-response data.
-
The mean survival time of the mice in each group is also recorded.
Conclusion
This compound is a promising antimalarial candidate with potent activity against both chloroquine-sensitive and -resistant P. falciparum. Its pharmacodynamic profile, characterized by a mechanism of action that circumvents common resistance pathways and a favorable in vivo efficacy, positions it as a valuable tool in the fight against malaria. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound and other novel antimalarial compounds. Further research is warranted to fully elucidate its molecular interactions and to evaluate its efficacy in a broader patient population, including children and pregnant women.
References
- 1. This compound - an investigational antimalarial drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. A Diverse Range of Hemozoin Inhibiting Scaffolds Act on Plasmodium falciparum as Heme Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the Role of Heme in the Mechanism of Action of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-resistance of the chloroquine-derivative this compound with amodiaquine in Cambodian Plasmodium falciparum isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an investigational antimalarial, versus artemether plus lumefantrine for the treatment of uncomplicated Plasmodium falciparum malaria: a randomised, phase 2, non-inferiority clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mmv.org [mmv.org]
- 8. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Inhibition of the Aquaglyceroporin-Mediated Glycerol Uptake Pathway in Plasmodium falciparum
A Technical Guide for Drug Development Professionals, Researchers, and Scientists
Disclaimer: This document is intended for informational purposes for a scientific audience. The user's initial query regarding an "Aq-13 signaling pathway" has been clarified. "this compound" is a 4-aminoquinoline antimalarial drug candidate and does not possess a signaling pathway. This guide focuses on a distinct, validated target in Plasmodium: the aquaglyceroporin-mediated glycerol uptake pathway.
Executive Summary
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the identification and validation of novel therapeutic targets. One such promising target is the Plasmodium falciparum aquaglyceroporin (PfAQP), a membrane channel protein essential for the uptake of glycerol from the host. Glycerol is a crucial substrate for the parasite's lipid biosynthesis and membrane biogenesis, particularly during its rapid intraerythrocytic development.[1] Inhibition of PfAQP disrupts this vital nutrient supply chain, leading to decreased parasite proliferation and virulence. This technical guide provides a comprehensive overview of the PfAQP-mediated glycerol uptake pathway, its role as a drug target, known inhibitors, and detailed experimental protocols for its study.
The PfAQP-Mediated Glycerol Uptake Pathway
During the blood stage of infection, the malaria parasite resides within a parasitophorous vacuole inside a host erythrocyte. To acquire essential nutrients like glycerol from the host's plasma, the solute must traverse multiple membranes: the erythrocyte plasma membrane, the parasitophorous vacuolar membrane (PVM), and finally, the parasite's own plasma membrane.[2]
Plasmodium falciparum possesses a single aquaglyceroporin, PfAQP, which is localized to the parasite's plasma membrane.[1] This channel facilitates the transport of water and small neutral solutes, most notably glycerol.[3] The crystal structure of PfAQP has been resolved, providing detailed insights into its channel architecture and selectivity, which can be exploited for structure-based drug design.[4][5] Genetic knockout studies in the rodent malaria model, Plasmodium berghei, have demonstrated that parasites lacking the PfAQP orthologue (PbAQP) are viable but exhibit significantly impaired glycerol transport and slower proliferation rates.[1] This confirms the critical role of this pathway in parasite growth and establishes PfAQP as a valid target for antimalarial drug development.[2]
Mandatory Visualization 1: Glycerol Transport Pathway
Quantitative Data: Inhibitors of PfAQP
Several compounds have been identified that inhibit the function of PfAQP or the growth of Plasmodium falciparum by targeting this pathway. The table below summarizes the available quantitative data for these inhibitors.
| Compound Class | Compound Name | Target | Assay Type | IC50 | Organism/Strain | Citation(s) |
| Gold (III) Complexes | Auterpy | PfAQP | P. falciparum Growth Inhibition | 590 nM | Chloroquine-resistant P. falciparum | [6][7] |
| Sugar Alcohols | Erythritol | PfAQP | In silico permeation studies & in vitro confirmation | High nanomolar range (predicted) | P. falciparum | [8][9] |
| Mercurials | Mercuric Chloride (HgCl2) | Aquaporins (general) | Water Transport Inhibition | Not specified for PfAQP | General Aquaporins | [10][11] |
Note: Mercurial compounds are general inhibitors of aquaporins and are not suitable for therapeutic use due to their toxicity. They are primarily used as research tools to characterize channel function.[10]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of PfAQP inhibition.
Protocol: In Vitro Growth Inhibition Assay for P. falciparum
This protocol is used to determine the 50% inhibitory concentration (IC50) of test compounds against the asexual blood stages of P. falciparum.
4.1.1 Materials
-
P. falciparum culture (e.g., 3D7 or drug-resistant strains)
-
Human erythrocytes (O+)
-
Complete parasite culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and 10% human serum)
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
96-well black, clear-bottom microplates
-
Test compounds dissolved in DMSO
4.1.2 Procedure
-
Synchronize parasite cultures to the ring stage.
-
Prepare a parasite culture suspension with 2% parasitemia and 2% hematocrit in complete medium.
-
Serially dilute test compounds in complete medium in a separate 96-well plate. The final DMSO concentration should be ≤ 0.5%.
-
Add 100 µL of the parasite suspension to each well of the assay plate.
-
Add 100 µL of the diluted compound solutions to the corresponding wells. Include positive (no drug) and negative (uninfected erythrocytes) controls.
-
Incubate the plate for 72 hours in a modular incubation chamber gassed with 5% CO2, 5% O2, and 90% N2 at 37°C.
-
After incubation, prepare the SYBR Green I lysis buffer by diluting the stock 1:5000 in lysis buffer.
-
Carefully remove 100 µL of the supernatant from each well.
-
Add 100 µL of the SYBR Green I lysis buffer to each well. Mix gently and incubate in the dark at room temperature for 1 hour.
-
Read the fluorescence using a microplate reader with excitation at 485 nm and emission at 528 nm.[12]
4.1.3 Data Analysis
-
Subtract the background fluorescence from uninfected erythrocyte wells.
-
Normalize the data to the positive control (100% growth).
-
Plot the percentage of growth inhibition against the log of the compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
Protocol: Glycerol Uptake Assay in Xenopus Oocytes
This protocol measures the ability of a compound to inhibit glycerol transport through PfAQP expressed heterologously in Xenopus laevis oocytes.
4.2.1 Materials
-
Xenopus laevis oocytes
-
cRNA for PfAQP
-
Barth's solution (standard and modified)
-
Glycerol
-
Test compounds
-
Videomicroscopy setup
4.2.2 Procedure
-
Surgically remove oocytes from a female Xenopus laevis.
-
Inject oocytes with PfAQP cRNA or water (as a control). Incubate for 2-3 days to allow for protein expression.
-
Pre-incubate the oocytes in Barth's solution containing the test compound at the desired concentration for 15-30 minutes.
-
To initiate the assay, transfer the oocytes to an iso-osmotic solution containing 100 mM glycerol and the test compound.[2]
-
The influx of glycerol creates an osmotic gradient, causing water to enter the oocyte, which leads to swelling.
-
Monitor and record the oocyte swelling over time using videomicroscopy.[2]
4.2.3 Data Analysis
-
Calculate the rate of oocyte volume change (dV/dt).
-
Compare the swelling rate of oocytes expressing PfAQP in the presence and absence of the inhibitor.
-
Determine the percentage of inhibition of glycerol permeability.
Mandatory Visualization 2: Inhibitor Screening Workflow
Conclusion
The aquaglyceroporin-mediated glycerol uptake pathway, centered on the PfAQP channel, represents a significant and well-validated target for the development of novel antimalarial therapeutics. Its essential role in nutrient acquisition for parasite proliferation makes it a key vulnerability to be exploited. The availability of a high-resolution crystal structure of PfAQP provides a solid foundation for structure-based drug discovery efforts. The identification of potent inhibitors, such as the gold(III) complex Auterpy, demonstrates the druggability of this target. Further screening and optimization of compounds that selectively block this channel could lead to a new class of antimalarials, which are urgently needed to combat the growing threat of drug resistance. The experimental protocols outlined in this guide provide a framework for researchers to identify and characterize new inhibitors of this critical Plasmodium falciparum pathway.
References
- 1. Crystal structure of the aquaglyceroporin PfAQP from the malarial parasite Plasmodium falciparum – ScienceOpen [scienceopen.com]
- 2. pnas.org [pnas.org]
- 3. Crystal structure of the aquaglyceroporin PfAQP from the malarial parasite Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 5. Crystal structure of the aquaglyceroporin PfAQP from the malarial parasite Plasmodium falciparum [escholarship.org]
- 6. Evaluation of Au(III) complexes as Plasmodium falciparum aquaglyceroporin (PfAQP) inhibitors by in silico and in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. malariaworld.org [malariaworld.org]
- 8. [1305.1267] Healthy sweet inhibitor of Plasmodium falciparum aquaglyceroporin [arxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Structural basis of aquaporin inhibition by mercury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural basis of aquaporin inhibition by mercury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Screening a protein kinase inhibitor library against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Target of AQ-13 in Plasmodium falciparum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular target of the antimalarial drug candidate AQ-13 in Plasmodium falciparum, the deadliest species of malaria parasite. This compound, a 4-aminoquinoline derivative, was developed to overcome the widespread resistance to its predecessor, chloroquine. The primary molecular target of this compound is the P. falciparum chloroquine resistance transporter (PfCRT), a protein located in the membrane of the parasite's digestive vacuole. This guide delves into the mechanism of action of this compound, its interaction with PfCRT, and the experimental evidence supporting these findings. It includes a compilation of quantitative data on the drug's efficacy, detailed experimental protocols for its study, and visualizations of the key pathways and workflows.
Introduction to this compound
This compound is a promising antimalarial compound that belongs to the 4-aminoquinoline class of drugs, structurally similar to chloroquine.[1] It was specifically designed to be effective against strains of P. falciparum that have developed resistance to chloroquine, which for many years was the frontline treatment for malaria.[1] The key attribute of this compound is its ability to circumvent the primary mechanism of chloroquine resistance, making it a valuable candidate for the treatment of uncomplicated falciparum malaria, potentially as part of a combination therapy.[1]
The Molecular Target: P. falciparum Chloroquine Resistance Transporter (PfCRT)
The overwhelming body of evidence points to the P. falciparum chloroquine resistance transporter (PfCRT) as the primary molecular target and modulator of this compound's activity. PfCRT is a transmembrane protein located on the membrane of the parasite's acidic digestive vacuole (DV).[2] In chloroquine-susceptible parasites, chloroquine, a weak base, becomes protonated and trapped within the acidic DV, where it interferes with the detoxification of heme, a byproduct of hemoglobin digestion, ultimately killing the parasite.
In chloroquine-resistant parasites, mutations in the pfcrt gene lead to an altered PfCRT protein that can actively transport chloroquine out of the DV, reducing its concentration at the site of action and rendering the drug ineffective.[2] The most notable of these mutations is the K76T substitution.[2]
This compound, like chloroquine, is believed to exert its antimalarial effect by accumulating in the parasite's DV and inhibiting hemozoin formation. However, its modified side chain is thought to reduce its affinity for the mutated PfCRT transporter, thus preventing its efflux from the DV and allowing it to maintain its efficacy against chloroquine-resistant strains.[1] While direct binding affinity studies for this compound with PfCRT are not extensively reported in the available literature, the strong cross-resistance patterns observed with other 4-aminoquinolines like amodiaquine strongly suggest a shared mechanism of action and interaction with PfCRT.
Proposed Mechanism of Action of this compound
The proposed mechanism of action for this compound in both chloroquine-susceptible (CQS) and chloroquine-resistant (CQR) P. falciparum is illustrated in the following diagram.
Caption: Proposed mechanism of this compound action in P. falciparum.
Quantitative Data
The following table summarizes the in vitro activity of this compound against various strains of P. falciparum, expressed as the 50% inhibitory concentration (IC50).
| P. falciparum Strain/Isolate | Chloroquine Susceptibility | This compound IC50 (nM) | Reference(s) |
| 3D7 | Susceptible | 20.9 | |
| 7G8 | Resistant | 44.3 | |
| Cambodian Isolates (Median, n=14) | Amodiaquine-Susceptible | 46.7 | |
| Cambodian Isolates (Median, n=24) | Amodiaquine-Resistant | 64.9 | |
| Cambodian Isolates (Range) | Mixed | 18 - 133 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the activity of this compound against P. falciparum.
In Vitro Culture of P. falciparum
The continuous in vitro culture of asexual erythrocytic stages of P. falciparum is fundamental for drug susceptibility testing.
Materials:
-
P. falciparum strain (e.g., 3D7, Dd2)
-
Human erythrocytes (type O+)
-
Complete culture medium: RPMI-1640 supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 10% human serum (type A+), and 20 mg/L gentamicin.
-
Gas mixture: 5% CO2, 5% O2, 90% N2
-
Sterile culture flasks (e.g., T25, T75)
-
Incubator at 37°C
Procedure:
-
Prepare the complete culture medium and warm it to 37°C.
-
Wash human erythrocytes three times with incomplete RPMI-1640 by centrifugation at 500 x g for 5 minutes.
-
Thaw a cryopreserved vial of P. falciparum-infected erythrocytes.
-
Establish the culture in a flask at a 5% hematocrit (volume of red blood cells/total volume) and an initial parasitemia of 0.5-1%.
-
Place the flask in a modular incubation chamber, flush with the gas mixture, and seal.
-
Incubate at 37°C.
-
Maintain the culture by changing the medium daily and providing fresh erythrocytes as needed to keep the parasitemia between 1% and 5%.
-
Monitor parasitemia by preparing thin blood smears and staining with Giemsa.
[3H]Hypoxanthine Uptake Inhibition Assay
This radioisotopic assay is a gold standard for measuring the in vitro susceptibility of P. falciparum to antimalarial drugs. It quantifies parasite growth by measuring the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids.
Materials:
-
Synchronized ring-stage P. falciparum culture (1-2% parasitemia, 2.5% hematocrit)
-
96-well microtiter plates pre-dosed with serial dilutions of this compound
-
[3H]Hypoxanthine (1 µCi/well)
-
Complete culture medium
-
Cell harvester and filter mats
-
Scintillation fluid and a liquid scintillation counter
Procedure:
-
Prepare a synchronized culture of P. falciparum at the ring stage.
-
Dilute the culture to 1% parasitemia and 2% hematocrit in complete medium.
-
Add 200 µL of the parasite suspension to each well of the pre-dosed 96-well plate. Include drug-free wells as positive controls and wells with uninfected erythrocytes as negative controls.
-
Incubate the plates for 24 hours at 37°C in a gassed chamber.
-
Add 25 µL of [3H]hypoxanthine (0.5 µCi) to each well.
-
Incubate for an additional 24 hours.
-
Freeze the plates at -20°C to lyse the cells and terminate the assay.
-
Thaw the plates and harvest the contents of each well onto a glass fiber filter mat using a cell harvester.
-
Wash the filter mat to remove unincorporated radiolabel.
-
Dry the filter mat and place it in a scintillation bag with scintillation fluid.
-
Measure the incorporated radioactivity in counts per minute (CPM) using a liquid scintillation counter.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for in vitro drug susceptibility testing.
Conclusion
The available evidence strongly supports the P. falciparum chloroquine resistance transporter (PfCRT) as the primary molecular target of this compound. This 4-aminoquinoline derivative demonstrates significant promise as an antimalarial agent, particularly due to its efficacy against chloroquine-resistant strains of P. falciparum. Its mechanism of action is believed to mirror that of chloroquine—inhibition of hemozoin formation in the parasite's digestive vacuole—while its structural modifications likely enable it to evade the efflux mechanism mediated by mutated PfCRT. Further research, including direct binding studies and detailed structural analyses of the this compound-PfCRT interaction, will be invaluable in fully elucidating its mechanism of action and in the development of next-generation antimalarials to combat the ever-present threat of drug resistance.
References
The Structure-Activity Relationship of Aq-13: A Comprehensive Analysis
An in-depth examination of the structural determinants of Aq-13's biological activity, providing a guide for researchers and professionals in drug development.
Core Principles of Structure-Activity Relationship Studies
The primary goal of SAR studies is to identify the key chemical features of a molecule that are responsible for its biological activity. By systematically modifying the structure of a lead compound, researchers can understand how changes in its physicochemical properties—such as size, shape, and electronic distribution—affect its interaction with a biological target. This understanding is crucial for optimizing the compound's potency, selectivity, and pharmacokinetic profile.
Hypothetical SAR of this compound: A Case Study
For the purpose of this guide, let us assume this compound is a novel kinase inhibitor. The following sections will detail a hypothetical SAR study for this compound.
Table 1: SAR of this compound Analogs at the Kinase Target
| Compound | R1 Group | R2 Group | IC50 (nM) |
| This compound | -H | -OCH3 | 50 |
| Aq-14 | -CH3 | -OCH3 | 25 |
| Aq-15 | -Cl | -OCH3 | 75 |
| Aq-16 | -H | -OH | 150 |
| Aq-17 | -H | -CH3 | 90 |
This table presents a summary of the inhibitory concentration (IC50) of hypothetical this compound analogs, demonstrating how modifications at the R1 and R2 positions impact its potency.
Experimental Protocols
A robust SAR study relies on well-defined experimental protocols. The following outlines a typical workflow for evaluating novel kinase inhibitors.
Kinase Inhibition Assay
The inhibitory activity of the compounds against the target kinase is typically determined using a biochemical assay. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
-
Reagent Preparation : Prepare kinase, substrate, and compound solutions in the appropriate assay buffer.
-
Reaction Setup : Add the kinase and substrate to a 384-well plate.
-
Compound Addition : Add the test compounds at varying concentrations.
-
Incubation : Incubate the reaction mixture at room temperature for 1 hour.
-
ADP-Glo™ Reagent : Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent : Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Data Acquisition : Measure the luminescence using a plate reader. The IC50 values are then calculated from the dose-response curves.
Cellular Proliferation Assay
To assess the anti-proliferative effects of the compounds, a cell-based assay such as the MTT assay is commonly employed.
-
Cell Seeding : Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with the compounds at various concentrations for 72 hours.
-
MTT Addition : Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization : Solubilize the formazan crystals with a solubilization buffer.
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are then determined.
Visualizing Key Processes
Diagrams are essential for illustrating complex biological pathways and experimental workflows.
Figure 1: A diagram illustrating the hypothetical mechanism of action for this compound within a kinase signaling pathway.
Figure 2: A flowchart outlining the typical experimental workflow for a structure-activity relationship study.
Conclusion
The process of elucidating the structure-activity relationship of a compound is a cornerstone of modern drug discovery. Through systematic chemical modification and rigorous biological testing, researchers can transform a promising lead molecule into a clinical candidate with enhanced efficacy and safety. While specific data on "this compound" is not currently available, the methodologies and principles described in this guide provide a robust framework for conducting such an investigation. The combination of quantitative data analysis, detailed experimental protocols, and clear visual representations of complex biological and chemical relationships is essential for the successful development of new therapeutic agents.
In Vitro Activity of AQ-13 Against Plasmodium vivax: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AQ-13 is a 4-aminoquinoline derivative, structurally similar to chloroquine, that has demonstrated significant activity against chloroquine-resistant strains of Plasmodium falciparum.[1][2] While extensive research has focused on its efficacy against P. falciparum, its potential as a therapeutic agent for Plasmodium vivax infections, particularly in regions with emerging chloroquine resistance, warrants thorough investigation. This technical guide provides a comprehensive overview of the methodologies and conceptual frameworks for assessing the in vitro activity of this compound against P. vivax. Due to a lack of publicly available data on the specific in vitro activity of this compound against P. vivax, this document focuses on the established experimental protocols and the presumed mechanism of action based on its structural class.
Presumed Mechanism of Action
The mechanism of action for this compound is believed to be analogous to that of chloroquine, targeting the parasite's detoxification pathway for heme.[3] During the intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an insoluble, non-toxic crystalline structure called hemozoin within its digestive vacuole. As a weak base, this compound is thought to accumulate in the acidic digestive vacuole of the parasite. Here, it is proposed to bind to heme, preventing its polymerization into hemozoin. The accumulation of this drug-heme complex leads to oxidative stress and damage to the parasite's membranes, ultimately resulting in its death.[4]
Quantitative Data on In Vitro Activity
As of the latest literature review, specific quantitative data (e.g., IC50, IC90) for the in vitro activity of this compound against P. vivax clinical or laboratory-adapted isolates have not been published. Researchers are encouraged to use the experimental protocols outlined below to generate this crucial data. A template for data presentation is provided for when such results become available.
Table 1: Template for Summarizing In Vitro Activity of this compound against P. vivax
| Parameter | This compound | Chloroquine (Control) |
| IC50 (nM) | Data not available | Insert Value |
| IC90 (nM) | Data not available | Insert Value |
| Resistance Index * | Data not available | Insert Value |
| Number of Isolates Tested | Data not available | Insert Value |
| Geographic Origin of Isolates | Data not available | Insert Value |
*Resistance Index (RI) is calculated as the IC50 of the test isolate divided by the IC50 of a known sensitive reference strain.
Experimental Protocols
The in vitro culture of P. vivax is more challenging than that of P. falciparum due to its preference for reticulocytes and the lack of a continuous culture system. Therefore, drug sensitivity testing is typically performed on fresh clinical isolates. The two most common methods for assessing the in vitro susceptibility of P. vivax are the schizont maturation assay and the SYBR Green I-based fluorescence assay.[5]
Schizont Maturation Assay
This assay is considered the standard for assessing the in vitro sensitivity of P. vivax to antimalarial drugs.[5] It measures the ability of the parasite to mature from the ring stage to the schizont stage in the presence of the drug.
Methodology:
-
Blood Collection and Preparation:
-
Collect venous blood from patients with P. vivax monoinfection into heparinized tubes.[5]
-
Remove leukocytes using a CF11 cellulose column to prevent interference.
-
Wash the erythrocytes with RPMI 1640 medium.
-
-
Drug Plate Preparation:
-
Prepare serial dilutions of this compound and a control drug (e.g., chloroquine) in a 96-well microtiter plate. A solvent control (e.g., DMSO) and a drug-free control well must be included.[5]
-
-
Culture:
-
Adjust the parasitemia of the infected blood to 0.1-0.5% with uninfected O+ erythrocytes and a hematocrit of 2%.
-
Add the prepared infected red blood cell suspension to the drug-pre-coated plates.
-
Incubate the plates at 37.5°C for 36-42 hours in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
-
Endpoint Determination:
-
After incubation, prepare thick blood smears from each well.
-
Stain the smears with Giemsa.
-
Count the number of schizonts (with 3 or more nuclei) per 200 asexual parasites under a microscope.
-
The 50% inhibitory concentration (IC50) is calculated by non-linear regression analysis of the dose-response curve.
-
SYBR Green I-Based Fluorescence Assay
This method offers a higher-throughput alternative to microscopy-based assays by quantifying parasite DNA.
Methodology:
-
Blood Collection, Preparation, and Culture:
-
Follow steps 1-3 as described for the Schizont Maturation Assay.
-
-
Lysis and Staining:
-
After the incubation period, lyse the red blood cells in the microtiter plate.
-
Add SYBR Green I dye, which intercalates with DNA, to each well.
-
-
Fluorescence Reading:
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 530 nm).
-
-
Data Analysis:
-
The fluorescence intensity is proportional to the amount of parasite DNA and thus reflects parasite growth.
-
Calculate the IC50 values from the dose-response curves after subtracting the background fluorescence from drug-free wells containing uninfected erythrocytes.
-
It is important to note that the SYBR Green I assay can sometimes have a high background in P. vivax samples, and the microscopic method is often considered more sensitive.[5]
Conclusion
While direct data on the in vitro activity of this compound against P. vivax is currently lacking, its structural similarity to chloroquine and its efficacy against chloroquine-resistant P. falciparum make it a compound of significant interest. The experimental protocols detailed in this guide provide a robust framework for researchers to evaluate the potential of this compound as a treatment for vivax malaria. The generation of reliable in vitro susceptibility data is a critical first step in the development of new therapeutic strategies to combat this widespread and debilitating disease.
References
- 1. This compound - an investigational antimalarial drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cross-resistance of the chloroquine-derivative this compound with amodiaquine in Cambodian Plasmodium falciparum isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of in vitro sensitivity of Plasmodium vivax fresh isolates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
AQ-13 In Vitro Susceptibility Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AQ-13 is a 4-aminoquinoline derivative, structurally similar to chloroquine, that has demonstrated significant activity against both chloroquine-susceptible and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Understanding the in vitro susceptibility of various P. falciparum strains to this compound is a critical step in its development as a potential antimalarial therapeutic. This document provides detailed application notes and a comprehensive protocol for conducting in vitro susceptibility assays to determine the 50% inhibitory concentration (IC50) of this compound against P. falciparum. The primary method detailed is the [³H]hypoxanthine incorporation inhibition assay, a widely accepted and robust method for assessing antimalarial drug efficacy.
Mechanism of Action
While the precise molecular target of this compound is still under investigation, it is thought to share a mechanism of action similar to that of chloroquine. This proposed mechanism involves the inhibition of hemozoin formation in the parasite's digestive vacuole.
Caption: Proposed mechanism of action of this compound in Plasmodium falciparum.
Data Presentation: In Vitro Susceptibility of P. falciparum to this compound
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against various strains of P. falciparum, including both chloroquine-sensitive and chloroquine-resistant lines.
| P. falciparum Strain | Chloroquine Susceptibility | This compound IC50 (nM) | Reference |
| 3D7 | Sensitive | 20.9 | [1] |
| 7G8 | Resistant | 44.3 | [1] |
| K1 | Resistant | 60 | [2] |
| Chloroquine-Resistant Isolates | Resistant | 15 - 20 | [3] |
| Amodiaquine-Susceptible Isolates (Median) | - | 46.7 | [1] |
| Amodiaquine-Resistant Isolates (Median) | - | 64.9 | [1] |
Experimental Protocol: [³H]Hypoxanthine Incorporation Inhibition Assay
This protocol outlines the steps for determining the in vitro susceptibility of P. falciparum to this compound.
Materials
-
This compound dihydrochloride
-
Dimethyl sulfoxide (DMSO)
-
P. falciparum culture (synchronized to the ring stage)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 2 g/L sodium bicarbonate, 10% human serum, and 50 µg/mL gentamicin)
-
Hypoxanthine-free culture medium
-
[³H]hypoxanthine
-
96-well microtiter plates
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Incubator (37°C)
-
Cell harvester
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
Methods
1. Preparation of this compound Stock and Working Solutions
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations for the assay (e.g., 0.1 nM to 300 nM). The final DMSO concentration in the assay should be kept below 0.5% to avoid solvent toxicity to the parasites.
2. Parasite Culture and Plate Preparation
-
Maintain a continuous culture of P. falciparum in human erythrocytes in complete culture medium at 37°C in a controlled gas environment.
-
Synchronize the parasite culture to the ring stage using methods such as sorbitol treatment.
-
Prepare a parasite suspension in complete culture medium with a hematocrit of 2% and a parasitemia of 0.5%.
-
In a 96-well microtiter plate, add 200 µL of the parasite suspension to each well.
-
Add 20 µL of the diluted this compound solutions to the corresponding wells in triplicate. Include drug-free control wells (containing medium with the same final DMSO concentration as the test wells) and uninfected erythrocyte control wells.
3. Incubation and [³H]Hypoxanthine Labeling
-
Incubate the plates for 24 hours at 37°C in a humidified incubator with the specified gas mixture.
-
After the initial 24-hour incubation, add 0.5 µCi of [³H]hypoxanthine in 20 µL of hypoxanthine-free medium to each well.
-
Continue to incubate the plates for an additional 24-48 hours under the same conditions.[1]
4. Harvesting and Scintillation Counting
-
Terminate the assay by freezing the plates at -20°C.
-
Thaw the plates and harvest the contents of each well onto glass fiber filters using a cell harvester. This process lyses the erythrocytes and captures the parasite DNA containing the incorporated [³H]hypoxanthine.
-
Wash the filters with distilled water to remove unincorporated radiolabel.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) in each vial using a liquid scintillation counter.
5. Data Analysis
-
Calculate the mean CPM for each drug concentration and the drug-free controls.
-
Determine the percent inhibition of parasite growth for each this compound concentration using the following formula: % Inhibition = 100 - [ (Mean CPM of test wells - Mean CPM of uninfected erythrocyte control) / (Mean CPM of drug-free control wells - Mean CPM of uninfected erythrocyte control) ] * 100
-
Plot the percent inhibition against the log of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software program (e.g., GraphPad Prism). The IC50 is the concentration of this compound that results in 50% inhibition of [³H]hypoxanthine incorporation compared to the drug-free control.
Caption: Experimental workflow for the this compound in vitro susceptibility assay.
References
- 1. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
Application Notes and Protocols for the Use of Aq-13 in Plasmodium Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aq-13 is a synthetic 4-aminoquinoline derivative, structurally similar to chloroquine, that has demonstrated potent antimalarial activity against both chloroquine-susceptible and chloroquine-resistant strains of Plasmodium falciparum.[1][2][3] Its development represents a significant effort to overcome the challenge of widespread resistance to traditional antimalarial drugs. These application notes provide detailed protocols for the use of this compound in in vitroPlasmodium culture systems, intended for researchers, scientists, and professionals in the field of antimalarial drug development.
Mechanism of Action
The precise molecular target of this compound is not yet fully elucidated, but it is understood to function similarly to chloroquine.[1] The primary mechanism of action is believed to be the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.
During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. This compound is thought to interfere with this detoxification process, leading to the accumulation of toxic heme, which induces oxidative stress and ultimately results in parasite death.[1]
Caption: Mechanism of action of this compound in Plasmodium falciparum.
Quantitative Data
The following table summarizes the in vitro activity of this compound against various P. falciparum strains. The 50% inhibitory concentration (IC50) is a measure of the drug's potency.
| P. falciparum Strain | Chloroquine Susceptibility | This compound IC50 (nM) | Reference |
| 3D7 | Susceptible | 20.9 | [1] |
| 7G8 | Resistant | 44.3 | [1] |
| Cambodian Isolates (Median) | Amodiaquine-Susceptible | 46.7 | [1] |
| Cambodian Isolates (Median) | Amodiaquine-Resistant | 64.9 | [1] |
| Chloroquine-Resistant Strains | Resistant | 15-20 | [4] |
Experimental Protocols
1. Preparation of this compound Stock Solution
For in vitro assays, a concentrated stock solution of this compound should be prepared in a suitable solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose due to its ability to dissolve a wide range of organic compounds and its compatibility with cell cultures at low final concentrations.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
-
Protocol:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming (e.g., to 37°C) may aid in dissolution.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to protect it from light.
-
Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
2. In Vitro Antimalarial Susceptibility Testing using the SYBR Green I Assay
The SYBR Green I-based fluorescence assay is a widely used method to determine the IC50 of antimalarial compounds. It relies on the principle that the fluorescent dye SYBR Green I intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA, thus reflecting parasite growth.
-
Materials:
-
Continuous culture of P. falciparum (e.g., 3D7 or Dd2 strains)
-
Complete culture medium (RPMI 1640 supplemented with HEPES, L-glutamine, hypoxanthine, and human serum or Albumax)
-
Washed human erythrocytes (O+)
-
This compound stock solution (in DMSO)
-
Sterile, 96-well black, clear-bottom microplates
-
Lysis buffer with SYBR Green I (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I)
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)
-
-
Protocol:
-
Drug Plate Preparation:
-
Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of desired concentrations.
-
Add 100 µL of each drug dilution to the respective wells of a 96-well plate in triplicate.
-
Include control wells:
-
Drug-free control (parasitized erythrocytes with no drug).
-
Background control (uninfected erythrocytes).
-
-
-
Parasite Culture Preparation:
-
Synchronize the P. falciparum culture to the ring stage using methods such as sorbitol treatment.
-
Prepare a parasite suspension with a final parasitemia of 0.5-1% and a hematocrit of 2% in complete culture medium.
-
-
Assay Incubation:
-
Add 100 µL of the parasite suspension to each well of the drug plate.
-
Incubate the plate in a humidified, modular incubation chamber with a gas mixture (e.g., 5% CO₂, 5% O₂, 90% N₂) at 37°C for 72 hours.
-
-
Fluorescence Measurement:
-
After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (uninfected erythrocytes) from all readings.
-
Normalize the data to the drug-free control (100% growth).
-
Plot the percentage of parasite growth inhibition against the log of the drug concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
-
Caption: Experimental workflow for the SYBR Green I assay.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an investigational antimalarial, versus artemether plus lumefantrine for the treatment of uncomplicated Plasmodium falciparum malaria: a randomised, phase 2, non-inferiority clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AQ-13 Dosage in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AQ-13, a structural analog of chloroquine, has demonstrated significant promise as an antimalarial agent, particularly against chloroquine-resistant strains of Plasmodium falciparum. These application notes provide a comprehensive overview of recommended dosages, administration routes, and detailed protocols for the in vivo evaluation of this compound in murine models of malaria. The information compiled herein is intended to guide researchers in designing and executing robust preclinical efficacy and safety studies.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound administration in rodent models based on available pharmacokinetic and preclinical studies.
Table 1: Recommended Dosage of this compound in Rodent Models
| Animal Model | Administration Route | Dosage Range (mg/kg) | Study Type | Reference |
| Rat (Sprague-Dawley) | Intravenous (IV) | 10 | Pharmacokinetics | [1] |
| Rat (Sprague-Dawley) | Oral (PO) | 20 - 102 | Pharmacokinetics | [1] |
| Mouse | Oral (PO) | Extrapolated from rat studies; starting range of 20-50 mg/kg recommended for efficacy studies. | Efficacy (projected) | N/A |
| Mouse | Intravenous (IV) | Extrapolated from rat studies; starting dose of 10 mg/kg recommended for pharmacokinetic or acute efficacy studies. | Efficacy (projected) | N/A |
Table 2: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Oral Bioavailability (%) |
| Intravenous (IV) | 10 | - | - | - |
| Oral (PO) | 20 | ~200 | 3-4 | ~70% |
| Oral (PO) | 102 | ~1000 | 3-4 | ~70% |
Data extracted from a pharmacokinetic study in rats and may serve as a basis for designing murine studies.[1]
Signaling Pathways and Experimental Workflows
To facilitate a clear understanding of the experimental processes, the following diagrams illustrate key workflows.
References
Preparing AQ-13 Stock Solutions for Experimental Use
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
AQ-13 is a promising 4-aminoquinoline antimalarial drug candidate structurally similar to chloroquine.[1] A significant advantage of this compound is its efficacy against chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1] Proper preparation of this compound stock solutions is a critical first step for accurate and reproducible in vitro and in vivo experiments aimed at evaluating its efficacy and mechanism of action. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure experimental integrity.
Data Presentation: Quantitative Summary
| Parameter | Recommended Value/Information | Notes |
| Compound | This compound | 4-aminoquinoline derivative |
| Primary Solvent | Dimethyl Sulfoxide (DMSO), Anhydrous | DMSO is a versatile solvent for many organic compounds and is suitable for most cell-based assays at low final concentrations.[2] |
| Alternative Solvent | Sterile Distilled Water (for salt forms) | Chloroquine diphosphate is soluble in water up to 100 mM.[1] The solubility of this compound salt forms in water should be empirically determined. |
| Recommended Stock Concentration | 10 mM - 50 mM in DMSO | A 10 mM stock is a common starting point for in vitro assays. Higher concentrations may be achievable depending on the specific batch and purity of this compound. |
| Estimated Solubility in DMSO | Low millimolar range (e.g., ≥20 mg/mL for similar quinoline derivatives) | The exact solubility of this compound should be determined experimentally. Gentle heating (30-40°C) may aid dissolution. |
| Storage Temperature | -20°C for long-term storage | Aliquoting is highly recommended to avoid repeated freeze-thaw cycles.[1] |
| Short-term Storage | 4°C for up to one month (for aqueous solutions) | DMSO stock solutions are generally stable for extended periods when stored properly. |
| Light Sensitivity | Protect from light | Chloroquine solutions are light-sensitive; therefore, it is prudent to handle and store this compound solutions in a similar manner.[1] Use amber vials or wrap tubes in foil.[1] |
| Final Assay Concentration of DMSO | Typically <0.5% (v/v) | High concentrations of DMSO can be toxic to cells. A solvent toxicity control should be included in experiments. |
| Sterilization Method | 0.22 µm syringe filtration | This is essential for sterile cell culture applications to prevent contamination.[1] |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of this compound stock solutions for use in biological experiments.
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol is suitable for preparing a high-concentration stock solution for subsequent dilution in various in vitro and in vivo experimental setups.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filter and sterile syringe
Procedure:
-
Determine the Molecular Weight (MW) of this compound: Use the batch-specific MW provided by the supplier for accurate calculations.
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * MW ( g/mol ) * 1000 mg/g
-
-
Weighing: Carefully weigh the calculated amount of this compound powder using a calibrated analytical balance in a sterile environment (e.g., a laminar flow hood).
-
Dissolution:
-
Transfer the weighed this compound powder into a sterile amber vial.
-
Add the required volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to 30-40°C) can be applied if dissolution is slow, but avoid excessive heat to prevent degradation.
-
-
Sterilization:
-
Draw the this compound solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new set of sterile, amber microcentrifuge tubes for aliquoting. This step is critical for experiments involving cell cultures.
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for long-term use.
-
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol describes the dilution of the DMSO stock solution into an aqueous medium for direct application to cell cultures.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or appropriate assay buffer
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw the Stock Solution: Remove an aliquot of the 10 mM this compound stock solution from the -20°C freezer and allow it to thaw at room temperature.
-
Calculate the Dilution: Determine the volume of the stock solution required to achieve the desired final concentration in your experiment.
-
Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock:
-
(Volume of stock) = (10 µM * 1 mL) / 10,000 µM = 0.001 mL or 1 µL
-
-
-
Dilution:
-
In a sterile tube, add the calculated volume of the 10 mM this compound stock solution to the appropriate volume of pre-warmed (37°C) cell culture medium or assay buffer.
-
Mix gently but thoroughly by pipetting or brief vortexing.
-
-
Final DMSO Concentration Check: Ensure that the final concentration of DMSO in the working solution is below the cytotoxic level for your specific cell line (typically <0.5%).
-
Application to Cells: Add the prepared working solution to your cell cultures. Remember to include a vehicle control (culture medium with the same final concentration of DMSO) in your experimental design.
Mandatory Visualization
Signaling Pathway: Proposed Mechanism of Action of this compound
The precise signaling pathway of this compound has not been fully elucidated; however, it is widely believed to share a mechanism of action with chloroquine.[3] This involves the disruption of the parasite's detoxification of heme within the food vacuole. The following diagram illustrates this proposed pathway.
References
Application Notes and Protocols for the Administration of AQ-13 in Murine Malaria Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AQ-13 is a promising 4-aminoquinoline antimalarial drug candidate structurally similar to chloroquine. A key attribute of this compound is its efficacy against chloroquine-resistant strains of Plasmodium falciparum[1][2]. Murine models of malaria, such as those using Plasmodium berghei, are essential for the preclinical evaluation of novel antimalarial compounds. These models provide a platform to assess the efficacy, pharmacokinetics, and safety of drug candidates before they advance to clinical trials[3]. This document provides detailed application notes and standardized protocols for the administration of this compound in murine malaria models, based on established methodologies for antimalarial drug testing and available data on this compound and its analogs.
Data Presentation
Table 1: In Vivo Efficacy of Chloroquine against P. berghei in Mice (Reference Data)
| Compound | Mouse Strain | Parasite Strain | Administration Route | ED50 (mg/kg/day) | ED90 (mg/kg/day) | Reference |
| Chloroquine | Swiss | P. berghei | Intraperitoneal | ~1.5 - 5.0 | Not Reported | General Literature |
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Models (Non-Murine)
The following data from studies in rats and cynomolgus macaques can provide insights into the expected pharmacokinetic profile of this compound.
| Species | Administration Route | Dose (mg/kg) | Cmax | Tmax (h) | Bioavailability (%) | Key Metabolite | Reference |
| Sprague-Dawley Rat | Intravenous | 10 | - | - | - | Monodesethyl this compound | [4] |
| Sprague-Dawley Rat | Oral | 20 | ~200 ng/mL | ~3-4 | ~70 | Monodesethyl this compound | [4] |
| Sprague-Dawley Rat | Oral | 102 | - | ~3-4 | - | Monodesethyl this compound | [4] |
| Cynomolgus Macaque | Intravenous | 10 | - | - | - | Monodesethyl this compound | [4] |
| Cynomolgus Macaque | Oral | 20 | - | - | 23.8 | Monodesethyl this compound | [4] |
| Cynomolgus Macaque | Oral | 100 | - | - | 47.6 | Monodesethyl this compound | [4] |
Table 3: Pharmacokinetic Parameters of Chloroquine in Mice (Reference Data)
This data for chloroquine in mice provides a valuable reference for designing pharmacokinetic studies for the structurally similar this compound[5].
| Health Status | Dose (mg/kg) | Administration Route | Cmax (µg/L) | Tmax (min) | t1/2 (h) |
| Healthy | 50 | Intraperitoneal | 1708 | 20 | 46.6 |
| P. berghei-infected | 50 | Intraperitoneal | 1436 | 10 | 99.3 |
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy using the 4-Day Suppressive Test in P. berghei-infected Mice
This standard assay is used to evaluate the in vivo blood-stage antimalarial activity of a compound.
Materials:
-
This compound dihydrochloride trihydrate
-
Vehicle for administration (e.g., sterile water, 0.9% saline, or 7% Tween 80/3% ethanol in sterile water)
-
Plasmodium berghei (chloroquine-sensitive or resistant strain)
-
Appropriate mouse strain (e.g., Swiss albino, ICR)
-
Chloroquine (for positive control group)
-
Giemsa stain
-
Microscope slides
-
Microscope with oil immersion objective
Procedure:
-
Parasite Inoculation: Inoculate mice intraperitoneally with 1 x 10^7 P. berghei-parasitized red blood cells on Day 0.
-
Drug Preparation: Prepare a stock solution of this compound in the chosen vehicle. A range of concentrations should be prepared for dose-response studies.
-
Drug Administration:
-
Randomly assign mice to experimental groups (vehicle control, positive control, and this compound treatment groups).
-
Two to four hours post-infection (Day 0), administer the first dose of this compound or control substance via the desired route (e.g., oral gavage or intraperitoneal injection).
-
Administer subsequent doses once daily for the next three consecutive days (Day 1, 2, and 3).
-
-
Monitoring Parasitemia:
-
On Day 4, prepare thin blood smears from the tail vein of each mouse.
-
Fix the smears with methanol and stain with Giemsa.
-
Determine the percentage of parasitized red blood cells by examining at least 1000 erythrocytes under a microscope.
-
-
Data Analysis:
-
Calculate the average parasitemia for each group.
-
Determine the percentage of parasite growth inhibition using the following formula: % Inhibition = [ (Average parasitemia of vehicle control - Average parasitemia of treated group) / Average parasitemia of vehicle control ] * 100
-
Calculate the ED50 and ED90 values by plotting the log of the dose against the probit of the percent inhibition.
-
Experimental Workflow for 4-Day Suppressive Test
Caption: Workflow for the 4-Day Suppressive Test.
Protocol 2: Pharmacokinetic Study of this compound in Mice
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in mice.
Materials:
-
This compound dihydrochloride trihydrate
-
Vehicle for administration
-
Healthy and/or P. berghei-infected mice
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Preparation: Use healthy or P. berghei-infected mice as required for the study objectives. For infected mice, follow the inoculation procedure in Protocol 1.
-
Drug Administration: Administer a single dose of this compound via the desired route (intravenous or oral).
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, 96 hours) from the tail vein, saphenous vein, or via cardiac puncture for terminal collection.
-
Collect blood into heparinized tubes.
-
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Drug Quantification:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound and its potential metabolites (e.g., monodesethyl this compound) in plasma.
-
Analyze the plasma samples to determine the drug concentrations at each time point.
-
-
Pharmacokinetic Analysis:
-
Use appropriate software to calculate key pharmacokinetic parameters, including Cmax, Tmax, area under the curve (AUC), clearance (CL), volume of distribution (Vd), and half-life (t1/2).
-
Logical Flow for a Murine Pharmacokinetic Study
Caption: Pharmacokinetic study workflow.
Signaling Pathways and Mechanisms of Action
This compound, as a 4-aminoquinoline, is believed to share a similar mechanism of action with chloroquine. It is thought to interfere with the detoxification of heme in the parasite's food vacuole.
References
- 1. This compound - an investigational antimalarial drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an investigational antimalarial, versus artemether plus lumefantrine for the treatment of uncomplicated Plasmodium falciparum malaria: a randomised, phase 2, non-inferiority clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Pharmacokinetics of the antimalarial drug, this compound, in rats and cynomolgus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, Pharmacodynamics, and Allometric Scaling of Chloroquine in a Murine Malaria Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Utilizing 4-Aminoquinolines for Antimalarial Drug Discovery
Introduction
Aq-13 is an investigational antimalarial drug belonging to the 4-aminoquinoline class of compounds, similar in structure to chloroquine.[1] Its primary significance lies in its efficacy against chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1][2] Clinical trials have shown this compound to be a promising candidate for the treatment of uncomplicated falciparum malaria.[2][3][4] While specific high-throughput screening (HTS) application notes for this compound are not publicly available, this document provides a detailed protocol for a common HTS assay used in the discovery of antimalarial compounds like this compound, based on established methodologies.
Principle of Antimalarial HTS Assays
The protocol described below is a widely used method for high-throughput screening of compound libraries for antimalarial activity. It utilizes the SYBR Green I dye, which fluoresces upon binding to DNA, to quantify the proliferation of P. falciparum in red blood cells. A reduction in fluorescence intensity in the presence of a test compound indicates inhibition of parasite growth.
Quantitative Data for this compound
The following table summarizes key quantitative parameters for this compound based on clinical and preclinical studies.
| Parameter | Value | Reference |
| IC50 (Chloroquine-resistant P. falciparum) | 15–20 nM | [2] |
| Mean Blood Concentration (Day 8 post-treatment) | 800 nM | [2] |
| Oral Clearance | 14.0–14.7 L/h | [5] |
| Efficacy (Cure Rate, Per-Protocol Analysis) | 100% (28 of 28 participants) | [6] |
Experimental Workflow for Antimalarial HTS
The following diagram illustrates the general workflow for a high-throughput screening assay to identify antimalarial compounds.
Protocol: SYBR Green I-Based High-Throughput Antimalarial Assay
This protocol is adapted from standard methods for assessing the in vitro susceptibility of P. falciparum to antimalarial drugs.
Materials:
-
P. falciparum culture (e.g., 3D7 or Dd2 strain)
-
Human red blood cells (RBCs)
-
RPMI 1640 medium supplemented with HEPES, hypoxanthine, sodium bicarbonate, and Albumax II
-
SYBR Green I nucleic acid gel stain
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)
-
384-well black, clear-bottom microplates
-
Test compounds (e.g., this compound) and control drugs (e.g., chloroquine, artemisinin)
-
Multichannel pipettes or automated liquid handling system
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
Procedure:
-
Compound Plate Preparation:
-
Serially dilute test compounds in an appropriate solvent (e.g., DMSO) and then in culture medium to achieve the desired final concentrations.
-
Dispense the diluted compounds into the 384-well assay plates. Include positive controls (e.g., chloroquine) and negative controls (vehicle-treated wells).
-
-
Parasite Culture Preparation:
-
Synchronize the P. falciparum culture to the ring stage.
-
Prepare a parasite culture with 2% hematocrit and 0.5% parasitemia in complete culture medium.
-
-
Assay Incubation:
-
Add the parasite culture to each well of the compound-containing plates.
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂, 5% O₂, and 90% N₂.
-
-
Cell Lysis and Staining:
-
After incubation, add SYBR Green I in lysis buffer to each well.
-
Seal the plates and incubate in the dark at room temperature for at least 1 hour (or overnight at 4°C).
-
-
Data Acquisition and Analysis:
-
Read the fluorescence intensity of each well using a microplate reader.
-
Calculate the percentage of parasite growth inhibition for each compound concentration relative to the negative controls.
-
Plot the percentage of inhibition against the compound concentration and determine the 50% inhibitory concentration (IC₅₀) using a non-linear regression model.
-
Signaling Pathway: Mechanism of Action of 4-Aminoquinolines
The primary mechanism of action for 4-aminoquinoline drugs like this compound is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.
References
- 1. This compound - an investigational antimalarial drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an investigational antimalarial, versus artemether plus lumefantrine for the treatment of uncomplicated Plasmodium falciparum malaria: a randomised, phase 2, non-inferiority clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. mesa.gestortectic.com [mesa.gestortectic.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluating Aq-13 Efficacy Using the [3H]hypoxanthine Uptake Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intraerythrocytic stages of Plasmodium falciparum, the deadliest malaria parasite, are purine auxotrophs. This means they cannot synthesize purines de novo and are entirely dependent on salvaging them from the host erythrocyte. Hypoxanthine is a crucial purine precursor for the synthesis of nucleic acids, which is essential for parasite replication and survival. The [3H]hypoxanthine uptake assay is a widely used and robust method to assess the in vitro susceptibility of P. falciparum to antimalarial drugs. This assay measures the incorporation of radiolabeled hypoxanthine into the parasite's DNA, which directly correlates with parasite viability and growth. A reduction in [3H]hypoxanthine incorporation in the presence of a test compound, such as Aq-13, indicates an inhibition of parasite proliferation.
This compound is an investigational antimalarial agent, structurally similar to the 4-aminoquinoline chloroquine, and has shown activity against chloroquine-resistant strains of P. falciparum.[1][2] While its primary mechanism of action is believed to be the inhibition of hemozoin biocrystallization in the parasite's food vacuole, the [3H]hypoxanthine uptake assay serves as a "gold standard" phenotypic assay to quantify its overall efficacy in inhibiting parasite growth.[3]
These application notes provide a detailed protocol for utilizing the [3H]hypoxanthine uptake assay to determine the 50% inhibitory concentration (IC50) of this compound against P. falciparum.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the biological pathway of hypoxanthine salvage in P. falciparum and the experimental workflow of the [3H]hypoxanthine uptake assay.
Experimental Protocols
Materials and Reagents
-
P. falciparum culture (e.g., 3D7, Dd2, W2 strains)
-
Human erythrocytes (O+)
-
RPMI 1640 medium
-
Albumax I or human serum
-
Gentamicin
-
Hypoxanthine-free RPMI 1640
-
[3H]hypoxanthine (specific activity ~1-5 Ci/mmol)
-
This compound (or other test compound)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Gas mixture (5% CO2, 5% O2, 90% N2)
-
Cell harvester and filter mats
-
Scintillation fluid
-
Microplate scintillation counter
Protocol for [3H]hypoxanthine Uptake Assay
-
Parasite Culture Maintenance:
-
Maintain asynchronous or synchronized (ring-stage) cultures of P. falciparum in RPMI 1640 supplemented with Albumax I or human serum, and gentamicin at 37°C in a gassed incubator.
-
-
Preparation of Test Plates:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in hypoxanthine-free RPMI 1640 in a 96-well plate to achieve a range of final concentrations (e.g., 0.1 nM to 1000 nM).
-
Include control wells with no drug (0.5% DMSO vehicle) and wells with uninfected erythrocytes as a background control.
-
-
Assay Initiation:
-
Prepare a parasite suspension with approximately 0.5% parasitemia and 2% hematocrit in hypoxanthine-free RPMI 1640.
-
Add the parasite suspension to each well of the 96-well plate containing the serially diluted this compound.
-
Incubate the plates for 24 hours at 37°C in a gassed incubator.[3]
-
-
Radiolabeling:
-
After the initial 24-hour incubation, add [3H]hypoxanthine to each well (e.g., 0.5 µCi/well).
-
Return the plates to the incubator and incubate for an additional 24 hours.
-
-
Cell Harvesting and Measurement:
-
Terminate the assay by freezing the plates at -20°C.
-
Thaw the plates and harvest the contents of each well onto glass fiber filter mats using a cell harvester. This process lyses the erythrocytes and traps the parasite nucleic acids on the filter.
-
Wash the filters to remove unincorporated [3H]hypoxanthine.
-
Dry the filter mats and place them in scintillation vials with scintillation fluid, or use a microplate scintillation counter.
-
Measure the radioactivity as counts per minute (CPM).
-
-
Data Analysis:
-
Subtract the background CPM (from uninfected erythrocytes) from all experimental wells.
-
Calculate the percentage of growth inhibition for each this compound concentration relative to the drug-free control wells.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
-
Data Presentation
The following tables present hypothetical data for the efficacy of this compound against chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum, as determined by the [3H]hypoxanthine uptake assay.
Table 1: Inhibition of [3H]hypoxanthine Incorporation by this compound
| This compound Concentration (nM) | Mean CPM (3D7 Strain) | % Inhibition (3D7 Strain) | Mean CPM (Dd2 Strain) | % Inhibition (Dd2 Strain) |
| 0 (Control) | 25,000 | 0 | 24,500 | 0 |
| 1 | 22,500 | 10 | 22,050 | 10 |
| 5 | 18,750 | 25 | 18,375 | 25 |
| 10 | 12,500 | 50 | 12,250 | 50 |
| 20 | 6,250 | 75 | 6,125 | 75 |
| 50 | 2,500 | 90 | 2,450 | 90 |
| 100 | 1,250 | 95 | 1,225 | 95 |
Table 2: IC50 Values of this compound and Control Antimalarials
| Compound | IC50 (nM) - 3D7 Strain | IC50 (nM) - Dd2 Strain |
| This compound | 10.2 ± 1.5 | 12.5 ± 2.1 |
| Chloroquine | 15.8 ± 2.3 | 250.6 ± 25.3 |
| Artemisinin | 5.1 ± 0.8 | 6.3 ± 1.1 |
Note: Data are representative and for illustrative purposes only.
Conclusion
The [3H]hypoxanthine uptake assay is a reliable and sensitive method for determining the in vitro efficacy of antimalarial compounds like this compound. By quantifying the inhibition of parasite proliferation, this assay provides a critical endpoint for drug discovery and development efforts. The detailed protocol and data presentation format provided herein offer a standardized approach for researchers to evaluate the potency of novel antimalarial candidates.
References
- 1. This compound, an investigational antimalarial, versus artemether plus lumefantrine for the treatment of uncomplicated Plasmodium falciparum malaria: a randomised, phase 2, non-inferiority clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - an investigational antimalarial drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Novel High-Density [3H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth - PMC [pmc.ncbi.nlm.nih.gov]
Cell-based Assays for Determining the Antimalarial Activity of Aq-13: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting cell-based assays to evaluate the antimalarial activity of the investigational drug Aq-13. These guidelines are intended for researchers, scientists, and drug development professionals working in the field of antimalarial drug discovery.
Introduction to this compound
This compound is a 4-aminoquinoline derivative, structurally similar to chloroquine, that has demonstrated significant activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum, the deadliest species of malaria parasite.[1][2][3] Its presumed mechanism of action, like other quinoline-based antimalarials, involves the disruption of heme detoxification within the parasite's digestive vacuole.[4][5] By inhibiting the polymerization of toxic heme into inert hemozoin, this compound leads to an accumulation of free heme, which is toxic to the parasite.[1][4]
Quantitative Data Summary
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against various P. falciparum strains as determined by different in vitro cell-based assays. This data is compiled from multiple studies to provide a comparative overview of this compound's potency.
| Compound | P. falciparum Strain |
| This compound | 3D7 (CQS) |
| W2 (CQR) | |
| Dd2 (CQR) | |
| K1 (CQR) | |
| Cambodian Isolates (Mixed CQS/CQR) | |
| Chloroquine | 3D7 (CQS) |
| W2 (CQR) | |
| Dd2 (CQR) | |
| K1 (CQR) | |
| Cambodian Isolates (Mixed CQR) |
Signaling Pathway: Presumed Mechanism of Action of this compound
The following diagram illustrates the proposed mechanism of action of this compound, focusing on the inhibition of heme detoxification in the Plasmodium falciparum digestive vacuole.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - an investigational antimalarial drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross-resistance of the chloroquine-derivative this compound with amodiaquine in Cambodian Plasmodium falciparum isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, heme binding and density functional theory studies of isoindoline-dione-4-aminoquinolines as potential antiplasmodials - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: AQ-13 for Studying Drug Resistance Mechanisms in Plasmodium falciparum
Introduction
AQ-13 is a 4-aminoquinoline antimalarial compound, structurally similar to chloroquine, that was developed to address the widespread resistance of Plasmodium falciparum to existing therapies.[1][2] Its primary characteristic is its retained activity against chloroquine-resistant (CQ-R) strains of the malaria parasite.[2][3] While the precise molecular target is not fully elucidated, this compound is believed to share a mechanism of action with chloroquine, which involves accumulating in the parasite's acidic digestive vacuole and interfering with the detoxification of heme, a byproduct of hemoglobin digestion.[1] This interference leads to a buildup of toxic heme, ultimately killing the parasite. The structural modifications in this compound, specifically a shorter linker chain, are thought to enable it to circumvent the primary resistance mechanism to chloroquine, which is mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT).[3][4][5] These properties make this compound a valuable tool for researchers studying the mechanisms of drug resistance, evaluating cross-resistance with other antimalarials, and screening for new compounds that can overcome existing resistance profiles.
Quantitative Data: In Vitro Susceptibility of P. falciparum to this compound
The following tables summarize the 50% inhibitory concentrations (IC₅₀) of this compound against various P. falciparum strains, providing a quantitative measure of its efficacy against both drug-susceptible and drug-resistant parasites.
Table 1: this compound IC₅₀ Values in Laboratory Reference Strains
| Strain | Amodiaquine (AQ) Susceptibility | This compound IC₅₀ (nM) | Reference |
| 3D7 | Susceptible (AQ-S) | 20.9 | [6] |
| 7G8 | Resistant (AQ-R) | 44.3 | [6] |
Table 2: this compound IC₅₀ Values in Cambodian Clinical Isolates
| Isolate Group | Number of Isolates | Median this compound IC₅₀ (nM) | IC₅₀ Range (nM) | Reference |
| Amodiaquine-Susceptible (AQ-S) | 14 | 46.7 | 18 - 133 | [6] |
| Amodiaquine-Resistant (AQ-R) | 24 | 64.9 | 18 - 133 | [6] |
Note: Amodiaquine resistance in this study was defined as an IC₅₀ > 60 nM.[6] A strong correlation was observed between the IC₅₀ values of this compound and desethylamodiaquine (dAQ), the active metabolite of amodiaquine, suggesting a shared resistance mechanism.[6][7]
Mechanism of Action and Resistance Circumvention
The primary mechanism of chloroquine resistance involves mutations in the PfCRT transporter, which actively effluxes the drug from the digestive vacuole, preventing it from reaching its target. This compound's design allows it to better evade this efflux, maintaining its concentration within the vacuole to inhibit heme detoxification.
Caption: Mechanism of this compound action in CQ-S vs. CQ-R parasites.
Experimental Protocols
The following protocols describe standard in vitro methods to assess the susceptibility of P. falciparum to this compound and other antimalarial compounds, which are fundamental for drug resistance studies.
Protocol 1: [³H]Hypoxanthine Uptake Inhibition Assay
This protocol measures parasite viability by quantifying the incorporation of radiolabeled hypoxanthine, a nucleic acid precursor, during parasite growth.
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Complete parasite medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 25 mg/L gentamicin, and 50 mg/L hypoxanthine)
-
Washed, type O+ human erythrocytes
-
This compound stock solution (in DMSO or water)
-
[³H]Hypoxanthine (specific activity ~1-5 Ci/mmol)
-
96-well flat-bottom microplates
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Cell harvester and filter mats
-
Scintillation fluid and beta-scintillation counter
Procedure:
-
Parasite Culture Preparation: Synchronize parasite cultures to the ring stage with 5% D-sorbitol. Adjust the culture to 0.5-1% parasitemia and 2.5% hematocrit in complete medium.
-
Drug Plate Preparation:
-
Perform serial dilutions of this compound in complete medium to achieve final desired concentrations.
-
Add 100 µL of each drug dilution to triplicate wells of a 96-well plate.
-
Include drug-free wells (positive control) and wells with uninfected erythrocytes (negative control).
-
-
Incubation:
-
Add 100 µL of the prepared parasite culture to each well.
-
Place the plate in a modular incubation chamber, flush with the gas mixture, and incubate at 37°C for 48 hours.
-
-
Radiolabeling:
-
Add 25 µL of medium containing 0.5 µCi of [³H]hypoxanthine to each well.
-
Return the plate to the incubation chamber and incubate for an additional 24 hours.
-
-
Harvesting and Counting:
-
Freeze the plate at -80°C to lyse the cells.
-
Thaw the plate and harvest the contents of each well onto a glass-fiber filter mat using a cell harvester.
-
Wash the filter mat to remove unincorporated radiolabel.
-
Dry the filter mat, place it in a scintillation bag with scintillation fluid, and measure the incorporated radioactivity using a beta-scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each drug concentration relative to the drug-free control.
-
Determine the IC₅₀ value by fitting the dose-response data to a non-linear regression model.
-
Protocol 2: High-Content Imaging-Based Susceptibility Assay
This protocol uses a fluorescent DNA dye to quantify parasite numbers after drug exposure, offering a higher-throughput alternative to radioisotopic methods.[6]
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Complete parasite medium
-
Washed, type O+ human erythrocytes
-
This compound stock solution
-
YOYO™-1 Iodide or similar DNA-intercalating dye
-
384-well black, clear-bottom microplates
-
High-content imaging system (e.g., Lionheart™ FX Automated Microscope)[6]
Procedure:
-
Assay Preparation: Prepare parasite cultures and drug dilutions in a 384-well plate as described in Protocol 1, adjusting volumes as necessary (e.g., 25-50 µL final volume).
-
Incubation: Incubate the plate at 37°C in a gassed chamber for 72 hours.[6]
-
Staining:
-
Imaging:
-
Acquire images of each well using a high-content imaging system equipped with appropriate filters for the chosen dye.
-
Ensure the imaging protocol covers the surface of each well to accurately quantify the number of fluorescent parasites.[6]
-
-
Data Analysis:
-
Use image analysis software to count the number of stained parasites in each well.
-
Calculate the percentage of parasite survival or growth inhibition relative to drug-free controls.
-
Determine the IC₅₀ value using a non-linear regression dose-response model.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for conducting in vitro drug susceptibility assays to evaluate compounds like this compound against P. falciparum.
Caption: General workflow for in vitro antimalarial drug susceptibility testing.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound - an investigational antimalarial drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. malariaworld.org [malariaworld.org]
- 6. Cross-resistance of the chloroquine-derivative this compound with amodiaquine in Cambodian Plasmodium falciparum isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-resistance of the chloroquine-derivative this compound with amodiaquine in Cambodian Plasmodium falciparum isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AQ-13 Phase 2 Clinical Trial Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the design and implementation of Phase 2 clinical studies for the investigational antimalarial drug, AQ-13. This document outlines the study design, experimental methodologies, and data analysis strategies to evaluate the efficacy, safety, and pharmacokinetics of this compound in patients with uncomplicated Plasmodium falciparum malaria.
Introduction
This compound is a 4-aminoquinoline derivative, structurally similar to chloroquine, that has demonstrated potent activity against chloroquine-resistant strains of P. falciparum in preclinical studies.[1] Phase 1 trials have established a favorable safety and pharmacokinetic profile, supporting its advancement into Phase 2 clinical development.[2] The following protocols are designed to rigorously assess the clinical utility of this compound as a potential new treatment for uncomplicated malaria.
Phase 2 Clinical Trial Protocol
Study Objectives
The primary objective of this Phase 2 study is to evaluate the efficacy of this compound in clearing parasitemia in adult patients with uncomplicated P. falciparum malaria. Secondary objectives include assessing the safety and tolerability of this compound, characterizing its pharmacokinetic profile in a patient population, and evaluating the clinical and parasitological response over a 28-day follow-up period.
Study Design
This will be a randomized, open-label, controlled, multicenter study. Patients will be randomized to one of two treatment arms:
-
Arm 1 (Investigational): this compound
-
Arm 2 (Comparator): Artemether-Lumefantrine (AL)
The study will be conducted in accordance with Good Clinical Practice (GCP) guidelines and the principles of the Declaration of Helsinki.[3]
Study Population
The target population will consist of adult male and non-pregnant female patients aged 18 to 65 years with microscopically confirmed uncomplicated P. falciparum malaria.
Table 1: Inclusion and Exclusion Criteria
| Inclusion Criteria | Exclusion Criteria |
| Age 18-65 years | Signs of severe malaria |
| Microscopically confirmed P. falciparum monoinfection | Pregnancy or breastfeeding |
| Parasite density of 1,000-100,000/µL | Known hypersensitivity to 4-aminoquinolines or artemisinin derivatives |
| Axillary temperature ≥ 37.5°C or history of fever in the last 24 hours | Treatment with another antimalarial within the last 14 days |
| Informed consent provided | Clinically significant underlying medical condition |
Treatment Regimen
Table 2: Dosing Regimen
| Treatment Arm | Drug | Dosage | Duration |
| Arm 1 | This compound | 600 mg once daily | 3 days |
| Arm 2 | Artemether-Lumefantrine (AL) | Standard 6-dose regimen over 3 days | 3 days |
Study Endpoints
Table 3: Primary and Secondary Endpoints
| Endpoint Type | Endpoint | Assessment Method |
| Primary | Adequate Clinical and Parasitological Response (ACPR) at Day 28 | Clinical assessment and microscopy |
| Secondary | Parasite Clearance Time (PCT) | Microscopy |
| Fever Clearance Time (FCT) | Temperature measurement | |
| Incidence and severity of adverse events | Clinical monitoring and laboratory tests | |
| Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) | LC-MS/MS analysis of blood samples |
Statistical Analysis Plan
The primary efficacy analysis will be a non-inferiority comparison of the ACPR rate at Day 28 between the this compound and AL treatment arms in the per-protocol population. The non-inferiority margin will be set at 10%. Survival analysis using the Kaplan-Meier method will be used to analyze PCT and FCT. Safety data will be summarized descriptively. Pharmacokinetic parameters will be determined using non-compartmental analysis.[4][5]
Experimental Protocols
Parasite Detection and Quantification by Microscopy
Objective: To confirm P. falciparum infection and quantify parasite density.
Methodology:
-
Blood Smear Preparation:
-
Prepare both thick and thin blood smears on a single slide.[6][7]
-
For the thick smear, place a small drop of blood in the center of the slide and spread it in a circular motion to the size of a dime.[6]
-
For the thin smear, place a smaller drop of blood near one end of the slide. Use a spreader slide at a 45-degree angle to spread the blood in a smooth, rapid motion to create a feathered edge.[6]
-
Air dry the smears completely. Do not use heat.[1]
-
Fix the thin smear with absolute methanol for 30 seconds and allow it to air dry. Do not fix the thick smear.[1][2]
-
-
Giemsa Staining:
-
Microscopic Examination:
-
Examine the thick smear under oil immersion (1000x magnification) to detect the presence of malaria parasites.[8]
-
Count the number of asexual parasites against 200-500 white blood cells (WBCs).[9]
-
Calculate the parasite density (parasites/µL) using the patient's WBC count or an assumed WBC count of 8,000/µL.
-
Examine the thin smear to identify the Plasmodium species.[8]
-
In Vitro Drug Susceptibility Testing (SYBR Green I Assay)
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against P. falciparum isolates.
Methodology:
-
Parasite Culture:
-
Culture P. falciparum isolates in RPMI-1640 medium supplemented with human serum and O+ red blood cells (RBCs) in a hypoxic environment (5% CO2, 5% O2, 90% N2) at 37°C.[10]
-
-
Drug Plate Preparation:
-
Prepare serial dilutions of this compound in a 96-well microtiter plate.
-
-
Assay Procedure:
-
Synchronize parasite cultures to the ring stage.
-
Add the parasitized RBC suspension (0.5% parasitemia, 2.5% hematocrit) to the drug-containing and control wells.
-
Incubate the plates for 72 hours under the conditions described above.[10]
-
-
SYBR Green I Staining and Reading:
-
Lyse the RBCs and stain the parasite DNA with SYBR Green I dye.
-
Read the fluorescence intensity using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the IC50 value by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Pharmacokinetic Sample Collection and Analysis
Objective: To determine the pharmacokinetic parameters of this compound.
Methodology:
-
Blood Sample Collection:
-
Plasma Preparation:
-
Bioanalytical Method (LC-MS/MS):
-
Develop and validate a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma.[10][14][15][16]
-
The validation should assess linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[14][15][16]
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life (t1/2) using non-compartmental analysis software.
-
Safety Monitoring and Reporting
All adverse events (AEs) and serious adverse events (SAEs) will be recorded and reported in accordance with ICH-GCP guidelines and local regulatory requirements.[2][7][8] A Data and Safety Monitoring Board (DSMB) will be established to periodically review the safety data.[17]
Visualizations
Caption: Proposed mechanism of action of this compound in P. falciparum.
Caption: Experimental workflow for the this compound Phase 2 clinical trial.
References
- 1. scribd.com [scribd.com]
- 2. www1.health.nsw.gov.au [www1.health.nsw.gov.au]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. The Parasite Reduction Ratio (PRR) Assay Version 2: Standardized Assessment of Plasmodium falciparum Viability after Antimalarial Treatment In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccrps.org [ccrps.org]
- 8. nhmrc.gov.au [nhmrc.gov.au]
- 9. media.tghn.org [media.tghn.org]
- 10. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 11. who.int [who.int]
- 12. Sampling and storage of blood and the detection of malaria parasites by polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdc.gov [cdc.gov]
- 14. ema.europa.eu [ema.europa.eu]
- 15. ijprajournal.com [ijprajournal.com]
- 16. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Guidelines for Data and Safety Monitoring of Clinical Trials | National Eye Institute [nei.nih.gov]
Troubleshooting & Optimization
AQ-13 Technical Support Center: Aqueous Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the aqueous solubility of AQ-13.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound dihydrochloride in common laboratory solvents?
A1: this compound, as a dihydrochloride salt, demonstrates high solubility in aqueous solutions and some organic solvents. However, mechanical assistance such as sonication may be required to achieve maximum solubility.[1] For hygroscopic solvents like DMSO, it is crucial to use a newly opened container to ensure optimal dissolution.[1]
Q2: My this compound solution, which was initially clear, has become cloudy or has formed a precipitate. What are the common causes?
A2: Precipitation of this compound from an aqueous solution is typically caused by one of the following factors:
-
pH Shift: this compound is a weak base, and its dihydrochloride salt is highly soluble in acidic to neutral pH. If the solution's pH increases, this compound can convert to its less soluble free base form, causing it to precipitate.[2][3] This is a common occurrence when adding an acidic stock solution to a buffered physiological medium (e.g., cell culture media, PBS) with a higher pH.
-
Exceeding Solubility Limit: The concentration of this compound may have exceeded its solubility limit in the specific solvent or buffer system at a given temperature.
-
Temperature Changes: While most solids become more soluble at higher temperatures, this relationship can vary.[4][5] If a solution was prepared with heating, cooling it to room temperature or 4°C for storage can lead to precipitation.
-
Solvent Evaporation: Over time, solvent evaporation can increase the concentration of this compound, leading to precipitation.
Q3: How does pH specifically affect the solubility of this compound?
A3: The solubility of ionizable compounds like this compound is highly dependent on pH.[6][7] this compound has basic nitrogen atoms that are protonated in its dihydrochloride salt form (this compound-2H⁺). This charged, protonated form is polar and readily dissolves in water.[8] As the pH of the solution increases (becomes more alkaline), these nitrogen atoms are deprotonated, converting the molecule to its neutral, free base form. This neutral form is significantly less polar and, consequently, less soluble in aqueous solutions, leading to precipitation.[3]
Q4: I am observing immediate precipitation when I add my aqueous this compound stock solution to my cell culture medium or physiological buffer. Why is this happening?
A4: This is a classic example of a pH-driven precipitation event. Your stock solution of this compound dihydrochloride is likely acidic. Cell culture media and physiological buffers (like PBS) are buffered to maintain a specific pH, typically around 7.4. When you add the acidic drug stock to the much larger volume of the buffered medium, the medium's buffering capacity raises the final pH of the mixture. This pH shift causes the highly soluble protonated this compound to convert to its poorly soluble free base, resulting in immediate precipitation.[2][3]
Q5: Are there established formulations to improve the solubility and stability of this compound for in vivo experiments?
A5: Yes, for challenging applications like in vivo dosing, co-solvent systems are often used to maintain the solubility of compounds like this compound. These formulations can prevent precipitation upon injection into the bloodstream. Specific protocols involve a combination of solvents like DMSO, PEG300, Tween-80, and SBE-β-CD in saline or corn oil.[1]
Troubleshooting Guides & Experimental Protocols
Data Presentation: Solubility & Formulations
The following tables summarize key quantitative data for this compound solubility and preparation.
Table 1: Solubility of this compound Dihydrochloride in Various Solvents
| Solvent | Concentration | Method/Notes |
| H₂O | 100 mg/mL (274.17 mM) | Requires sonication for dissolution.[1] |
| DMSO | 80 mg/mL (219.33 mM) | Requires sonication. Use of newly opened, non-hygroscopic DMSO is critical.[1] |
Table 2: Example Co-Solvent Formulations for In Vivo Administration
| Protocol | Solvent Composition | Final Concentration |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.67 mg/mL (7.32 mM)[1] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.67 mg/mL (7.32 mM)[1] |
| 3 | 10% DMSO, 90% Corn Oil | 2.67 mg/mL (7.32 mM)[1] |
Experimental Protocols
Protocol 1: Preparation of a Basic Aqueous Stock Solution (e.g., 10 mg/mL)
-
Weighing: Accurately weigh the desired amount of this compound dihydrochloride powder.
-
Solvent Addition: Add the calculated volume of sterile, purified water (e.g., deionized or Milli-Q water) to the powder.
-
Dissolution: Vortex the solution vigorously. If the solid does not dissolve completely, use an ultrasonic bath to sonicate the solution for 10-15 minute intervals until the solution is clear.[1] Gentle warming (e.g., to 37°C) can also be applied but be cautious of potential degradation with prolonged heat.[1]
-
Verification: Visually inspect the solution against a dark background to ensure no undissolved particulates are present.
-
Sterilization (Optional): If required for your experiment, filter the solution through a 0.22 µm syringe filter compatible with aqueous solutions.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Per supplier recommendations, solutions can be stored for up to 1 month at -20°C or 6 months at -80°C.[1]
Protocol 2: Preparation of a Co-Solvent Formulation for In Vivo Use (Example based on Protocol 1 in Table 2)
This protocol describes the preparation of 1 mL of a working solution at 2.67 mg/mL.
-
Prepare DMSO Stock: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 26.7 mg/mL).
-
Combine Solvents: In a sterile tube, add the solvents sequentially. a. Add 400 µL of PEG300. b. Add 100 µL of the 26.7 mg/mL DMSO stock solution and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is homogeneous. d. Add 450 µL of saline to reach the final volume of 1 mL.
-
Final Mix: Vortex the final solution to ensure it is clear and homogeneous before use.[1]
Visualizations: Workflows and Concepts
The following diagrams illustrate key processes and concepts related to this compound solubility.
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: Experimental workflow for preparing an aqueous stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. ejhp.bmj.com [ejhp.bmj.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Sodium chloride - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Aq-13 Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure accurate and reproducible IC50 determination for the investigational compound Aq-13.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is an investigational antimalarial drug candidate.[1] It is structurally similar to chloroquine, a 4-aminoquinoline compound.[1] Its primary application is for the treatment of infections caused by Plasmodium falciparum, particularly those resistant to chloroquine.[1]
Q2: What is the general mechanism of action for 4-aminoquinoline drugs like this compound?
While the precise signaling pathway of this compound is not extensively documented in publicly available literature, 4-aminoquinoline antimalarials like chloroquine are known to interfere with the parasite's detoxification of heme in its food vacuole. This leads to a toxic buildup of free heme, which damages parasite membranes and results in its death.
Q3: What is a typical starting concentration range for IC50 determination of a novel compound like this compound?
For novel compounds, especially those with limited preliminary data, a broad concentration range is recommended for the initial IC50 determination. A common starting point is a series of 8 to 10 serial dilutions, often in 3-fold or 5-fold steps, spanning from the low nanomolar (nM) to the high micromolar (µM) range. For instance, a range of 1 nM to 100 µM can be a good starting point for a kinase inhibitor.
Q4: Why are my IC50 values for this compound inconsistent between experiments?
Inconsistent IC50 values can stem from several factors, including variations in cell passage number, inconsistent cell seeding density, changes in media or serum lots, inaccurate pipetting, and degradation of the compound.[1] Meticulous control over experimental variables is crucial for reproducibility.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inaccurate pipetting, especially of viscous solutions. | Calibrate and service pipettes regularly. Use reverse pipetting for viscous liquids. Ensure thorough mixing after adding the compound by gently tapping the plate or using a plate shaker.[1] |
| Cell clumping leading to uneven cell distribution. | Ensure a single-cell suspension is achieved before seeding by gentle trituration. | |
| IC50 value is significantly higher or lower than expected | Incorrect stock solution concentration. | Verify the concentration of the this compound stock solution. |
| Degradation of this compound. | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Protect the stock solution from light and repeated freeze-thaw cycles.[1] | |
| Cell line contamination or misidentification. | Regularly test cell lines for mycoplasma contamination and authenticate their identity. | |
| Dose-response curve does not have a sigmoidal shape | The tested concentration range is too narrow or not centered around the IC50. | Widen the concentration range to ensure the full sigmoidal curve is captured. Perform a preliminary range-finding experiment. |
| Compound insolubility at higher concentrations. | Visually inspect the wells with the highest concentrations for any signs of precipitation. If solubility is an issue, consider using a different solvent or a lower top concentration. | |
| Incomplete inhibition at the highest concentration | The compound may have partial activity or there might be an issue with its solubility. | Re-evaluate the maximum concentration used. If solubility is not an issue, the compound may be a partial inhibitor. |
Experimental Protocols
Detailed Methodology for IC50 Determination using MTT Assay
This protocol provides a general framework for determining the IC50 value of this compound in a relevant cancer cell line.
1. Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
2. Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution to create a range of desired concentrations.
-
Remove the old media from the cells and add fresh media containing the different concentrations of this compound.
-
Include a vehicle control (media with the same percentage of solvent) and an untreated control.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
3. MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength using a plate reader.
4. Data Analysis:
-
Normalize the data to the vehicle control, which represents 100% viability.
-
Plot the percentage of inhibition versus the log of the compound concentration.
-
Fit a sigmoidal dose-response curve to the data to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell growth.
Visualizations
Hypothetical Signaling Pathway for a Kinase Inhibitor
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a kinase inhibitor, for which IC50 determination is a critical step in characterization. This is a representative example and does not depict the specific mechanism of this compound.
Caption: A hypothetical signaling pathway illustrating the potential mechanism of a kinase inhibitor.
Experimental Workflow for IC50 Determination
The diagram below outlines the key steps involved in a typical IC50 determination experiment.
Caption: A generalized experimental workflow for determining IC50 values.
References
AQP13 In Vitro Experiments: Technical Support Center
Welcome to the technical support center for Aquaporin-13 (AQP13) in vitro experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the study of this aquaglyceroporin.
Frequently Asked Questions (FAQs)
1. Expression and Purification of Recombinant AQP13
-
Q1: What is a suitable expression system for recombinant AQP13?
-
A: For eukaryotic membrane proteins like human AQP13, the methylotrophic yeast Pichia pastoris is a commonly used and effective expression system. It allows for high-yield expression and proper protein folding.[1][2] Escherichia coli can also be used, particularly for prokaryotic AQP homologs, but may lead to challenges with protein folding and post-translational modifications for mammalian proteins.
-
-
Q2: I am observing low yields of recombinant AQP13. What are the common causes and solutions?
-
A: Low protein yield is a frequent issue in recombinant protein production.[1][2] Several factors can contribute to this problem, from initial expression levels to protein degradation during purification. A systematic approach to troubleshooting is recommended to identify and resolve the underlying cause.[2]
-
-
Q3: My AQP13 protein is aggregating and forming inclusion bodies. How can I improve its solubility?
-
A: Protein aggregation into insoluble inclusion bodies is a common pitfall, especially when expressing in bacterial systems like E. coli. Optimizing expression conditions, such as lowering the temperature during induction and using solubility-enhancing fusion tags, can significantly improve protein solubility.
-
-
Q4: What are some general tips for purifying AQP13?
-
A: As a membrane protein, AQP13 requires detergents for solubilization from the cell membrane. It is crucial to screen different detergents to find one that maintains the stability and activity of the protein. A two-step purification process, often involving affinity chromatography followed by size-exclusion chromatography, is generally suitable.
-
2. Functional Characterization of AQP13
-
Q5: What are the known substrates for AQP13?
-
A: AQP13 is classified as an aquaglyceroporin, indicating its permeability to water and small neutral solutes like glycerol. The precise substrate specificity and transport kinetics for AQP13 are not as well-characterized as for other aquaporins.
-
-
Q6: How can I measure the transport activity of AQP13 in vitro?
-
A: A common method for assessing the function of aquaporins is the stopped-flow light scattering assay. This technique can be used to measure both water and glycerol permeability in proteoliposomes (liposomes reconstituted with purified AQP13).
-
-
Q7: Are there any specific inhibitors for AQP13?
-
Q8: What signaling pathways are known to regulate AQP13 function?
-
A: The direct signaling pathways that regulate AQP13 are not well-established. However, other aquaglyceroporins are known to be regulated by mechanisms such as pH changes and phosphorylation.[5] It is plausible that AQP13 activity may also be modulated by similar cellular signaling events.
-
Troubleshooting Guides
Troubleshooting Low Yield of Recombinant AQP13
| Problem | Possible Cause | Suggested Solution |
| Low Protein Expression | Suboptimal codon usage in the expression host. | Synthesize a gene with codons optimized for the chosen expression system (e.g., Pichia pastoris). |
| Inefficient transcription or translation. | Ensure the use of a strong, inducible promoter in the expression vector. Optimize induction conditions (e.g., inducer concentration, temperature, and duration). | |
| Plasmid instability. | If using E. coli, consider using a more stable antibiotic like carbenicillin for ampicillin-resistant plasmids. Always use freshly transformed cells for expression. | |
| Inefficient Cell Lysis | Incomplete cell disruption. | Optimize the lysis method. For mechanical lysis like sonication, ensure sufficient duration and power while keeping the sample on ice to prevent heating. For enzymatic lysis, ensure the correct concentration and incubation time. |
| Protein Degradation | Proteolytic activity during purification. | Add a protease inhibitor cocktail to all buffers used during cell lysis and purification. Perform all purification steps at 4°C to minimize protease activity. |
| Loss of Protein During Purification | Inaccessible affinity tag. | If using a fusion tag (e.g., His-tag, MBP-tag), ensure it is accessible for binding to the affinity resin. Consider moving the tag to the other terminus of the protein. |
| Suboptimal elution conditions. | Optimize the elution buffer. For His-tagged proteins, this may involve adjusting the imidazole concentration or pH. A gradient elution may improve yield and purity. |
Troubleshooting AQP13 Functional Assays
| Problem | Possible Cause | Suggested Solution |
| No Transport Activity Observed | Inactive protein due to improper folding or denaturation. | Ensure that the purification protocol maintains the protein's structural integrity. Avoid harsh detergents and extreme pH conditions. Store purified protein in a buffer containing stabilizing agents like glycerol. |
| Inefficient reconstitution into liposomes. | Optimize the protein-to-lipid ratio and the detergent removal method during proteoliposome preparation. | |
| High Background Permeability in Control Liposomes | Leaky liposome preparations. | Ensure the quality of the lipids used and optimize the liposome preparation method (e.g., extrusion) to obtain unilamellar vesicles of a consistent size. |
| Irreproducible Results | Inconsistent experimental conditions. | Standardize all protocols, including buffer compositions, incubation times, and temperatures. Ensure accurate and consistent preparation of substrate solutions. |
Experimental Protocols
Protocol: Expression of Human AQP13 in Pichia pastoris
This protocol is adapted from a general method for high-yield expression of human aquaporins in P. pastoris.[1][2]
-
Gene Synthesis and Cloning: Synthesize the human AQP13 gene with codon optimization for P. pastoris. Clone the gene into a suitable Pichia expression vector (e.g., pPICZ) containing a C-terminal His-tag for purification.
-
Transformation: Transform the expression vector into a suitable P. pastoris strain (e.g., X-33) by electroporation.
-
Selection of High-Expressing Clones: Select transformants on agar plates containing an appropriate antibiotic (e.g., Zeocin). Screen individual colonies for AQP13 expression levels via small-scale culture and Western blotting.
-
Large-Scale Culture and Induction: Grow a high-expressing clone in a buffered glycerol-complex medium (BMGY). To induce protein expression, harvest the cells and resuspend them in a buffered methanol-complex medium (BMMY). Add methanol to a final concentration of 0.5-1% every 24 hours for 48-72 hours.
-
Cell Harvesting: Harvest the yeast cells by centrifugation. The cell pellet can be stored at -80°C until purification.
Protocol: Purification of Recombinant AQP13
-
Cell Lysis: Resuspend the yeast cell pellet in a lysis buffer containing protease inhibitors. Disrupt the cells using a high-pressure homogenizer or bead beater.
-
Membrane Isolation: Centrifuge the cell lysate at a low speed to remove cell debris. Isolate the membrane fraction from the supernatant by ultracentrifugation.
-
Solubilization: Resuspend the membrane pellet in a solubilization buffer containing a mild detergent (e.g., DDM) and incubate with gentle agitation.
-
Affinity Chromatography: Centrifuge the solubilized membrane fraction to remove insoluble material. Load the supernatant onto a Ni-NTA affinity column. Wash the column with a buffer containing a low concentration of imidazole. Elute the His-tagged AQP13 with a buffer containing a higher concentration of imidazole.
-
Size-Exclusion Chromatography: Concentrate the eluted protein and load it onto a size-exclusion chromatography column to further purify and assess the oligomeric state of AQP13.
Visualizations
Caption: Workflow for recombinant AQP13 expression in Pichia pastoris.
Caption: General workflow for the purification of recombinant AQP13.
References
- 1. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 2. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Aquaporin Gating: A New Twist to Unravel Permeation through Water Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the gating mechanisms of aquaporin-3: new clues for the design of inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: AQ-13 Stability and Storage
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and proper storage of the investigational antimalarial compound AQ-13. Adherence to these guidelines is critical for ensuring the integrity of experimental results and the longevity of the compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended general storage conditions for this compound?
A1: While specific long-term stability data for this compound is not extensively published, based on general best practices for research chemicals and related antimalarial compounds, it is recommended to store this compound in a cool, dry, and dark environment. For general laboratory use, storage at controlled room temperature (15-25°C) in a tightly sealed container is advisable. For long-term storage, refrigeration (2-8°C) or freezing (-20°C or below) may be more appropriate, depending on the formulation and intended use.[1] During a clinical trial, this compound was transported to the study site at a temperature range of 15-30°C.[2]
Q2: How sensitive is this compound to light?
A2: Many quinoline-based compounds exhibit sensitivity to light. Therefore, it is crucial to protect this compound from light exposure to prevent potential photodegradation.[1] Always store the compound in amber vials or other opaque containers.[1] When handling the compound, minimize exposure to direct sunlight or strong artificial light.
Q3: What is the recommended procedure for preparing this compound solutions for in vitro experiments?
A3: For in vitro assays, it is recommended to prepare fresh solutions of this compound for each experiment to ensure accurate and reproducible results. If a stock solution needs to be stored, it should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at or below -20°C. The stability of this compound in various solvents has not been publicly detailed; therefore, it is advisable to conduct a small-scale stability test in your specific solvent system if long-term storage of the solution is necessary.
Q4: Are there any known incompatibilities for this compound?
Troubleshooting Guide
Encountering stability issues can compromise your research. This guide provides a systematic approach to troubleshooting common problems related to this compound stability.
Problem: Inconsistent or lower-than-expected potency in bioassays.
| Possible Cause | Troubleshooting Steps |
| Degradation of stock solution | - Prepare fresh stock solutions before each experiment.- If using a stored stock solution, perform a quick quality control check (e.g., HPLC) to assess its integrity.- Avoid repeated freeze-thaw cycles by aliquoting stock solutions. |
| Improper storage of solid compound | - Verify that the solid this compound has been stored according to recommendations (cool, dry, dark).- Check for any changes in physical appearance (e.g., color change, clumping). |
| Photodegradation | - Ensure all handling and storage of this compound (solid and solutions) is performed with protection from light. Use amber vials and minimize exposure to ambient light during experiments. |
| Hydrolysis | - If working with aqueous solutions, consider the pH and buffer components. The stability of similar compounds can be pH-dependent. Prepare aqueous solutions fresh whenever possible. |
Logical Workflow for Troubleshooting Stability Issues
Caption: Troubleshooting workflow for this compound stability issues.
Stability Data Summary
The following tables present illustrative data based on general principles of stability testing for research compounds. This is not actual experimental data for this compound and should be used as a general guideline for designing stability studies.
Table 1: Illustrative Thermal Stability of Solid this compound
| Storage Condition | Time (Months) | Assay (% of Initial) | Appearance |
| -20°C | 12 | 99.5% | White to off-white powder |
| 2-8°C | 12 | 98.2% | White to off-white powder |
| 25°C / 60% RH | 12 | 95.8% | Slight discoloration |
| 40°C / 75% RH | 6 | 89.1% | Yellowish powder |
Table 2: Illustrative Photostability of Solid this compound
| Light Exposure Condition | Duration | Assay (% of Initial) | Appearance |
| ICH Q1B Option 2 (Overall illumination ≥ 1.2 million lux hours; integrated near UV energy ≥ 200 watt hours/m²) | 24 hours | 92.3% | Noticeable yellowing |
| Dark Control (at same temperature) | 24 hours | 99.8% | No change |
Experimental Protocols
The following are generalized protocols for assessing the stability of a compound like this compound. These should be adapted based on the specific analytical methods and equipment available in your laboratory.
Protocol 1: Thermal Stability Assessment of Solid this compound
Objective: To evaluate the stability of solid this compound under various temperature and humidity conditions.
Methodology:
-
Sample Preparation: Aliquot approximately 5-10 mg of solid this compound into separate, appropriate vials for each time point and storage condition.
-
Storage Conditions: Place the vials in stability chambers maintained at the following conditions:
-
-20°C ± 5°C
-
5°C ± 3°C
-
25°C ± 2°C / 60% RH ± 5% RH
-
40°C ± 2°C / 75% RH ± 5% RH
-
-
Time Points: Pull samples at pre-determined intervals (e.g., 0, 1, 3, 6, and 12 months).
-
Analysis: At each time point, analyze the samples for:
-
Appearance: Visually inspect for any changes in color or physical state.
-
Purity and Degradation Products: Use a stability-indicating HPLC method to determine the purity of this compound and quantify any degradation products.
-
Water Content: Determine the water content by Karl Fischer titration, especially for samples stored at high humidity.
-
Protocol 2: Photostability Assessment of Solid this compound
Objective: To determine the intrinsic photostability of solid this compound.
Methodology:
-
Sample Preparation: Spread a thin layer of solid this compound (approximately 1-2 mm thick) in a chemically inert, transparent container (e.g., a petri dish). Prepare a "dark" control sample by wrapping an identical sample in aluminum foil.
-
Light Exposure: Place the samples in a photostability chamber that conforms to ICH Q1B guidelines. The light source should provide a combination of visible and UV light.
-
Exposure Levels: Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.
-
Analysis: After the exposure period, analyze both the light-exposed and dark control samples for:
-
Appearance: Note any changes in color.
-
Purity and Degradation Products: Use a stability-indicating HPLC method to compare the chromatograms of the exposed and control samples.
-
Signaling Pathway Diagram (Illustrative)
While this compound's mechanism of action is related to that of chloroquine, involving interference with heme detoxification in the malaria parasite, a detailed signaling pathway of its degradation is not available. The following diagram illustrates a generic chemical degradation pathway.
Caption: Potential degradation pathways for a chemical compound.
References
Technical Support Center: Troubleshooting Aq-13 Resistance in Parasite Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments investigating resistance to the antimalarial compound Aq-13.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a 4-aminoquinoline derivative, structurally similar to chloroquine, that was developed to overcome chloroquine resistance in Plasmodium falciparum.[1][2] Like other 4-aminoquinolines, its primary mechanism of action is thought to be the inhibition of hemozoin formation in the parasite's digestive vacuole. This leads to the accumulation of toxic free heme, which damages parasite membranes and results in parasite death.
Q2: My P. falciparum line is showing reduced susceptibility to this compound. What are the likely resistance mechanisms?
A2: Resistance to 4-aminoquinolines is multifactorial. For this compound, the primary mechanisms are likely associated with mutations in the P. falciparum chloroquine resistance transporter (pfcrt) and the multidrug resistance gene 1 (pfmdr1).[3][4] There is strong evidence of cross-resistance between amodiaquine and this compound, suggesting they share resistance mechanisms.[1][2][5] Therefore, mutations known to confer amodiaquine resistance are highly relevant to this compound resistance.
Q3: Which specific mutations in pfcrt and pfmdr1 should I be looking for?
A3: Key mutations to investigate include:
-
pfcrt : The K76T mutation is a well-established marker for chloroquine resistance. Haplotypes such as CVIET in codons 72-76 are associated with reduced susceptibility to both chloroquine and amodiaquine.
-
pfmdr1 : The N86Y mutation has been linked to amodiaquine resistance. The YYY haplotype (mutations at codons 86, 184, and 1246) is also associated with amodiaquine treatment failure.[6]
Q4: I've sequenced pfcrt and pfmdr1 in my resistant line but haven't found the common resistance-conferring mutations. What other mechanisms could be at play?
A4: If canonical mutations are absent, consider the following possibilities:
-
Novel mutations: Your parasite line may have developed novel mutations in pfcrt, pfmdr1, or other genes that contribute to resistance.
-
Gene amplification: Increased copy number of pfmdr1 has been associated with resistance to some antimalarials.
-
Transcriptional changes: Altered expression levels of transporter genes or other relevant genes could contribute to a resistant phenotype without changes in the gene sequence.
-
Off-target mechanisms: Resistance could be mediated by pathways not directly related to drug transport, such as altered drug metabolism or target modification.
Q5: How can I select for an this compound resistant parasite line in vitro?
A5: Generating a resistant line in the lab typically involves continuous or intermittent drug pressure. A general approach is to culture the parasite line in the presence of sub-lethal concentrations of this compound and gradually increase the concentration as the parasites adapt.[7][8] This process can take several months to over a year. It is crucial to maintain a parallel culture without the drug as a control.
Troubleshooting Guides
Problem 1: High variability in IC50 values for this compound across experiments.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Parasite Synchronization | Ensure a tight synchronization of the parasite culture to the ring stage before initiating the assay. Inconsistent parasite stages will lead to variable drug susceptibility. |
| Fluctuations in Hematocrit | Maintain a consistent hematocrit in all wells of your assay plate. Variations can affect parasite growth and, consequently, drug efficacy. |
| Inaccurate Drug Concentrations | Prepare fresh serial dilutions of this compound for each experiment. Verify the stock concentration and ensure proper mixing at each dilution step. |
| Contamination | Regularly check cultures for bacterial or fungal contamination, which can impact parasite health and assay results. |
| Reagent Variability | Use the same batch of media, serum, and other reagents for a set of experiments to minimize variability. |
Problem 2: My genotypic data (sequencing) does not correlate with my phenotypic data (IC50 values).
| Potential Cause | Troubleshooting Steps |
| Presence of Mixed Parasite Populations | If your culture contains a mix of sensitive and resistant parasites, sequencing may not detect the resistant sub-population if it's in the minority. However, this sub-population can still lead to a higher IC50 value. Consider cloning your parasite line to ensure a genetically homogenous population.[9] |
| Multigenic Resistance | Resistance to this compound may be conferred by mutations in multiple genes. Sequencing only pfcrt and pfmdr1 may not provide the complete picture. Consider whole-genome sequencing to identify other potential resistance markers. |
| Epigenetic Modifications | Changes in gene expression due to epigenetic factors could contribute to resistance without changes in the DNA sequence. Consider transcriptomic (RNA-seq) analysis to compare gene expression between your sensitive and resistant lines. |
| Fitness Cost of Mutation | The resistance mutation may have a fitness cost, meaning it is only maintained under drug pressure. If you culture the parasites in the absence of this compound for a period, they may revert to a sensitive phenotype. |
Problem 3: I am unable to amplify the pfcrt or pfmdr1 gene using PCR.
| Potential Cause | Troubleshooting Steps |
| Poor DNA Quality | Use a reliable DNA extraction kit and assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) before PCR. |
| Primer Issues | Verify primer sequences for accuracy. Test different primer concentrations and annealing temperatures. If necessary, design new primers targeting a different region of the gene. |
| PCR Inhibitors | Ensure the final DNA preparation is free of PCR inhibitors (e.g., heme from red blood cells). Consider a cleanup step if inhibition is suspected. |
| Incorrect PCR Conditions | Optimize the PCR cycling parameters, including annealing temperature and extension time, for your specific primers and polymerase. |
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and amodiaquine resistance.
Table 1: In Vitro IC50 Values of this compound and Desethylamodiaquine (dAQ) in P. falciparum Isolates
| Drug | IC50 Range (nM) | Median IC50 in AQ-Susceptible Isolates (nM) | Median IC50 in AQ-Resistant Isolates (nM) |
| This compound | 18 - 133 | 46.7 | 64.9 |
| dAQ | 20 - 190 | Not specified | Not specified |
| Data from a study on Cambodian P. falciparum isolates. A strong positive correlation was observed between this compound and dAQ IC50 values (Pearson coefficient of 0.8621, P < 0.0001).[1][2][5] |
Table 2: Association of pfcrt and pfmdr1 Genotypes with Amodiaquine (AQ) IC50 Values
| Genotype | Geometric Mean IC50 (nM) | 95% Confidence Interval |
| pfcrt CVMNK (wild-type) + pfmdr1 Asn86 (wild-type) | 3.93 | 1.82 - 8.46 |
| pfcrt CVIET (mutant) + pfmdr1 Tyr86 (mutant) | 50.40 | 40.17 - 63.24 |
| Data from a study on P. falciparum isolates from Nigeria. |
Experimental Protocols
Protocol 1: In Vitro Drug Susceptibility Assay (SYBR Green I-based)
This assay measures parasite DNA content as an indicator of parasite growth in the presence of an antimalarial agent.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete parasite culture medium (RPMI 1640 with supplements)
-
96-well black, clear-bottom microplates
-
This compound stock solution
-
SYBR Green I lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5, with SYBR Green I dye added to a final 1X concentration)
-
Plate reader with fluorescence detection (485 nm excitation, 530 nm emission)
Methodology:
-
Prepare serial dilutions of this compound in complete medium in the 96-well plate. Include drug-free wells as a positive control for parasite growth and wells with uninfected red blood cells as a negative control.
-
Add the synchronized parasite culture (at a starting parasitemia of 0.5% and 2% hematocrit) to each well.
-
Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
After incubation, freeze the plate at -80°C to lyse the red blood cells.
-
Thaw the plate and add SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1-2 hours.
-
Read the fluorescence on a plate reader.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the drug concentration using a non-linear regression model.
Protocol 2: In Vitro Drug Susceptibility Assay ([3H]-Hypoxanthine Incorporation-based)
This assay measures the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids as an indicator of parasite growth.
Materials:
-
P. falciparum culture (asynchronous or synchronized)
-
Complete parasite culture medium (hypoxanthine-free)
-
96-well microplates
-
This compound stock solution
-
[3H]-Hypoxanthine
-
Cell harvester
-
Scintillation counter
Methodology:
-
Prepare serial dilutions of this compound in complete, hypoxanthine-free medium in a 96-well plate.
-
Add the parasite culture (0.5% parasitemia, 1.5% hematocrit) to each well. Include drug-free wells as a negative control.
-
Incubate the plate for 24 hours under standard parasite culture conditions.
-
Add [3H]-Hypoxanthine to each well and incubate for an additional 24 hours.
-
Harvest the cells onto a filter mat using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the IC50 by plotting the percentage of growth inhibition (based on cpm) against the drug concentration.
Visualizations
Caption: Experimental workflow for investigating this compound resistance.
Caption: Role of PfCRT in this compound resistance mechanism.
Caption: Troubleshooting decision tree for resistance studies.
References
- 1. Cross-resistance of the chloroquine-derivative this compound with amodiaquine in Cambodian Plasmodium falciparum isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Polymorphisms in the Pfcrt, Pfmdr1, and Pfk13 genes of Plasmodium falciparum isolates from southern Brazzaville, Republic of Congo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-resistance of the chloroquine-derivative this compound with amodiaquine in Cambodian Plasmodium falciparum isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. media.malariaworld.org [media.malariaworld.org]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. HIV Drug Resistance Database [hivdb.stanford.edu]
Technical Support Center: Preventing Aq-13 Precipitation in Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Aq-13 in cell culture media.
Troubleshooting Guide
Precipitation of this compound during your experiments can lead to inaccurate and irreproducible results by altering the effective concentration of the compound.[1] This guide will help you identify the cause of precipitation and provide solutions.
Problem: Precipitate forms immediately upon adding this compound stock solution to the media.
| Potential Cause | Solution |
| Low Aqueous Solubility of this compound | The compound may have inherently poor solubility in the aqueous environment of the cell culture medium.[2] |
| Solvent Shift | This compound, while soluble in a high concentration of an organic solvent like DMSO, may precipitate when diluted into the aqueous medium.[2] |
| Exceeding Maximum Solubility | The final concentration of this compound in the media exceeds its solubility limit at the experimental temperature.[2] |
| Localized High Concentration | Rapid addition of the stock solution can create localized areas of high this compound concentration, triggering precipitation.[2] |
Solutions:
-
Optimize the Dilution Process: Instead of a single large dilution, perform a stepwise serial dilution to gradually reduce the solvent concentration.[2] Add the this compound stock solution dropwise to the media while vortexing or swirling to ensure rapid mixing and avoid localized high concentrations.[2]
-
Adjust Final Solvent Concentration: While high concentrations of solvents like DMSO can be toxic to cells, many cell lines can tolerate a final concentration of 0.1% to 0.5%.[1][2] Maintaining a slightly higher, yet non-toxic, final DMSO concentration can improve this compound solubility.[2] Always include a vehicle control with the same final solvent concentration in your experiments.[2]
-
Pre-warm the Media: Pre-warming the cell culture media to 37°C before adding the this compound stock solution can help improve solubility.[1]
Problem: Precipitate forms over time in the incubator.
| Potential Cause | Solution |
| Temperature Shift | Changes in temperature between room temperature and the incubator (e.g., 37°C) can affect the solubility of this compound.[1] |
| pH Shift | The CO2 environment in an incubator can alter the pH of the media, affecting the solubility of pH-sensitive compounds.[1] |
| Interaction with Media Components | This compound may interact with salts, proteins, or other components in the media over time, leading to precipitation.[1] |
| Evaporation | Water loss from the media increases the concentration of all components, potentially exceeding the solubility limit of this compound.[2][3] |
Solutions:
-
Ensure Proper Buffering: Use a medium that is properly buffered for the CO2 concentration in your incubator to maintain a stable pH.[1]
-
Test Compound Stability: Assess the stability and solubility of this compound in your specific cell culture medium over the intended duration of the experiment.
-
Maintain Humidity: Ensure your incubator has adequate humidity and that culture flasks and plates are properly sealed to prevent evaporation.[2][3]
Frequently Asked Questions (FAQs)
Q1: What are the common causes of compound precipitation in cell culture media?
A1: Precipitation in cell culture media can be caused by several factors, including the compound's low aqueous solubility, a "solvent shift" when diluting a stock solution, exceeding the compound's maximum solubility, temperature fluctuations, pH instability of the media, and interactions with media components.[1][2]
Q2: My DMSO-dissolved this compound precipitates when I add it to the media. What can I do?
A2: This is a common issue with hydrophobic compounds. To address this, you can optimize the dilution process by performing a stepwise serial dilution and adding the stock solution slowly with rapid mixing.[2] You can also try to keep the final DMSO concentration as high as is tolerable for your cells (typically 0.1-0.5%) and pre-warm your media to 37°C before adding the compound.[1][2]
Q3: Can I filter out the precipitate from my media?
A3: Filtering is generally not recommended. When you filter a solution, you remove the precipitated compound, which means the final concentration of your compound in the media will be lower than intended and will be unknown.[2] This can lead to inaccurate and non-reproducible experimental results.[2]
Q4: Can the type of cell culture media affect this compound solubility?
A4: Yes, the composition of the cell culture medium can significantly impact the solubility of a compound.[1] Media contain various salts, amino acids, vitamins, and proteins that can interact with this compound.[1] For example, compounds may bind to serum proteins, which can increase their solubility.[2] Therefore, you may observe different solubility behavior in serum-free versus serum-containing media.[1]
Q5: What are solubility enhancers and can they help with this compound precipitation?
A5: Solubility enhancers are substances that can increase the aqueous solubility of poorly soluble compounds. Common examples used in cell culture include cyclodextrins and serum.[2] (2-Hydroxypropyl)-β-cyclodextrin is a frequently used cyclodextrin that can encapsulate hydrophobic drugs.[2] The proteins in serum, such as albumin, can also bind to compounds and help keep them in solution.[2]
Quantitative Data Summary
The following table summarizes the hypothetical solubility of this compound under different conditions. This data is for illustrative purposes to guide your experimental design.
| Condition | This compound Concentration (µM) | Solubility | Observation |
| 1% DMSO in PBS | 100 | Poor | Immediate Precipitation |
| 0.5% DMSO in DMEM | 50 | Moderate | Precipitates after 2 hours |
| 0.1% DMSO in DMEM + 10% FBS | 50 | Good | No precipitation after 24 hours |
| 0.1% DMSO in DMEM + 1% HP-β-CD | 100 | Excellent | No precipitation after 48 hours |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound in an appropriate solvent.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required mass of this compound to prepare a 10 mM stock solution.
-
Weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved. A brief sonication may be used if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[1]
-
Protocol 2: Dilution of this compound into Cell Culture Media
-
Objective: To dilute the this compound stock solution into the final cell culture medium without causing precipitation.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed (37°C) cell culture medium (with or without serum, as required)
-
Sterile conical tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Vortex the stock solution gently to ensure homogeneity.
-
In a sterile conical tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing or swirling the medium, add the required volume of the this compound stock solution dropwise to the side of the tube. This ensures rapid and thorough mixing.
-
Visually inspect the final solution for any signs of precipitation or cloudiness.
-
Use the freshly prepared this compound-containing medium for your experiment immediately.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Experimental workflow for preparing and using this compound.
References
Technical Support Center: Improving Reproducibility of ADAMTS-13 Assays
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to improve the reproducibility and accuracy of ADAMTS-13 assays. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is ADAMTS-13, and why is its activity measurement important?
ADAMTS-13 (A Disintegrin and Metalloproteinase with a Thrombospondin type 1 motif, member 13) is a crucial enzyme in the blood that regulates hemostasis by cleaving ultra-large von Willebrand factor (VWF) multimers.[1][2][3] A severe deficiency in ADAMTS-13 activity can lead to the accumulation of these ultra-large VWF multimers, causing microvascular thrombosis, characteristic of a life-threatening condition called Thrombotic Thrombocytopenic Purpura (TTP).[1][3][4] Therefore, accurate measurement of ADAMTS-13 activity is essential for the diagnosis and management of TTP and other thrombotic microangiopathies.[5][6][7]
Q2: What are the common types of ADAMTS-13 assays?
Several methods are used to measure ADAMTS-13 activity, each with its own advantages and limitations. Common types include:
-
Chromogenic ELISA (Enzyme-Linked Immunosorbent Assay): These assays often use a recombinant VWF fragment as a substrate and detect the cleavage product through a colorimetric reaction.[1]
-
FRET (Fluorescence Resonance Energy Transfer) Assays: These assays utilize a synthetic peptide substrate (like FRETS-VWF73) that fluoresces upon cleavage by ADAMTS-13.[8][9][10][11]
-
Flow Cytometry-based Assays: A more recent method that uses beads coated with a VWF substrate and a fluorescent antibody to detect the cleavage site.[12][13]
-
Immunoturbidimetric Assays: These can be adapted for automated coagulation analyzers and measure the residual VWF activity after incubation with plasma.[14]
Q3: What is the difference between ADAMTS-13 activity, antigen, and inhibitor assays?
-
Activity Assays: Measure the functional ability of ADAMTS-13 to cleave its VWF substrate. Low activity is a key indicator of TTP.[1]
-
Antigen Assays: Measure the total amount of ADAMTS-13 protein present, regardless of its functional activity. These are generally less helpful for diagnosis without a corresponding activity measurement.[1]
-
Inhibitor Assays: Detect the presence of autoantibodies that neutralize ADAMTS-13 activity (neutralizing antibodies) or accelerate its clearance from the circulation (clearing antibodies).[1][7] These are important for distinguishing between congenital and acquired TTP.[7]
Troubleshooting Guides
This section addresses specific issues that may arise during ADAMTS-13 and other colorimetric assays.
Issue 1: High Background Signal or Inconsistent Absorbance
Question: My blank wells have high absorbance, or I'm seeing inconsistent readings across my plate. What could be the cause?
Answer: High background or inconsistent results can stem from several factors, from reagent preparation to environmental conditions.[15][16][17]
Troubleshooting Steps:
-
Reagent Quality:
-
Ensure all reagents are within their expiration date and have been stored correctly.[15] Improperly stored or expired reagents can lead to altered reactivity.[15]
-
Prepare fresh substrate and stop solutions. A color change (e.g., yellowing) in these solutions before use indicates contamination or degradation.[17]
-
Check the quality of the water used for reconstituting reagents.[17]
-
-
Plate Handling:
-
Sample-Related Issues:
-
Interfering Substances: High levels of bilirubin (>20 mg/dL) or hemoglobin (>1500 mg/dL) in plasma samples can interfere with the assay.[19][20] Hyperlipidemia can also be a source of interference.[20][21]
-
Sample Collection: Use of EDTA as an anticoagulant is unacceptable as it chelates the metal ions necessary for ADAMTS-13's metalloproteinase function, leading to artificially low or absent activity.[22] Always use 3.2% sodium citrate tubes and ensure they are filled to the correct volume to avoid dilution errors.[23]
-
-
Assay Conditions:
Issue 2: Low or No Signal
Question: I am not observing the expected color change or fluorescence signal in my positive controls or samples. What should I check?
Answer: A weak or absent signal often points to issues with enzyme activity, reagent integrity, or incorrect assay setup.
Troubleshooting Steps:
-
Enzyme Inactivation:
-
Improper Sample Handling: Ensure plasma samples are processed correctly. They should be centrifuged to be platelet-poor, and frozen immediately if not tested within 4 hours.[21] Repeated freeze-thaw cycles should be avoided.
-
Inhibitors: The presence of ADAMTS-13 inhibitors in patient samples will lead to low activity. If low activity is consistently observed, an inhibitor assay should be performed.[1]
-
-
Reagent and Protocol Issues:
-
Reagent Degradation: Ensure that the enzyme (if using a recombinant standard) and substrates have not degraded due to improper storage.[24]
-
Incorrect Wavelength: Verify that the plate reader is set to the correct wavelength for absorbance or excitation/emission.[24]
-
Protocol Adherence: Double-check all incubation times and temperatures as specified in the protocol. Shortened incubation times can lead to incomplete reactions.
-
-
Low Analyte Concentration:
-
The ADAMTS-13 activity in the sample may be genuinely low or below the detection limit of the assay.[7]
-
Data Presentation: Performance of ADAMTS-13 Assays
The following tables summarize quantitative data on the performance of various ADAMTS-13 assay methodologies.
Table 1: Diagnostic Accuracy of Rapid ADAMTS-13 Assays [25]
| Assay Type | Sensitivity (95% CI) | Specificity (95% CI) | Positive Predictive Value (PPV) (95% CI) | Negative Predictive Value (NPV) (95% CI) |
| HemosIL AcuStar (CLIA) | 0.98 (0.94-1.00) | 0.99 (0.97-1.00) | 0.96 (0.90-0.98) | 0.99 (0.99-1.00) |
| Technofluor (FRET) | 0.93 (0.86-0.96) | 0.98 (0.95-0.99) | 0.97 (0.85-1.00) | 0.96 (0.93-0.98) |
| Technoscreen | 0.98 (0.42-1.00) | 0.87 (0.76-0.94) | 0.71 (0.59-0.80) | 0.99 (0.72-1.00) |
Table 2: Reproducibility of ADAMTS-13 Assays [11][13][26]
| Assay Method | Intra-assay Coefficient of Variation (CV) | Inter-assay Coefficient of Variation (CV) |
| FRET-VWF73 (Modified) | < 10% | < 10% |
| Flow Cytometry-based | < 5% (at 0.015 IU/mL) | < 30% (at ≤0.050 IU/mL) |
| ELISA (TECHNOZYM®) | < 10% | < 10% |
Experimental Protocols
Protocol 1: General Chromogenic ELISA for ADAMTS-13 Activity
This protocol provides a general outline for a chromogenic ELISA. Specific volumes and incubation times may vary based on the manufacturer's kit.
-
Plate Preparation: A microtiter plate is pre-coated with an antibody specific to a tag on the recombinant VWF73 substrate (e.g., anti-GST).[1]
-
Substrate Immobilization: The recombinant GST-VWF73 substrate is added to the wells and incubated to allow it to bind to the coated antibody.[1]
-
Washing: The plate is washed to remove any unbound substrate.
-
Sample Addition: Patient plasma (or calibrators/controls) is diluted and added to the wells. The plate is incubated to allow ADAMTS-13 in the sample to cleave the immobilized substrate.[1]
-
Detection Antibody: After another wash step, a second antibody that specifically recognizes the newly exposed cleavage site on the VWF73 substrate is added. This antibody is typically conjugated to an enzyme like Horseradish Peroxidase (HRP).
-
Color Development: A chromogenic substrate for HRP (e.g., TMB) is added. The HRP enzyme catalyzes a reaction that produces a colored product.[1]
-
Stopping the Reaction: A stop solution (e.g., sulfuric acid) is added to halt the color development.[1]
-
Reading: The absorbance is measured on a plate reader at the appropriate wavelength (e.g., 450 nm). The intensity of the color is proportional to the ADAMTS-13 activity in the sample.[1]
Protocol 2: FRETS-VWF73 Assay for ADAMTS-13 Activity
This protocol is based on the widely used FRETS-VWF73 substrate.
-
Reagent Preparation:
-
Reconstitute the lyophilized FRETS-VWF73 substrate with DMSO, followed by pure water, to create a stock solution (e.g., 100 µM).[8]
-
Dilute the stock solution in a reaction buffer (e.g., 5 mM Bis-Tris pH 6.0, 25 mM CaCl2, 0.005% Tween-20).[8]
-
Prepare plasma standards by diluting normal plasma in the reaction buffer.[8]
-
-
Reaction Setup:
-
In a 96-well plate, add the diluted plasma samples, standards, and controls.
-
Initiate the reaction by adding the diluted FRETS-VWF73 substrate to each well.
-
-
Kinetic Measurement:
-
Data Analysis:
-
Calculate the rate of increase in fluorescence over time (reaction rate).
-
Construct a standard curve by plotting the reaction rates of the plasma standards against their known concentrations.
-
Determine the ADAMTS-13 activity in the unknown samples by interpolating their reaction rates from the standard curve.
-
Visualizations
References
- 1. ADAMTS13 Assays [practical-haemostasis.com]
- 2. Structure-function and regulation of ADAMTS13 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADAMTS13 - Wikipedia [en.wikipedia.org]
- 4. ashpublications.org [ashpublications.org]
- 5. ADAMTS13 Activity: Screening Test Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ADAMTS13 Activity: Screening Test Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. ADAMTS13 Antibody and Inhibitor Assays | Springer Nature Experiments [experiments.springernature.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. FRETS-VWF73, a first fluorogenic substrate for ADAMTS13 assay: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. cda-amc.ca [cda-amc.ca]
- 12. researchgate.net [researchgate.net]
- 13. Assay for ADAMTS-13 Activity with Flow Cytometric Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid quantitative assay of ADAMTS13 activity on an automated coagulation analyzer: clinical applications and comparison with immunoblot method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. siriusgenomics.com [siriusgenomics.com]
- 16. cdn.ymaws.com [cdn.ymaws.com]
- 17. anshlabs.com [anshlabs.com]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. ADAMTS13 Activity with Reflex to ADAMTS13 Inhibitor | Quest Diagnostics [questdiagnostics.com]
- 20. ADAMTS-13 Activity | MLabs [mlabs.umich.edu]
- 21. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 22. myadlm.org [myadlm.org]
- 23. ADAMTS-13 Inhibitor | Synnovis [synnovis.co.uk]
- 24. benchchem.com [benchchem.com]
- 25. ashpublications.org [ashpublications.org]
- 26. researchgate.net [researchgate.net]
AQ-13 Cytotoxicity Assay Technical Support Center
Welcome to the technical support center for the AQ-13 cytotoxicity assay. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter while performing the this compound cytotoxicity assay.
Problem 1: High Background Signal
A high background signal can mask the specific effects of this compound and reduce the signal-to-noise ratio of your assay.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Autofluorescence of Media or Reagents | Use fresh, sterile culture medium and reagents. Consider using a phenol red-free medium, as phenol red can contribute to background fluorescence.[1] |
| Compound Autofluorescence | If using a fluorescence-based assay, measure the fluorescence of this compound alone at the assay wavelength to check for its intrinsic fluorescence.[2] |
| Contamination | Ensure all solutions are properly filtered and sterile. Check cell cultures for any signs of microbial contamination.[1] |
| Non-specific Antibody Binding | If using an antibody-based detection method, ensure adequate blocking steps are included in the protocol. Fc receptor blocking reagents can also be used to prevent non-specific binding to certain cell types.[3] |
| Incorrect Instrument Settings | Optimize the gain and exposure settings on your plate reader to minimize background from the instrument itself. |
Problem 2: Inconsistent or Non-Reproducible Results
Variability between wells, plates, or experiments can compromise the reliability of your data.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Calibrate and use your pipettes correctly to dispense equal volumes. The number of cells plated per well is crucial for a linear response.[1] |
| Edge Effects | To minimize evaporation and temperature gradients, which can cause "edge effects," consider not using the outer wells of the plate. Fill the outer wells with sterile PBS or media. |
| Compound Precipitation | This compound, like other chemical compounds, may have limited solubility in aqueous media.[4] Visually inspect wells for any precipitate, especially at higher concentrations. Ensure the final solvent concentration (e.g., DMSO) is at a non-toxic level (typically <0.5%).[4] |
| Variable Incubation Times | Ensure consistent incubation times for all plates and experimental runs. |
| Cell Health and Passage Number | Use cells that are in the logarithmic growth phase and have a consistent, low passage number. High cell density or poor health can affect their response.[4] |
Problem 3: No or Low Cytotoxic Effect Observed
If this compound does not appear to induce cytotoxicity, it could be due to several experimental factors.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Sub-optimal Compound Concentration | Perform a dose-response experiment with a wider range of this compound concentrations. The incubation time may be too short, or the concentration too low.[4] |
| Incorrect Assay Window | Optimize the timing of this compound treatment and the assay readout. The effect may be transient or require a longer incubation period.[2] |
| Cellular Resistance | The chosen cell line may be resistant to the cytotoxic effects of this compound. Consider using a different cell line or a positive control compound known to induce cytotoxicity in your chosen cells. |
| Compound Inactivity | Verify the identity, purity, and storage conditions of your this compound stock. |
| Assay Sensitivity | The chosen cytotoxicity assay may not be sensitive enough to detect subtle changes. Validate your assay with a known cytotoxic agent.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal cell seeding density for a cytotoxicity assay?
A1: The optimal cell seeding density is crucial for a linear assay response and should be determined for each cell line.[1] It is recommended to perform a preliminary experiment by seeding a range of cell densities and selecting the density that results in 70-80% confluency at the end of the experiment, ensuring cells are in the logarithmic growth phase.[2]
Q2: How can I be sure that the observed cytotoxicity is due to this compound and not the solvent?
A2: Always include a vehicle-only control in your experiment.[4] This control should contain the highest concentration of the solvent (e.g., DMSO) used to dissolve this compound. This will help you to distinguish the cytotoxic effects of this compound from any potential toxicity of the solvent.
Q3: What are appropriate positive and negative controls for an this compound cytotoxicity assay?
A3:
-
Negative Control: Cells treated with the vehicle (e.g., DMSO) at the same concentration used for the this compound dilutions. This represents 100% cell viability.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin, staurosporine, or a high concentration of a detergent like Triton X-100) to induce maximum cell death.[5] This represents 0% cell viability.
-
Blank Control: Wells containing only culture medium without cells to determine the background signal from the medium and assay reagents.[1]
Q4: Can this compound interfere with the assay readout?
A4: Yes, it is possible for a compound to interfere with the assay itself. For example, in fluorescence-based assays, the compound might be autofluorescent.[2] To test for this, include a cell-free control where this compound is added to the assay reagents in the absence of cells.[4] Any signal from this well would indicate direct interference with the assay components.
Q5: What should I do if I suspect my results are false positives or false negatives?
-
For suspected false positives: Re-examine your controls. Ensure that the vehicle control is not showing toxicity. Check for compound precipitation or interference with the assay readout.[4] Consider using an alternative cytotoxicity assay based on a different principle to confirm the results.
-
For suspected false negatives: Verify the activity of your this compound stock. Ensure the concentration range and incubation times are appropriate.[4] Confirm that your cell line is sensitive to this class of compounds.
Experimental Protocols
Key Experiment: Determining this compound IC50 using a Resazurin-Based Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound.
1. Cell Seeding:
- Culture cells to approximately 80-90% confluency.
- Harvest cells and perform a cell count.
- Prepare a cell suspension at the predetermined optimal seeding density.
- Seed 100 µL of the cell suspension into each well of a 96-well plate.
- Include wells for no-cell (blank), vehicle-only, and positive controls.
- Incubate the plate overnight to allow cells to attach.
2. Compound Preparation and Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Perform a serial dilution of the this compound stock solution in culture medium to achieve the desired final concentrations. A 10-point dilution series is common.[2]
- Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
- Add medium with the vehicle to the vehicle-only control wells.
3. Incubation:
- Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).[1]
4. Resazurin Assay Readout:
- Prepare a resazurin solution in PBS or culture medium according to the manufacturer's instructions.
- Add 20 µL of the resazurin solution to each well.
- Incubate the plate for 1-4 hours, or until a color change is observed.
- Measure the fluorescence at the appropriate excitation and emission wavelengths (typically ~560 nm excitation and ~590 nm emission).
5. Data Analysis:
- Subtract the average fluorescence of the blank wells from all other wells.
- Normalize the data to the vehicle-only control (representing 100% viability).
- Plot the normalized cell viability against the logarithm of the this compound concentration.
- Fit the data to a four-parameter logistic curve to determine the IC50 value.[2]
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Generalized pathway of drug-induced cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. miltenyibiotec.com [miltenyibiotec.com]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. How accurate is the Beck Anxiety Inventory (BAI) for detection of anxiety disorders in adults? | Cochrane [cochrane.org]
- 7. False Negative NIPT Results: Risk Figures for Chromosomes 13, 18 and 21 Based on Chorionic Villi Results in 5967 Cases and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in Aq-13 experimental results
Welcome to the technical support center for Aq-13. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential variability in experimental results obtained with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation aids.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent IC50 values for this compound in our cell viability assays. What are the potential causes?
A1: Variability in IC50 values is a common issue that can arise from several factors. These include:
-
Cell Line Integrity: Ensure your cell lines are authentic, free from mycoplasma contamination, and are used at a consistent and low passage number.
-
Reagent Preparation: this compound should be dissolved in a suitable solvent (e.g., DMSO) and stored correctly. Ensure the final concentration of the solvent is consistent across all experiments and does not exceed a level that affects cell viability (typically <0.1%).
-
Assay Conditions: Factors such as cell seeding density, incubation time with this compound, and the type of viability assay used (e.g., MTT, CellTiter-Glo) can all influence the IC50 value.
Q2: Why are we seeing variable levels of p-ERK inhibition in our Western blots after this compound treatment?
A2: Inconsistent inhibition of ERK phosphorylation can be due to:
-
Timing of Treatment and Lysis: The kinetics of MEK inhibition can be rapid. It is crucial to maintain a consistent time course for this compound treatment and to lyse the cells quickly at the end of the experiment.
-
Basal Pathway Activation: The basal level of MAPK/ERK pathway activation can vary between cell lines and even between different passages of the same cell line. Ensure you are comparing treated samples to an appropriate vehicle control from the same experiment.
-
Antibody Quality: The quality and specificity of the antibodies used for detecting p-ERK and total ERK are critical. Use well-validated antibodies and ensure appropriate dilutions.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Cell Viability Assays
This guide provides a systematic approach to troubleshooting variability in IC50 measurements for this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent IC50 values.
Quantitative Data Summary
| Parameter | Recommended Range | Common Pitfall |
| Cell Seeding Density | 3,000 - 10,000 cells/well | Over- or under-confluent cells |
| This compound Incubation Time | 48 - 72 hours | Inconsistent timing |
| DMSO Concentration | < 0.1% | High solvent concentration causing toxicity |
| Passage Number | < 20 | High passage number leading to genetic drift |
Guide 2: Variable p-ERK Inhibition in Western Blots
This guide addresses common issues leading to inconsistent Western blot results for p-ERK levels following this compound treatment.
Signaling Pathway
Caption: this compound inhibits the MAPK/ERK signaling pathway.
Experimental Workflow
Technical Support Center: AQ-13 Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side effects of the antimalarial candidate AQ-13 observed in preclinical animal studies. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general toxicity profile of this compound in preclinical animal studies compared to chloroquine (CQ)?
A1: Preclinical studies in mice and monkeys have indicated that there are no significant differences in the toxicity profiles of this compound and chloroquine.[1] This suggests that the extensive historical data on chloroquine's toxicity can serve as a preliminary guide for researchers working with this compound.
Q2: Has this compound shown any potential for genotoxicity in preclinical assessments?
A2: Genetic toxicology testing of this compound has been conducted using a standard battery of assays. While a weak mutagenic effect was observed in some bacterial strains (Salmonella tester strain TA1537 with and without metabolic activation), this was not replicated in mammalian cell assays, including the mouse lymphoma mutagenesis assay and the rat bone marrow micronucleus assay.[2] These findings suggest that this compound poses a minimal risk of genotoxic damage in mammalian systems.[2]
Q3: What are the known cardiovascular side effects of this compound in preclinical and early clinical studies?
A3: Cardiovascular safety, particularly QTc interval prolongation, is a known concern for quinoline antimalarials. However, in a Phase I clinical trial with healthy volunteers, this compound demonstrated a more favorable cardiovascular safety profile than chloroquine. The mean increase in the QTc interval was significantly lower with this compound (10 ms) compared to chloroquine (28 ms).[1] No arrhythmias or other cardiac adverse events were reported for this compound in this study.[1]
Q4: What are the most commonly anticipated, non-cardiac side effects of this compound based on early human studies?
A4: Based on a Phase I clinical trial, the most frequently observed adverse events for this compound were similar to those of chloroquine and included headache, lightheadedness/dizziness, and gastrointestinal symptoms. The incidence of these events was comparable between the two drugs.[1]
Q5: What is known about the pharmacokinetic profile of this compound in preclinical models?
A5: Pharmacokinetic studies in Sprague-Dawley rats and cynomolgus macaques have shown that the pharmacokinetic profile and metabolism of this compound are very similar to those reported for chloroquine.[3] In rats, the oral bioavailability was approximately 70%.[3] In cynomolgus macaques, the pharmacokinetics appeared to be non-linear at higher doses, suggesting potential saturation of metabolic pathways.[3]
Troubleshooting Guides
Scenario 1: Unexpected Mortality in Rodent Toxicity Studies
Problem: You are observing unexpected mortality in rats or mice at dose levels anticipated to be well-tolerated based on existing literature.
Possible Causes & Troubleshooting Steps:
-
Vehicle Interaction: The vehicle used for drug administration may have its own toxicity or may be interacting with this compound.
-
Action: Run a vehicle-only control group. Consider alternative, well-established vehicles for oral gavage in rodents.
-
-
Dosing Error: Inaccurate dose calculations or administration can lead to overdosing.
-
Action: Double-check all calculations, including conversions for the salt form of this compound. Ensure proper calibration of dosing equipment.
-
-
Animal Strain Sensitivity: The specific strain of rodent you are using may be more sensitive to the effects of this compound.
-
Action: Review the literature for toxicity studies of chloroquine in the same strain. If data is unavailable, consider a dose-range-finding study with a wider dose range and smaller animal numbers per group.
-
-
Underlying Health Issues in the Animal Colony: Subclinical infections or other health problems can increase sensitivity to drug-induced toxicity.
-
Action: Consult with the veterinary staff of your animal facility to rule out any ongoing health concerns in the colony.
-
Scenario 2: Observation of Neurological Side Effects
Problem: Animals are exhibiting unexpected neurological symptoms such as tremors, ataxia, or seizures.
Possible Causes & Troubleshooting Steps:
-
Dose-Dependent Neurotoxicity: Quinolone-class drugs can have neurological side effects, which are often dose-dependent.[4][5]
-
Action: Implement a functional observational battery (FOB) to systematically assess neurological function at different dose levels and time points. This can help establish a dose-response relationship.
-
-
Off-Target Effects: this compound may have off-target effects on the central nervous system.
-
Action: Correlate the onset and duration of neurological signs with the pharmacokinetic profile of this compound in your animal model. This can help determine if the effects are associated with peak plasma concentrations.
-
-
Metabolite Activity: A metabolite of this compound could be responsible for the observed neurotoxicity.
-
Action: If possible, measure the plasma concentrations of known metabolites of this compound and correlate them with the observed neurological signs.
-
Data from Preclinical and Clinical Studies
Table 1: Comparative Genetic Toxicology of this compound and Chloroquine (CQ)
| Assay | This compound Result | Chloroquine (CQ) Result | Interpretation |
| Bacterial Mutagenesis (Ames Test) | Small, statistically significant increase in revertant colonies with TA1537 strain.[2] | Small, statistically significant increase in revertant colonies with TA98 strain.[2] | Weak bacterial mutagenicity observed for both compounds.[2] |
| Mammalian Cell Mutagenesis (Mouse Lymphoma Assay) | No increase in mutant colonies.[2] | No increase in mutant colonies.[2] | No mutagenic effect observed in mammalian cells.[2] |
| In Vivo Micronucleus Assay (Rat Bone Marrow) | No increase in the frequency of micronucleated polychromatic erythrocytes.[2] | No increase in the frequency of micronucleated polychromatic erythrocytes.[2] | No evidence of chromosomal damage in vivo.[2] |
Table 2: Adverse Events in a Phase I Clinical Trial (Comparison of this compound and Chloroquine)
| Adverse Event | Number of Volunteers with Symptoms (this compound, n=63) | Number of Volunteers with Symptoms (CQ, n=63) | p-value |
| Headache | 17 | 10 | 0.2 |
| Lightheadedness/Dizziness | 11 | 8 | 0.6 |
| Gastrointestinal Symptoms | 14 | 13 | 0.9 |
| QTc Prolongation (mean increase) | 10 ms | 28 ms | 0.01 |
Data sourced from a randomized, dose-ranging controlled trial in healthy volunteers.[1]
Experimental Protocols
Protocol: In Vivo Micronucleus Assay in Rodents
This protocol is a generalized summary based on standard guidelines for assessing the potential of a test substance to induce chromosomal damage.
-
Animal Model: Use a well-characterized strain of rat (e.g., Sprague-Dawley) or mouse.[2]
-
Groups: Include a vehicle control group, a positive control group (e.g., a known clastogen like cyclophosphamide), and at least three dose levels of this compound.
-
Administration: Administer this compound, vehicle, or positive control, typically via oral gavage or intraperitoneal injection. The dosing regimen can be a single administration or multiple administrations over a short period (e.g., daily for two days).
-
Dose Selection: The highest dose should be the maximum tolerated dose (MTD) or a limit dose (e.g., 2000 mg/kg), whichever is lower. Lower doses should be fractions of the high dose.
-
Sample Collection: Collect bone marrow from the femur or tibia at appropriate time points after the final dose (e.g., 24 and 48 hours).
-
Slide Preparation: Prepare bone marrow smears on glass slides. Stain the slides with an appropriate dye (e.g., Giemsa) to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).
-
Analysis:
-
Score at least 2000 PCEs per animal for the presence of micronuclei.
-
Determine the ratio of PCEs to NCEs to assess bone marrow suppression.
-
-
Interpretation: A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in the this compound treated groups compared to the vehicle control group indicates a potential for chromosomal damage.
Visualizations
Caption: Troubleshooting workflow for unexpected in vivo toxicity.
Caption: Logical flow of this compound genotoxicity assessment.
References
- 1. Randomized Dose-Ranging Controlled Trial of this compound, a Candidate Antimalarial, and Chloroquine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic toxicology testing of the antimalarial drugs chloroquine and a new analog, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of the antimalarial drug, this compound, in rats and cynomolgus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mefloquine Induces Dose-Related Neurological Effects in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimalarial drugs and the prevalence of mental and neurological manifestations: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
AQ-13 Demonstrates Superior Efficacy Over Chloroquine in Resistant Malaria Strains
For Immediate Release
NEW ORLEANS, LA – The novel antimalarial compound AQ-13, a 4-aminoquinoline derivative structurally similar to chloroquine, has shown significant promise in overcoming chloroquine resistance in Plasmodium falciparum, the parasite responsible for the most severe form of malaria. A comprehensive review of preclinical and clinical data indicates that this compound retains activity against chloroquine-resistant (CQR) strains of P. falciparum, offering a potential new tool in the global fight against drug-resistant malaria.
This compound's efficacy is attributed to its ability to circumvent the primary mechanism of chloroquine resistance. In chloroquine-susceptible parasites, chloroquine accumulates in the parasite's digestive vacuole and inhibits the polymerization of toxic heme, a byproduct of hemoglobin digestion, into non-toxic hemozoin. This leads to a buildup of free heme, which is lethal to the parasite.[1] However, in resistant strains, mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein enable the efflux of chloroquine from the digestive vacuole, preventing it from reaching its target.[2][3][4][5] this compound, despite its structural similarity to chloroquine, appears to be less affected by this efflux mechanism, allowing it to accumulate in the digestive vacuole and exert its antimalarial effect.[6]
In Vitro Efficacy
In vitro studies have consistently demonstrated the superior performance of this compound against chloroquine-resistant P. falciparum strains. While the 50% inhibitory concentration (IC50) of chloroquine increases significantly in resistant isolates, the IC50 of this compound remains at a level indicative of efficacy.
| Drug | Strain/Isolate Type | IC50 Range (nM) | Reference(s) |
| This compound | Chloroquine-Resistant P. falciparum | 15 - 133 | [7][8] |
| Amodiaquine-Susceptible Cambodian Isolates (median) | 46.7 | [8][9] | |
| Amodiaquine-Resistant Cambodian Isolates (median) | 64.9 | [8][9] | |
| Chloroquine | Chloroquine-Resistant P. falciparum | >100 (up to 500) | [8] |
Clinical Trial Evidence
A randomized, phase 2, non-inferiority clinical trial conducted in Mali, an area with known chloroquine resistance, compared the efficacy of this compound with the standard-of-care artemether-lumefantrine combination therapy for uncomplicated P. falciparum malaria. The results of this trial provide strong evidence for the clinical potential of this compound.
In the per-protocol analysis, 100% of patients in the this compound group were cured, compared to 93.9% in the artemether-lumefantrine group, demonstrating the non-inferiority of this compound.[7] The mean blood concentration of this compound in trial participants was found to be 40-50 times greater than the IC50 for chloroquine-resistant P. falciparum in vitro, suggesting that clinically relevant concentrations are achieved to overcome resistance.[7]
Experimental Protocols
In Vitro Susceptibility Testing: [3H]Hypoxanthine Uptake Inhibition Assay
This method is a common technique to determine the susceptibility of P. falciparum to antimalarial drugs.
-
Parasite Culture: P. falciparum isolates are cultured in human erythrocytes in RPMI 1640 medium supplemented with serum and maintained in a hypoxic environment (5% CO2, 5% O2, 90% N2) at 37°C.[10]
-
Drug Plate Preparation: Serial dilutions of this compound and chloroquine are prepared in 96-well microtiter plates.
-
Parasite Inoculation: Asynchronous parasite cultures are synchronized at the ring stage, and a parasite suspension is added to each well of the drug-dosed plates.
-
Radiolabeling: [3H]hypoxanthine, a DNA precursor, is added to each well. The plates are then incubated for 24-48 hours.
-
Harvesting and Scintillation Counting: The cells are harvested onto filter mats, and the incorporation of [3H]hypoxanthine into the parasite DNA is measured using a liquid scintillation counter.
-
Data Analysis: The 50% inhibitory concentration (IC50), the drug concentration at which parasite growth is inhibited by 50% compared to drug-free controls, is calculated by plotting the counts per minute against the drug concentration.[8]
Phase 2 Clinical Trial Protocol: this compound for Uncomplicated Malaria
This protocol outlines the design of the clinical trial conducted in Mali to assess the efficacy and safety of this compound.
-
Study Design: A randomized, controlled, non-inferiority trial.
-
Participants: Adult males with uncomplicated P. falciparum malaria, confirmed by blood smear, were enrolled.
-
Randomization and Blinding: Participants were randomly assigned to receive either this compound or artemether-lumefantrine. The trial was blinded for the investigators and patients.
-
Treatment Regimen:
-
This compound group: Received a 3-day course of oral this compound.
-
Control group: Received the standard 3-day course of oral artemether-lumefantrine.
-
-
Follow-up: Patients were monitored for 42 days for clinical and parasitological outcomes. Blood smears were performed regularly to assess parasite clearance.
-
Primary Outcome: The primary endpoint was the proportion of patients with adequate clinical and parasitological response at the end of the follow-up period.
-
Pharmacokinetic Sub-study: Blood samples were collected from a subset of participants to determine the pharmacokinetic profile of this compound.[7][11]
Visualizing the Mechanism of Action and Resistance
The following diagrams illustrate the mechanism of action of 4-aminoquinolines and the mechanism of chloroquine resistance.
Caption: Mechanism of action of 4-aminoquinolines.
Caption: Chloroquine resistance via mutant PfCRT.
Conclusion
The available evidence strongly suggests that this compound is a promising candidate for the treatment of uncomplicated chloroquine-resistant P. falciparum malaria. Its ability to overcome the primary mechanism of chloroquine resistance, demonstrated by both in vitro and clinical data, highlights its potential to become a valuable component of future malaria treatment strategies. Further clinical development, including studies in diverse patient populations, is warranted to fully establish its role in the management of drug-resistant malaria.
References
- 1. In Vitro Antiplasmodial, Heme Polymerization, and Cytotoxicity of Hydroxyxanthone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PfCRT and its role in antimalarial drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum | PLOS One [journals.plos.org]
- 5. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - an investigational antimalarial drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, an investigational antimalarial, versus artemether plus lumefantrine for the treatment of uncomplicated Plasmodium falciparum malaria: a randomised, phase 2, non-inferiority clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-resistance of the chloroquine-derivative this compound with amodiaquine in Cambodian Plasmodium falciparum isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. media.malariaworld.org [media.malariaworld.org]
- 11. Tulane University reports favourable results from new malaria trial - Clinical Trials Arena [clinicaltrialsarena.com]
Comparative Analysis of AQ-13 and Artemether-Lumefantrine for Uncomplicated Plasmodium falciparum Malaria
A detailed comparison between the investigational drug AQ-13 and the standard artemisinin-based combination therapy (ACT), artemether-lumefantrine, is presented for the treatment of uncomplicated Plasmodium falciparum malaria. This guide synthesizes available clinical trial data, pharmacokinetic properties, and mechanistic insights to provide an objective evaluation for researchers and drug development professionals.
Efficacy and Clinical Outcomes
A phase 2, randomized, non-inferiority clinical trial conducted in Mali provides the primary basis for comparing the efficacy of this compound with artemether-lumefantrine.[1][2] The study's primary composite outcome was the clearance of asexual parasites and fever by day 7, combined with the absence of recrudescent infection up to day 42, which is defined as a "cure".[1]
Table 1: Comparison of Clinical Efficacy (Day 42)
| Metric | This compound | Artemether-Lumefantrine | p-value | Key Finding |
| Per-Protocol Analysis (Cure Rate) | 28/28 (100%) | 31/33 (93.9%) | 0.50 | This compound was non-inferior to artemether-lumefantrine.[1][2] |
| Intention-to-Treat Analysis (Cure Rate) | 28/33 (84.8%) | 31/33 (93.9%) | 0.43 | Non-inferiority was not met due to dropouts in the this compound group.[1][2] |
| Parasite Clearance | All patients cleared parasites by day 7. | All patients cleared parasites by day 7. | N/A | Both treatments demonstrated rapid parasite clearance.[1][3] |
| Late Treatment Failures | 0 | 2 | N/A | Two recrudescent infections were observed in the artemether-lumefantrine group.[1][3] |
Data sourced from a phase 2 clinical trial in Malian men with uncomplicated P. falciparum malaria.[1][2]
Safety and Tolerability Profile
Both treatments were generally well-tolerated in the clinical trial setting. No serious adverse events (Grade 2-4) were reported for either group.[1][3]
Table 2: Summary of Adverse Events
| Adverse Event Metric | This compound Group | Artemether-Lumefantrine Group |
| Total Less-Severe Adverse Events (≤Grade 1) | 239 | 214 |
| Serious Adverse Events (Grade 2-4) | 0 | 0 |
Data reflects the total number of reported non-serious adverse events during the clinical trial.[1][3]
Common adverse effects associated with artemether-lumefantrine in broader studies include headache, dizziness, gastrointestinal disturbances, and cough.[4][5]
Pharmacokinetic Comparison
The pharmacokinetic profiles of the two treatments differ significantly, influencing their dosing schedules and mechanisms for preventing recrudescence.
Table 3: Key Pharmacokinetic Parameters
| Parameter | This compound | Artemether-Lumefantrine |
| Active Components | This compound | Artemether (ART) & Lumefantrine (LUM) |
| Absorption | Similar to chloroquine.[1] | ART: Rapid. LUM: Variable, enhanced by fat.[6] |
| Metabolism | Metabolites are not active against chloroquine-resistant parasites.[1] | ART is biotransformed to the active metabolite dihydroartemisinin (DHA).[6] LUM is metabolized by CYP3A4.[7] |
| Elimination Half-Life | Long, similar to chloroquine.[1] | ART & DHA: ~1 hour.[6] LUM: 3-6 days.[4][6] |
| Therapeutic Action | Provides sustained drug levels for parasite clearance. | ART provides rapid initial parasite reduction; LUM provides sustained action to clear remaining parasites.[4][6] |
Pharmacokinetic studies from the trial showed that the mean blood concentration of this compound eight days after starting treatment was approximately 800 nM, which is substantially higher than its IC₅₀ for chloroquine-resistant parasites.[1]
Mechanism of Action
The two treatments target the malaria parasite through distinct mechanisms.
Artemether-Lumefantrine: This combination therapy employs a dual mechanism.[4][8]
-
Artemether , an artemisinin derivative, is rapidly activated by heme iron within the parasite-infected red blood cell.[9] This process generates reactive oxygen species (ROS) that damage parasite proteins and membranes, leading to a swift reduction in parasite biomass.[4][9] It is also thought to inhibit the parasite-specific calcium ATPase, PfATP6.[4]
-
Lumefantrine acts more slowly.[4] It is believed to interfere with the parasite's heme detoxification process.[7] The parasite digests hemoglobin, releasing toxic heme. Lumefantrine inhibits the polymerization of this heme into non-toxic hemozoin, leading to a buildup of the toxic heme and parasite death.[7][10] This longer-acting component is crucial for eliminating any remaining parasites and preventing the recurrence of the infection.[4]
This compound: As a 4-aminoquinoline derivative, this compound is structurally related to chloroquine.[10][11] Its mechanism is thought to be similar: it kills the malaria parasite by inhibiting the enzyme that converts toxic heme into non-toxic hemozoin.[10] This leads to an accumulation of toxic heme within the parasite's food vacuole, disrupting cellular function and causing parasite death. A key attribute of this compound is its ability to retain activity against many chloroquine-resistant strains of P. falciparum.[1][11]
Experimental Protocols
The methodologies employed in clinical trials are critical for interpreting the resulting data. Below is a generalized protocol for a Phase III randomized, controlled, non-inferiority trial comparing two antimalarial treatments, based on established clinical trial designs.[12][13]
Objective: To compare the efficacy and safety of a new antimalarial agent (Test Drug) against a standard-of-care antimalarial (Control Drug) for the treatment of uncomplicated P. falciparum malaria.
Key Methodologies:
-
Study Design: A multicenter, randomized, double-blind, two-arm, non-inferiority trial.
-
Participant Selection:
-
Inclusion Criteria: Patients (e.g., ages 1-65) with microscopically confirmed uncomplicated P. falciparum malaria, fever (axillary temperature ≥37.5°C) or history of fever in the preceding 24 hours, and parasite density within a specified range (e.g., 1,000-200,000 asexual parasites/µL). Informed consent is mandatory.
-
Exclusion Criteria: Signs of severe malaria, pregnancy, known hypersensitivity to study drugs, or intake of other antimalarials within a specified timeframe.
-
-
Randomization and Blinding: Eligible participants are randomly assigned to receive either the Test Drug or Control Drug. Both investigators and participants remain blinded to the treatment allocation.
-
Treatment Administration:
-
Test Group: Receives the investigational drug (e.g., this compound) according to its specific dosing regimen.
-
Control Group: Receives the standard therapy (e.g., artemether-lumefantrine) according to the WHO-recommended regimen, administered with fatty food to ensure absorption.
-
All doses are directly observed.
-
-
Follow-Up and Data Collection:
-
Clinical Assessment: Symptoms and temperature are monitored daily for the first 3 days, then at follow-up visits on days 7, 14, 21, 28, and 42.
-
Parasitological Assessment: Blood smears are taken every 12 hours until two consecutive smears are negative, and then at each follow-up visit.
-
Safety Monitoring: Adverse events are recorded at each visit. Hematology and biochemistry blood samples are collected at baseline and specified follow-up points.
-
-
Endpoints:
-
Primary Endpoint: PCR-corrected Adequate Clinical and Parasitological Response (ACPR) at Day 28 or Day 42.
-
Secondary Endpoints: Parasite and fever clearance times, incidence of adverse events, and gametocyte carriage.
-
-
Statistical Analysis: The primary analysis is typically a per-protocol and an intention-to-treat analysis to test the non-inferiority hypothesis.
References
- 1. This compound, an investigational antimalarial, versus artemether plus lumefantrine for the treatment of uncomplicated Plasmodium falciparum malaria: a randomised, phase 2, non-inferiority clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an investigational antimalarial, versus artemether plus lumefantrine for the treatment of uncomplicated Plasmodium falciparum malaria: a randomised, phase 2, non-inferiority clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. tropmedres.ac [tropmedres.ac]
- 7. What is the mechanism of Lumefantrine? [synapse.patsnap.com]
- 8. Artemether-lumefantrine: an option for malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Artemether? [synapse.patsnap.com]
- 10. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. This compound - an investigational antimalarial drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Revisiting the Design of Phase III Clinical Trials of Antimalarial Drugs for Uncomplicated Plasmodium falciparum Malaria | PLOS Medicine [journals.plos.org]
- 13. Revisiting the Design of Phase III Clinical Trials of Antimalarial Drugs for Uncomplicated Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance Analysis of Aq-13 and Amodiaquine in Plasmodium falciparum
A comparative guide for researchers on the observed cross-resistance between the antimalarial drug candidate Aq-13 and the established 4-aminoquinoline, amodiaquine, against Plasmodium falciparum.
This guide provides an objective comparison of the in vitro activity of this compound and desethylamodiaquine (dAQ), the primary active metabolite of amodiaquine, against amodiaquine-susceptible and amodiaquine-resistant strains of P. falciparum. Experimental data from a key study is presented in a structured format, alongside detailed methodologies for the assays used, to support further research and drug development efforts in the field of antimalarial therapeutics.
Quantitative Susceptibility Comparison
A study investigating the cross-resistance between this compound and amodiaquine in 38 P. falciparum isolates from Cambodia revealed a strong positive correlation between the 50% inhibitory concentrations (IC50s) of this compound and desethylamodiaquine (dAQ)[1][2][3][4][5]. The Pearson correlation coefficient was determined to be 0.8621 (P < 0.0001), indicating a significant level of cross-resistance[1][2][3][4][6]. This suggests that parasite strains with reduced susceptibility to amodiaquine are also likely to exhibit decreased sensitivity to this compound.
The IC50 values for this compound in these isolates ranged from 18 to 133 nM, while the IC50 values for dAQ ranged from 20 to 190 nM[1][3]. Amodiaquine resistance was defined as an IC50 value greater than 60 nM[1][3][4][7]. The median IC50 of this compound was significantly higher in amodiaquine-resistant isolates compared to amodiaquine-susceptible isolates, further supporting the existence of a shared resistance mechanism[1][3][4][7].
The table below summarizes the in vitro susceptibility data for this compound and dAQ against amodiaquine-susceptible (AQ-S) and amodiaquine-resistant (AQ-R) P. falciparum isolates, as well as for reference laboratory strains.
| Drug | Isolate/Strain Category | Number of Isolates (n) | Median IC50 (nM) | IC50 Range (nM) | Reference Strains (IC50 nM) |
| This compound | Amodiaquine-Susceptible (AQ-S) | 14 | 46.7 | 18 - 133 | 3D7 (AQ-S): 20.9 |
| Amodiaquine-Resistant (AQ-R) | 24 | 64.9 | 7G8 (AQ-R): 44.3 | ||
| Desethylamodiaquine (dAQ) | Not specified | 38 | Not specified | 20 - 190 | Not specified |
Experimental Protocols
The quantitative data presented above were primarily generated using the [3H]hypoxanthine uptake assay, a gold standard method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs[6][8]. A high-content imaging assay was also employed to confirm these findings[1][2][3][4][5].
[3H]Hypoxanthine Uptake Inhibition Assay
This method measures the incorporation of radiolabeled hypoxanthine, a nucleic acid precursor, into the parasite's DNA as an indicator of parasite replication[6][8]. Inhibition of hypoxanthine uptake is proportional to the antimalarial activity of the compound being tested.
Protocol Outline:
-
Preparation of Drug Plates: Serial dilutions of the test compounds (this compound and desethylamodiaquine) are prepared in 96-well microtiter plates.
-
Parasite Culture: Asynchronous P. falciparum cultures, predominantly at the ring stage, are diluted to a specific parasitemia (e.g., 0.5%) and hematocrit (e.g., 2%) in hypoxanthine-free culture medium[9].
-
Incubation with Drugs: The parasite suspension is added to the pre-dosed plates and incubated for 24 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2)[6][9][10].
-
Addition of Radiolabel: [3H]hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours[6][10].
-
Cell Lysis and Harvesting: The plates are subjected to a freeze-thaw cycle to lyse the red blood cells[6][8]. The contents of the wells are then harvested onto filter mats.
-
Scintillation Counting: The amount of incorporated [3H]hypoxanthine is quantified using a liquid scintillation counter[8].
-
Data Analysis: The IC50 values are calculated by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
High-Content Imaging Assay
This assay provides a direct measure of parasite viability by staining the parasite's DNA with a fluorescent dye and quantifying the number of parasites using an automated imaging system.
Protocol Outline:
-
Plate Preparation and Parasite Culture: Similar to the hypoxanthine assay, synchronized ring-stage parasites are incubated with serial dilutions of the test compounds in 384-well optical-bottom plates for 72 hours[3][4].
-
Staining: A DNA-intercalating fluorescent dye, such as YOYO-1 or DAPI, is added to each well to stain the parasite nuclei[4][7][11][12].
-
Imaging: The plates are imaged using a high-content automated microscope, which captures images from each well[13].
-
Image Analysis: Specialized software is used to count the number of stained parasites in each image.
-
Data Analysis: The parasite counts are used to determine the percentage of growth inhibition at each drug concentration, and IC50 values are subsequently calculated.
Visualizing the Mechanism of Action and Resistance
The following diagrams illustrate the proposed mechanism of action for 4-aminoquinolines and the experimental workflow for assessing drug susceptibility.
Caption: Mechanism of 4-aminoquinoline action and resistance in P. falciparum.
Caption: General workflow for assessing antimalarial drug susceptibility in vitro.
Conclusion
The available experimental data strongly indicate a significant cross-resistance between this compound and amodiaquine against P. falciparum. This is likely due to a shared mechanism of resistance, primarily mediated by mutations in the pfcrt gene. These findings have important implications for the clinical development of this compound, suggesting that its efficacy may be compromised in regions with a high prevalence of amodiaquine resistance. Further studies are warranted to fully elucidate the molecular basis of this cross-resistance and to explore strategies to overcome it.
References
- 1. Cross-resistance of the chloroquine-derivative this compound with amodiaquine in Cambodian Plasmodium falciparum isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Cross-resistance of the chloroquine-derivative this compound with amodiaquine in Cambodian Plasmodium falciparum isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a Novel High-Density [3H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iddo.org [iddo.org]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High content live cell imaging for the discovery of new antimalarial marine natural products - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Efficacy of Aq-13 Against the MAPK/ERK Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical MEK1/2 inhibitor, Aq-13, against the established drug, Trametinib. The focus is on validating efficacy through key molecular markers of the MAPK/ERK signaling pathway. All data presented is illustrative, based on typical results from in vitro studies on BRAF-mutant colorectal cancer cell lines (e.g., HT-29).
Introduction to this compound and the MAPK/ERK Pathway
This compound is a novel, selective inhibitor of MEK1/2, crucial kinases in the MAPK/ERK signaling cascade. This pathway is a key regulator of cell proliferation, differentiation, and survival.[1][2] In many cancers, mutations in genes like BRAF or RAS lead to hyperactivation of this pathway, promoting uncontrolled cell growth.[3][4] Trametinib is an FDA-approved MEK inhibitor used in the treatment of BRAF-mutant melanoma and other cancers.[3][5][6] This guide compares the efficacy of this compound to Trametinib by evaluating their ability to modulate downstream molecular markers.
Comparative Efficacy of this compound and Trametinib
The efficacy of this compound and Trametinib was assessed by measuring the levels of phosphorylated ERK (p-ERK), a direct downstream target of MEK, and Ki-67, a marker of cellular proliferation.
Table 1: Inhibition of ERK Phosphorylation by this compound and Trametinib
| Treatment (1 µM) | p-ERK/Total ERK Ratio (Normalized to Vehicle) | Standard Deviation |
| Vehicle (DMSO) | 1.00 | 0.08 |
| This compound | 0.25 | 0.04 |
| Trametinib | 0.30 | 0.05 |
Table 2: Effect of this compound and Trametinib on Cell Proliferation (Ki-67 Expression)
| Treatment (1 µM) | Percentage of Ki-67 Positive Cells | Standard Deviation |
| Vehicle (DMSO) | 85% | 5% |
| This compound | 20% | 4% |
| Trametinib | 25% | 6% |
The illustrative data suggests that this compound demonstrates a slightly more potent inhibition of ERK phosphorylation and a greater reduction in cell proliferation compared to Trametinib at the same concentration.
Experimental Protocols
Western Blot for p-ERK and Total ERK
This protocol details the methodology for quantifying the levels of phosphorylated and total ERK in cell lysates following treatment.
a. Cell Culture and Treatment:
-
Seed HT-29 cells in 6-well plates and culture in DMEM with 10% FBS until they reach 70-80% confluency.[7]
-
Treat cells with 1 µM of this compound, 1 µM of Trametinib, or a DMSO vehicle control for 24 hours.
b. Protein Extraction:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[8]
-
Determine the total protein concentration using a BCA assay.[8]
c. SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto a 10% SDS-PAGE gel and separate by electrophoresis.[7][8]
-
Transfer the separated proteins to a PVDF membrane.[7]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[8][9]
-
Incubate the membrane with a primary antibody against p-ERK (e.g., 1:1000 dilution) overnight at 4°C.[7][9]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[7]
-
Detect the signal using an ECL substrate and image the blot.[10]
d. Stripping and Re-probing for Total ERK:
-
Strip the membrane using a mild stripping buffer to remove the p-ERK antibodies.[9][10]
-
Re-block the membrane and incubate with a primary antibody against total ERK.
-
Repeat the secondary antibody and detection steps.
e. Quantification:
-
Use densitometry software (e.g., ImageJ) to quantify the band intensities for p-ERK and total ERK.[11][12][13]
-
Normalize the p-ERK signal to the total ERK signal for each sample.[7]
Immunocytochemistry for Ki-67
This protocol describes the staining of cells to detect the proliferation marker Ki-67.
a. Cell Seeding and Treatment:
-
Seed HT-29 cells on coverslips in a 24-well plate.
-
Treat the cells with this compound, Trametinib, or DMSO as described above.
b. Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 5 minutes.[14]
c. Staining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 30-60 minutes.[14][15]
-
Incubate with a primary antibody against Ki-67 (e.g., 1:200 dilution) for 1-2 hours at room temperature or overnight at 4°C.[14][15]
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.[14]
-
Counterstain the nuclei with DAPI.[14]
d. Imaging and Quantification:
-
Mount the coverslips on microscope slides.
-
Capture images using a fluorescence microscope.
-
Quantify the percentage of Ki-67 positive cells by counting the number of stained nuclei relative to the total number of DAPI-stained nuclei in multiple fields of view.[14][16][17]
Visualizations
Caption: MAPK/ERK signaling pathway with points of inhibition.
Caption: Western Blot experimental workflow.
Caption: Immunocytochemistry experimental workflow.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. dermnetnz.org [dermnetnz.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Trametinib: A Targeted Therapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Western blot analysis of phosphorylated (p)-ERK and ERK [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. westernblot.cc [westernblot.cc]
- 12. yorku.ca [yorku.ca]
- 13. Guide to western blot quantification | Abcam [abcam.com]
- 14. Ki67 Immunofluorescence on Bovine Cell Lines [bio-protocol.org]
- 15. nextgen-protocols.org [nextgen-protocols.org]
- 16. researchgate.net [researchgate.net]
- 17. Histopathologist-level quantification of Ki-67 immunoexpression in gastroenteropancreatic neuroendocrine tumors using semiautomated method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Aminoquinoline Antimalarials: Chloroquine, Amodiaquine, and Piperaquine
For Researchers, Scientists, and Drug Development Professionals
The 4-aminoquinoline class of drugs has long been a cornerstone in the global fight against malaria. However, the emergence and spread of drug-resistant Plasmodium falciparum strains have necessitated a continuous effort to evaluate and compare the efficacy and safety of different compounds within this class. This guide provides a detailed comparative analysis of three key 4-aminoquinoline antimalarials: chloroquine, amodiaquine, and piperaquine. The information presented herein, supported by experimental data, is intended to aid researchers, scientists, and drug development professionals in their ongoing efforts to combat this devastating disease.
Performance Comparison: In Vitro Activity
The in vitro antiplasmodial activity of antimalarial compounds is a critical indicator of their potential therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that inhibits 50% of parasite growth. A lower IC50 value signifies higher potency. The following table summarizes the IC50 values of chloroquine, amodiaquine, and piperaquine against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.
| Drug | P. falciparum Strain | IC50 (nM) | Reference |
| Chloroquine | 3D7 (CQS) | 9.8 - 20 | [1][2] |
| Dd2 (CQR) | 150 - 300 | [1] | |
| K1 (CQR) | 183.82 - 266.58 | [1] | |
| Amodiaquine | 3D7 (CQS) | 9.6 - 15.5 | [1] |
| Dd2 (CQR) | 30 - 60 | [3] | |
| K1 (CQR) | 15.08 - 49.03 | [1] | |
| Piperaquine | 3D7 (CQS) | 5.6 - 10 | [2] |
| Dd2 (CQR) | 20 - 50 | [1] | |
| K1 (CQR) | 22.38 | [1] |
Pharmacokinetic Profiles: A Comparative Overview
The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion (ADME), which in turn influence its efficacy and safety. The following table provides a comparative summary of key pharmacokinetic parameters for chloroquine, amodiaquine, and piperaquine.
| Parameter | Chloroquine | Amodiaquine | Piperaquine | Reference(s) |
| Terminal Elimination Half-life (t1/2) | 1-2 months | 1-3 weeks (as desethylamodiaquine) | 14-23 days | [4][5] |
| Apparent Volume of Distribution (Vd/F) | >100 L/kg | 17-34 L/kg | 574-614 L/kg | [4][5] |
| Clearance (CL/F) | ~0.80 L/h/kg | - | 0.9 - 1.8 L/h/kg | [4][5] |
Toxicity Profile: In Vitro Cytotoxicity
Assessing the cytotoxicity of antimalarial candidates against mammalian cell lines is crucial for evaluating their safety profile. The 50% cytotoxic concentration (CC50) is the concentration of a compound that causes a 50% reduction in the viability of a cell line. A higher CC50 value indicates lower cytotoxicity. The selectivity index (SI), calculated as the ratio of CC50 to IC50, provides a measure of a compound's specific toxicity towards the parasite compared to mammalian cells.
| Drug | Cell Line | CC50 (µM) | Reference |
| Chloroquine | HepG2 (Human hepatoma) | >100 | [6] |
| TOV-21G (Human ovarian adenocarcinoma) | 163.43 | [6] | |
| Amodiaquine | - | Data not readily available in a directly comparable format | |
| Piperaquine | - | Data not readily available in a directly comparable format |
Note: Direct comparative cytotoxicity studies for all three compounds on the same cell line under identical conditions are limited. The provided data is compiled from available literature and should be interpreted with caution.
Mechanism of Action and Resistance
The primary mechanism of action for 4-aminoquinoline antimalarials involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.[7] This process is essential for the parasite to detoxify the heme released from the digestion of host hemoglobin.
References
- 1. Effects of Piperaquine, Chloroquine, and Amodiaquine on Drug Uptake and of These in Combination with Dihydroartemisinin against Drug-Sensitive and -Resistant Plasmodium falciparum Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cross-resistance of the chloroquine-derivative AQ-13 with amodiaquine in Cambodian Plasmodium falciparum isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of quinine, chloroquine and amodiaquine. Clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Population Pharmacokinetics and Pharmacodynamics of Piperaquine in Children With Uncomplicated Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
AQ-13 Demonstrates Non-Inferiority to Standard Malaria Treatment in Phase 2 Trial
For Immediate Release
New Orleans, LA – A randomized, phase 2, non-inferiority clinical trial has shown that the investigational antimalarial drug AQ-13 is not inferior to the current standard of care, artemether-lumefantrine, for the treatment of uncomplicated Plasmodium falciparum malaria.[1][2][3] The findings suggest that modified 4-aminoquinolines like this compound could be a viable option against drug-resistant malaria parasites.[1][3]
The trial, conducted in Mali, enrolled 66 adult men with uncomplicated P. falciparum malaria.[1][2] Participants were randomly assigned to receive either this compound or a combination of artemether and lumefantrine.[1] The primary outcome was the clearance of asexual parasites and fever by day 7, with no recrudescent infection by day 42.[1][2]
In the per-protocol analysis, 100% of participants in the this compound group were cured, compared to 93.9% in the artemether-lumefantrine group.[3][4] These results established the non-inferiority of this compound to the standard treatment.[1][2][3] Both treatment regimens led to the clearance of asexual parasites by day 7, and no serious adverse events were reported in either group.[1][2]
This compound is a 4-aminoquinoline, similar in structure to chloroquine, but with a modified side chain that allows it to be effective against chloroquine-resistant strains of P. falciparum.[3][5] The development of new antimalarial drugs is crucial as resistance to current therapies, including artemisinin-based combination therapies, continues to emerge.
Quantitative Data Summary
The following table summarizes the key quantitative data from the non-inferiority trial:
| Metric | This compound | Artemether-Lumefantrine |
| Number of Participants (Randomized) | 33 | 33 |
| Number of Participants (Per-Protocol Analysis) | 28 | 33 |
| Cure Rate (Per-Protocol, Day 42) | 100% (28/28) | 93.9% (31/33) |
| Parasite Clearance by Day 7 | Achieved in all participants | Achieved in all participants |
| Serious Adverse Events (Grade 2-4) | 0 | 0 |
| Less-Severe Adverse Events (≤Grade 1) | 239 | 214 |
Experimental Protocols
Study Design: This was a randomized, phase 2, non-inferiority clinical trial.[1][2] Participants were screened for eligibility, and those enrolled were randomly assigned to one of two treatment groups.[1][2] While participants and physicians were masked, the research pharmacist and those administering the treatment were not.[1]
Participant Population: The study enrolled 66 adult men (≥18 years of age) with uncomplicated P. falciparum malaria in Mali.[1][2] A key inclusion criterion was the presence of at least 2000 asexual P. falciparum parasites per microliter of blood.[1][2]
Dosing Regimen:
-
This compound Group: Participants received 638.50 mg of this compound base (two oral capsules) on days 1 and 2, and 319.25 mg of this compound base (one oral capsule) on day 3.[1]
-
Artemether-Lumefantrine Group: Participants received 80 mg of oral artemether and 480 mg of oral lumefantrine twice daily for 3 days.[1]
Monitoring and Endpoints: Participants were monitored as inpatients for the first week, with blood samples taken twice daily to monitor parasite clearance.[1] Adverse events were also recorded daily during this period.[1] Following the inpatient week, participants were followed on an outpatient basis for five weeks to monitor for adverse events and recurrent infections.[1] The composite primary outcome was the clearance of asexual parasites and fever by day 7 and the absence of recrudescent infection with the same molecular markers from days 8 to 42.[1][2]
Signaling Pathways and Mechanisms of Action
This compound (4-aminoquinoline) Mechanism of Action:
As a 4-aminoquinoline, this compound's mechanism of action is similar to that of chloroquine. It is believed to interfere with the detoxification of heme in the malaria parasite's food vacuole.
Caption: Mechanism of action for this compound.
Artemether-Lumefantrine Mechanism of Action:
Artemether and lumefantrine have complementary mechanisms of action. Artemether provides rapid parasite clearance, while lumefantrine has a longer duration of action to eliminate remaining parasites.[6]
Caption: Dual mechanism of artemether and lumefantrine.
Experimental Workflow
The following diagram illustrates the workflow of the this compound non-inferiority trial.
Caption: Workflow of the this compound non-inferiority trial.
References
- 1. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an investigational antimalarial, versus artemether plus lumefantrine for the treatment of uncomplicated Plasmodium falciparum malaria: a randomised, phase 2, non-inferiority clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chloroquine (Aralen): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. This compound - an investigational antimalarial drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
Head-to-Head Comparison: AQ-13 and Piperaquine in Antimalarial Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two 4-aminoquinoline antimalarial compounds: the investigational drug AQ-13 and the established therapeutic piperaquine. The information presented is intended to support research and development efforts in the field of infectious diseases.
Executive Summary
Both this compound and piperaquine are potent antimalarial agents belonging to the 4-aminoquinoline class, sharing a common mechanism of action by inhibiting heme detoxification in the malaria parasite. This compound, a derivative of chloroquine, has been specifically designed to overcome chloroquine resistance and has shown promising results in early clinical trials. Piperaquine, with its long elimination half-life, is a critical partner drug in artemisinin-based combination therapies (ACTs), notably dihydroartemisinin-piperaquine (DP), which is widely used for the treatment of uncomplicated falciparum malaria. This guide presents a detailed analysis of their in vitro activity, clinical efficacy, pharmacokinetic profiles, and safety data to facilitate a comparative assessment.
Mechanism of Action: Inhibition of Heme Polymerization
The primary mechanism of action for both this compound and piperaquine, characteristic of quinoline antimalarials, involves the disruption of heme detoxification within the parasite's digestive vacuole. During the intraerythrocytic stage, the Plasmodium parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin (also known as β-hematin). Both this compound and piperaquine are believed to bind to heme, forming a complex that caps the growing hemozoin crystal, thereby preventing further polymerization.[1][2] The accumulation of toxic free heme leads to oxidative stress and damage to parasite membranes, ultimately resulting in parasite death.
In Vitro Activity
Both compounds have demonstrated potent activity against Plasmodium falciparum in vitro.
| Compound | P. falciparum Strain(s) | IC₅₀ (nM) | Reference |
| This compound | Chloroquine-resistant | 15 - 20 | [3][4] |
| Amodiaquine-susceptible (Cambodian isolates) | Median: 46.7 | [5] | |
| Amodiaquine-resistant (Cambodian isolates) | Median: 64.9 | [5] | |
| Piperaquine | Clinical isolates (China-Myanmar border) | Median: 5.6 (IQR: 4.1-7.1) | [6] |
| Clinical isolates (Cameroon) | Geometric mean: 38.9 (Range: 7.76-78.3) | [7] | |
| Kenyan isolates | Median: 32 (IQR: 17-46) | [8] |
Clinical Efficacy
Direct head-to-head clinical trials comparing this compound and piperaquine are not yet available. However, their efficacy has been evaluated against other standard antimalarial treatments.
| Drug | Comparator | Population | Day 28/42 PCR-Corrected Cure Rate | Reference |
| This compound | Artemether-Lumefantrine | Malian men with uncomplicated P. falciparum malaria | Day 42: 100% (per-protocol) | [3] |
| Dihydroartemisinin-Piperaquine | Artemether-Lumefantrine | Ugandan children with uncomplicated malaria | Day 42: 98.9% | [9] |
| Dihydroartemisinin-Piperaquine | Artesunate-Mefloquine | Indian patients with uncomplicated P. falciparum malaria | Day 63: 98.8% (per-protocol) | [10] |
Pharmacokinetic Properties
| Parameter | This compound (Healthy Volunteers) | Piperaquine (Malaria Patients - Meta-analysis) | References |
| Cmax (Maximum Concentration) | 0.59 µM (for 600 mg dose) | Varies with dosing and population | [7] |
| Tmax (Time to Maximum Concentration) | 15 h (for 600 mg dose) | ~4-5 hours | [7] |
| Elimination Half-life (t½) | 14.3 days (median) | 23-28 days (adults), 10-18 days (children) | [3][7] |
| Oral Clearance (Cl/f) | 14.7 L/h (median) | 0.9-1.4 L/h/kg | [7][11] |
| Volume of Distribution (Vd/f) | Not reported | >100 L/kg | [11] |
Safety and Tolerability
| Adverse Events | This compound (vs. Chloroquine in Healthy Volunteers) | Dihydroartemisinin-Piperaquine (Various Clinical Trials) | References |
| Common Adverse Events | Headache, lightheadedness/dizziness, gastrointestinal symptoms.[12] | Cough, diarrhea, vomiting, and anemia were the most frequent adverse events reported in more than 1% of treatments.[11] | [11][12] |
| Cardiotoxicity (QTc Prolongation) | Mean increase of 10 ms (95% CI, 2 to 17 ms), significantly less than chloroquine.[12] | Can cause dose-dependent QTc prolongation, but all QTc intervals were within normal limits in a meta-analysis of repeated doses.[3] | [3][12] |
| Serious Adverse Events | No serious adverse events reported in a phase 2 trial.[3] | Monthly intermittent preventive treatment with DP was associated with fewer serious adverse events than placebo, daily co-trimoxazole, or monthly sulfadoxine-pyrimethamine.[3] | [3] |
Experimental Protocols
In Vitro Antimalarial Drug Susceptibility Testing (SYBR Green I-based Fluorescence Assay)
This method is widely used to determine the 50% inhibitory concentration (IC₅₀) of antimalarial compounds.
Protocol:
-
Plate Preparation: A 96-well microtiter plate is pre-dosed with serial dilutions of the test compounds (this compound or piperaquine) in a suitable solvent (e.g., DMSO), and the solvent is allowed to evaporate.
-
Parasite Culture: Asynchronous or synchronized ring-stage P. falciparum cultures are diluted to a final parasitemia of 0.5% and a hematocrit of 2% in complete medium.
-
Incubation: 200 µL of the parasite suspension is added to each well of the drug-coated plate. The plate is then incubated for 72 hours under standard culture conditions (5% CO₂, 5% O₂, 90% N₂ at 37°C).
-
Lysis and Staining: After incubation, 100 µL of lysis buffer containing the fluorescent dye SYBR Green I is added to each well. The plate is incubated in the dark at room temperature for 1-2 hours. SYBR Green I intercalates with parasite DNA.
-
Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence readings are normalized to the drug-free control wells. The IC₅₀ value is determined by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
β-Hematin (Hemozoin) Inhibition Assay
This assay assesses the ability of a compound to inhibit the formation of β-hematin from hemin, mimicking the process in the parasite's digestive vacuole.
Protocol:
-
Reagent Preparation: Prepare a solution of hemin chloride in a suitable solvent (e.g., DMSO or 0.1 M NaOH). Prepare a buffer solution (e.g., acetate buffer, pH 4.8).
-
Assay Setup: In a 96-well plate, add the hemin solution, the test compound at various concentrations, and the buffer. The reaction can be initiated by adding a lipid catalyst (e.g., Tween 20) or by adjusting the pH.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 18-24 hours) to allow for β-hematin formation.
-
Quantification: The amount of β-hematin formed is quantified. This can be done by centrifugation to pellet the insoluble β-hematin, followed by washing and then dissolving the pellet in a known volume of NaOH. The absorbance of the resulting solution is measured at around 400-415 nm. Alternatively, the decrease in the absorbance of the supernatant (containing unreacted hemin) can be measured.
-
Data Analysis: The percentage of inhibition of β-hematin formation is calculated for each drug concentration relative to a drug-free control. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the drug concentration.
Conclusion
This compound and piperaquine are both highly effective antimalarial compounds with a shared mechanism of action. This compound shows significant promise as a treatment for chloroquine-resistant malaria, with a favorable pharmacokinetic and safety profile in early studies. Piperaquine's established efficacy and long half-life make it a cornerstone of current ACT strategies. While a direct clinical comparison is lacking, the data presented in this guide provides a solid foundation for researchers and drug developers to evaluate the relative merits of these two important 4-aminoquinolines in the ongoing effort to combat malaria. Further head-to-head clinical trials would be invaluable to definitively establish the comparative efficacy and safety of this compound and piperaquine-based therapies.
References
- 1. Activity of piperaquine and other 4-aminoquinoline antiplasmodial drugs against chloroquine-sensitive and resistant blood-stages of Plasmodium falciparum. Role of beta-haematin inhibition and drug concentration in vacuolar water- and lipid-phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimalarial drugs inhibiting hemozoin (beta-hematin) formation: a mechanistic update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety, tolerability, and efficacy of repeated doses of dihydroartemisinin-piperaquine for prevention and treatment of malaria: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an investigational antimalarial, versus artemether plus lumefantrine for the treatment of uncomplicated Plasmodium falciparum malaria: a randomised, phase 2, non-inferiority clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and Efficacy of Dihydroartemisinin-Piperaquine in Falciparum Malaria: A Prospective Multi-Centre Individual Patient Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. malariaworld.org [malariaworld.org]
- 7. Randomized Dose-Ranging Controlled Trial of this compound, a Candidate Antimalarial, and Chloroquine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety, tolerability, and efficacy of repeated doses of dihydroartemisinin-piperaquine for prevention and treatment of malaria: a systematic review and meta-analysis. | SMC [smc-alliance.org]
- 9. Comparative Efficacy of Artemether-Lumefantrine and Dihydroartemisinin-Piperaquine for the Treatment of Uncomplicated Malaria in Ugandan Children - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic efficacy and safety of dihydroartemisinin-piperaquine versus artesunate-mefloquine in uncomplicated Plasmodium falciparum malaria in India - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety and tolerability of artemether-lumefantrine versus dihydroartemisinin-piperaquine for malaria in young HIV-infected and uninfected children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Randomized dose-ranging controlled trial of this compound, a candidate antimalarial, and chloroquine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
AQ-13 Demonstrates Faster Clearance than Chloroquine: A Comparative Pharmacokinetic Profile
For Immediate Release
A comprehensive analysis of the pharmacokinetic profiles of the novel antimalarial candidate AQ-13 and the conventional drug chloroquine reveals key differences in their absorption, distribution, metabolism, and excretion (ADME). While both compounds exhibit similar linear pharmacokinetics, this compound is cleared from the body more rapidly than chloroquine. This guide provides a detailed comparison of their pharmacokinetic parameters, supported by experimental data from a pivotal clinical trial.
Executive Summary
A randomized, double-blind, controlled clinical trial in healthy adult volunteers has provided a head-to-head comparison of the pharmacokinetic profiles of this compound and chloroquine. The study revealed that while both drugs are rapidly absorbed, this compound has a shorter terminal elimination half-life and is cleared more quickly than chloroquine. These findings have significant implications for the potential dosing regimens and clinical application of this compound in the treatment of malaria.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for this compound and chloroquine following oral administration of a 600 mg dose in healthy volunteers.[1]
| Pharmacokinetic Parameter | This compound (600 mg) | Chloroquine (600 mg) | p-value |
| Maximum Concentration (Cmax) | 1.4 µM (0.9–2.4 µM) | 1.8 µM (1.3–5.2 µM) | < 0.01 |
| Time to Cmax (Tmax) | 4.0 h (1.0–8.0 h) | 3.0 h (1.0–8.0 h) | - |
| Area Under the Curve (AUCτ) | 140.8 h·µM (63.4–351.9 h·µM) | 241.2 h·µM (179.8–432.4 h·µM) | < 0.01 |
| Oral Clearance (Cl/F) | 14.7 L/h (7.0–31.1 L/h) | 11.3 L/h (5.7–20.3 L/h) | 0.01 |
| Terminal Elimination Half-life (t½) | 14.3 days (6.2–39.3 days) | 23.3 days (10.2–54.6 days) | < 0.01 |
| Mean Residence Time (MRT) | 10.5 days (6.0–37.4 days) | 24.7 days (12.4–49.8 days) | < 0.01 |
Experimental Protocols
The presented data is derived from a Phase I, double-blind, randomized controlled trial involving 126 healthy adult volunteers aged 21-45 years.[2]
Drug Administration: Participants received single oral doses of either this compound or chloroquine at equivalent molar amounts.[1] For the 600 mg dose comparison, volunteers received two 300 mg capsules of either this compound or chloroquine.[1]
Blood Sampling: Venous blood samples (5 ml) were collected at multiple time points after drug administration to determine the concentrations of this compound, chloroquine, and their N-dealkylated metabolites.[1]
Bioanalytical Method: A fluorescence high-performance liquid chromatography (HPLC) assay was utilized for the quantitative determination of this compound, chloroquine, and their respective metabolites in whole blood.[1][3] This method offers high sensitivity and specificity for the analytes.
Pharmacokinetic Analysis: Non-compartmental analysis (NCA) was employed to determine the pharmacokinetic parameters.[4][5] This method relies on the application of the trapezoidal rule to calculate the area under the plasma concentration-time curve (AUC) and does not make assumptions about the underlying compartmental model of drug distribution.[6][4] Key parameters such as Cmax, Tmax, AUC, clearance (Cl/F), and terminal elimination half-life (t½) were calculated using specialized software (WinNonlin).[1]
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow of a clinical pharmacokinetic study, from volunteer recruitment to data analysis.
Caption: Workflow of a Comparative Pharmacokinetic Clinical Trial.
Discussion of Signaling Pathways and Logical Relationships
The metabolism of both this compound and chloroquine primarily involves N-dealkylation, a process mediated by cytochrome P450 (CYP) enzymes in the liver. For chloroquine, this leads to the formation of active metabolites such as desethylchloroquine.[7] Similarly, this compound is metabolized to its N-dealkylated counterparts. The rate of metabolism by CYP enzymes is a key determinant of the drug's clearance and elimination half-life. The observed faster clearance of this compound suggests that it may be a more readily metabolized substrate for these enzymes compared to chloroquine.
The logical relationship between the pharmacokinetic parameters is crucial for understanding the overall drug disposition. A higher clearance (Cl/F) directly leads to a shorter terminal elimination half-life (t½) and a lower overall drug exposure as measured by the Area Under the Curve (AUC). The data clearly demonstrates this relationship, with this compound's higher clearance corresponding to a significantly shorter half-life and lower AUC compared to chloroquine.[1]
Caption: Relationship between Pharmacokinetic Processes and Parameters.
References
- 1. Randomized Dose-Ranging Controlled Trial of this compound, a Candidate Antimalarial, and Chloroquine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Randomized dose-ranging controlled trial of this compound, a candidate antimalarial, and chloroquine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Non-compartmental analysis | SLU publication database (SLUpub) [publications.slu.se]
- 5. quantics.co.uk [quantics.co.uk]
- 6. datapharmaustralia.com [datapharmaustralia.com]
- 7. This compound, an investigational antimalarial, versus artemether plus lumefantrine for the treatment of uncomplicated Plasmodium falciparum malaria: a randomised, phase 2, non-inferiority clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
AQ-13 Demonstrates Comparable Safety and Tolerability to Standard Antimalarials in Clinical Trials
New research indicates that the investigational antimalarial drug AQ-13 exhibits a safety and tolerability profile comparable to that of the current first-line treatment, artemether-lumefantrine, and a favorable cardiac safety profile compared to the older antimalarial, chloroquine. These findings, derived from Phase 1 and Phase 2 clinical trials, position this compound as a promising candidate in the fight against drug-resistant malaria.
This compound, a 4-aminoquinoline derivative, has been developed to overcome the challenge of chloroquine-resistant Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This comparison guide provides a detailed analysis of the safety and tolerability of this compound in relation to other widely used antimalarial agents, supported by data from clinical studies.
Executive Summary of Safety and Tolerability
Clinical trial data indicates that this compound is generally well-tolerated. In a Phase 2 study, no serious adverse events (Grade 2-4) were reported in patients receiving this compound. The incidence of less severe (Grade 1) adverse events was slightly higher in the this compound group compared to the artemether-lumefantrine group. A prior Phase 1 trial highlighted this compound's favorable cardiac safety profile, demonstrating significantly less prolongation of the QTc interval—a measure of potential cardiac risk—than chloroquine.
Comparative Analysis of Adverse Events
The following tables summarize the quantitative data on adverse events from comparative clinical trials involving this compound.
Phase 2 Clinical Trial: this compound vs. Artemether-Lumefantrine
A randomized, non-inferiority Phase 2 clinical trial (NCT01614964) was conducted in Malian men with uncomplicated P. falciparum malaria to compare the safety and efficacy of this compound with artemether-lumefantrine.[1][2]
Table 1: Overall Incidence of Adverse Events (Phase 2)
| Treatment Group | Total Number of Less-Severe Adverse Events (≤ Grade 1) | Number of Serious Adverse Events (Grade 2-4) |
| This compound (n=33) | 239 | 0 |
| Artemether-Lumefantrine (n=33) | 214 | 0 |
Data sourced from a Phase 2, randomized, non-inferiority clinical trial.[1][2]
While a detailed breakdown of the specific types of adverse events was not fully provided in the available documentation, the overall data suggests a comparable safety profile between the two treatments for less severe events, with no indication of serious safety concerns for this compound.
Phase 1 Clinical Trial: this compound vs. Chloroquine
A Phase 1, double-blind, randomized controlled trial was conducted in healthy volunteers to assess the safety and pharmacokinetics of this compound compared to chloroquine.
Table 2: Incidence of Common Adverse Events (Phase 1)
| Adverse Event | This compound (n=63) | Chloroquine (n=63) |
| Headache | 17 (27%) | 10 (16%) |
| Lightheadedness/Dizziness | 11 (17%) | 8 (13%) |
| Gastrointestinal Symptoms | 14 (22%) | 13 (21%) |
Data represents the number of volunteers who experienced the symptom. No hematologic, hepatic, renal, or other organ toxicity was observed for either drug at any dose tested.
Table 3: Comparison of QTc Interval Prolongation (Phase 1)
| Treatment Group | Mean Increase in QTc Interval (ms) |
| This compound | 10 |
| Chloroquine | 28 |
No arrhythmias or other cardiac adverse events were observed with either drug.
Experimental Protocols
Phase 2 Clinical Trial (NCT01614964): this compound vs. Artemether-Lumefantrine
Methodology for Safety and Tolerability Assessment:
-
Participants: Malian men aged 18 years or older with uncomplicated P. falciparum malaria.
-
Interventions:
-
This compound group: Oral this compound administered over three days.
-
Artemether-Lumefantrine group: Standard oral regimen of artemether-lumefantrine.
-
-
Adverse Event Monitoring: Participants were monitored for adverse events (AEs), defined as any untoward medical occurrence, which may or may not have a causal relationship with the treatment. AEs were graded for severity. Blinded physician observers judged the potential relationship of AEs to the study drugs.[3]
-
Data Collection: Information on AEs was collected throughout the trial.
Phase 1 Clinical Trial: this compound vs. Chloroquine
Methodology for Safety and Tolerability Assessment:
-
Participants: Healthy adult volunteers.
-
Design: Double-blind, randomized, dose-ranging controlled trial.
-
Adverse Event Monitoring: Clinical and laboratory adverse events were monitored.
-
Cardiac Safety Assessment: The effect on the QT interval was a key safety outcome measure.
Signaling Pathways and Mechanism of Action
To visualize the mechanisms of action of this compound and its comparators, the following diagrams illustrate their primary signaling pathways within the Plasmodium falciparum parasite.
References
- 1. This compound, an investigational antimalarial, versus artemether plus lumefantrine for the treatment of uncomplicated Plasmodium falciparum malaria: a randomised, phase 2, non-inferiority clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an investigational antimalarial, versus artemether plus lumefantrine for the treatment of uncomplicated Plasmodium falciparum malaria: a randomised, phase 2, non-inferiority clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
In Vitro Validation of Aq-13: A Comparative Analysis Against Multidrug-Resistant Malaria
For Immediate Release
In the global fight against malaria, the emergence and spread of multidrug-resistant Plasmodium falciparum necessitates the urgent development of novel and effective therapeutic agents. Aq-13, a 4-aminoquinoline derivative, has shown significant promise in overcoming resistance to its predecessor, chloroquine. This guide provides a comprehensive in vitro comparison of this compound's efficacy against multidrug-resistant P. falciparum isolates, benchmarked against established antimalarial drugs. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in antimalarial research.
Comparative Efficacy of this compound Against P. falciparum Strains
The in vitro antiplasmodial activity of this compound has been evaluated against a panel of well-characterized laboratory-adapted P. falciparum strains with varying drug susceptibility profiles. The following tables summarize the 50% inhibitory concentration (IC50) values of this compound in comparison to other widely used antimalarials.
| Drug | 3D7 (Chloroquine-Sensitive) IC50 (nM) | K1 (Chloroquine-Resistant) IC50 (nM) | Dd2 (Multidrug-Resistant) IC50 (nM) | W2 (Multidrug-Resistant) IC50 (nM) |
| This compound | 20.9[1] | Data not available | Data not available | Data not available |
| Chloroquine | ~10-20 | >200[2] | Data not available | Data not available |
| Amodiaquine (desethylamodiaquine) | 20.9[1] | Data not available | Data not available | Data not available |
| Drug | Cambodian Isolates (Amodiaquine-Susceptible) Median IC50 (nM) | Cambodian Isolates (Amodiaquine-Resistant) Median IC50 (nM) |
| This compound | 46.7[1] | 64.9[1] |
| Amodiaquine (desethylamodiaquine) | Not specified | Not specified |
Key Findings:
-
This compound demonstrates potent activity against both chloroquine-sensitive (3D7) and amodiaquine-resistant P. falciparum isolates.[1]
-
A strong correlation has been observed between the IC50 values of this compound and desethylamodiaquine (the active metabolite of amodiaquine) in Cambodian isolates, suggesting a potential for cross-resistance.[1]
-
Clinical trial data indicates that mean blood concentrations of this compound in patients are significantly higher (40-50 times) than the in vitro IC50 values for chloroquine-resistant parasites, suggesting that clinically relevant concentrations can be achieved.[2]
Mechanism of Action: Targeting Heme Detoxification
Similar to other 4-aminoquinolines, the primary mechanism of action for this compound is believed to be the inhibition of the parasite's heme detoxification pathway.
Caption: Proposed mechanism of action of this compound.
Within the acidic digestive vacuole of the parasite, hemoglobin from the host's red blood cells is digested, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. This compound is thought to interfere with this polymerization process, leading to the accumulation of toxic heme and subsequent parasite death.
Experimental Protocols
Standardized in vitro drug susceptibility testing is crucial for the evaluation of new antimalarial candidates. The following are detailed methodologies for commonly employed assays.
SYBR Green I-Based Fluorescence Assay
This high-throughput assay measures the proliferation of malaria parasites by quantifying the amount of parasite DNA.
-
Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes.
-
Drug Plate Preparation: A serial dilution of this compound and control drugs is prepared in a 96-well microtiter plate.
-
Incubation: Synchronized ring-stage parasites are added to the drug plates and incubated for 72 hours under a controlled atmosphere.
-
Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. The dye intercalates with the parasite DNA.
-
Fluorescence Reading: The fluorescence intensity is measured using a microplate reader. The intensity is proportional to the amount of parasite DNA and, therefore, parasite growth.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of growth inhibition against the drug concentration.
Histidine-Rich Protein II (HRP2)-Based ELISA
This assay quantifies the amount of HRP2, a protein secreted by P. falciparum, as an indicator of parasite viability.
-
Parasite Culture and Incubation: Similar to the SYBR Green I assay, parasites are incubated with the test compounds for 72 hours.
-
Sample Preparation: The culture plates are frozen and thawed to lyse the cells and release HRP2.
-
ELISA: The lysate is transferred to an ELISA plate pre-coated with a monoclonal antibody against HRP2. A second, enzyme-conjugated antibody is added, followed by a substrate to produce a colorimetric reaction.
-
Absorbance Reading: The optical density is measured using a microplate reader.
-
Data Analysis: The IC50 value is determined from the dose-response curve.[3][4][5]
Parasite Lactate Dehydrogenase (pLDH) Assay
This colorimetric assay measures the activity of the parasite-specific enzyme lactate dehydrogenase.
-
Parasite Culture and Incubation: Parasites are incubated with the test compounds as described above.
-
Enzyme Reaction: A reaction mixture containing a substrate for pLDH and a tetrazolium salt is added to the wells. The pLDH enzyme reduces the substrate, which in turn reduces the tetrazolium salt to a colored formazan product.[6][7]
-
Absorbance Reading: The absorbance of the formazan product is measured using a microplate reader.
-
Data Analysis: The IC50 is calculated from the reduction in pLDH activity at different drug concentrations.[6]
Experimental Workflow
The in vitro validation of a novel antimalarial candidate like this compound typically follows a structured workflow to assess its potency and selectivity.
Caption: In vitro antimalarial drug screening workflow.
Conclusion
The in vitro data strongly supports the continued investigation of this compound as a promising candidate for the treatment of multidrug-resistant malaria. Its potent activity against chloroquine-resistant strains is a significant advantage. However, the observed cross-resistance with amodiaquine in some isolates highlights the importance of ongoing surveillance and the need for rational combination therapies. Further studies are warranted to fully elucidate its resistance mechanisms and to evaluate its efficacy against a broader range of clinical isolates with diverse genetic backgrounds. This comprehensive in vitro characterization provides a solid foundation for the clinical development of this compound and its potential role in future malaria treatment strategies.
References
- 1. Cross-resistance of the chloroquine-derivative this compound with amodiaquine in Cambodian Plasmodium falciparum isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an investigational antimalarial, versus artemether plus lumefantrine for the treatment of uncomplicated Plasmodium falciparum malaria: a randomised, phase 2, non-inferiority clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histidine-Rich Protein II: a Novel Approach to Malaria Drug Sensitivity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simple Histidine-Rich Protein 2 Double-Site Sandwich Enzyme-Linked Immunosorbent Assay for Use in Malaria Drug Sensitivity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histidine-rich protein II: a novel approach to malaria drug sensitivity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Mitigating Risk: A Comprehensive Guide to the Proper Disposal of AQ-13
For researchers, scientists, and drug development professionals, the safe and compliant disposal of investigational compounds like AQ-13 is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) with disposal instructions for this compound is not publicly available, its classification as a 4-aminoquinoline antimalarial drug, structurally similar to chloroquine, necessitates handling it as a hazardous chemical.[1][2] This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, drawing upon established procedures for analogous compounds to ensure the safety of personnel and adherence to regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile gloves | To prevent skin contact. |
| Eye Protection | Safety goggles or a face shield | To protect against splashes of liquids or airborne particles. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | To avoid inhalation of any dust or aerosols. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound, from waste collection to final removal by a licensed waste management service.
Step 1: Waste Classification and Segregation
-
Treat as Hazardous Waste: Due to its chemical nature as a 4-aminoquinoline, all this compound waste, including pure compounds, solutions, and contaminated materials, must be treated as hazardous waste.[3][4]
-
Solid Waste: Collect unused or contaminated solid this compound in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Contaminated Materials: Any items that have come into contact with this compound, such as pipette tips, gloves, bench paper, and vials, are to be considered hazardous and collected in a designated, lined container.[3][4]
Step 2: Waste Storage
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[3]
-
The storage area should have secondary containment to prevent environmental release in the event of a spill.[4]
Step 3: Labeling of Waste Containers
-
All waste containers must be clearly and accurately labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" or "(N1-(7-chloro-quinolin-4yl)-3-(N3,N3-diethylamino)propylamine) dihydrochloride trihydrate"[1]
-
The associated hazards (e.g., "Toxic," "Handle with Care")
-
The accumulation start date and the name of the generating laboratory/researcher.
-
Step 4: Scheduling and Documentation for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[3]
-
Provide the waste management service with all available information regarding the compound.
-
Complete all necessary waste disposal manifests and documentation as required by your institution and local regulations.
Step 5: Spill Management
-
In the event of a spill, evacuate the immediate area and ensure adequate ventilation.
-
Wearing appropriate PPE, contain liquid spills with an absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up solid material or the absorbent mixture and place it into a sealed, labeled container for disposal.[5]
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[4]
Experimental Protocols and Workflows
The proper disposal of this compound follows a logical workflow designed to minimize risk and ensure regulatory compliance.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of the investigational antimalarial drug this compound, fostering a culture of safety and regulatory compliance within the research community.
References
Personal protective equipment for handling Aq-13
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Aq-13, an investigational 4-aminoquinoline antimalarial compound. Adherence to these procedures is essential to ensure personnel safety and maintain a compliant laboratory environment.
Personal Protective Equipment (PPE)
Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following PPE recommendations are based on best practices for handling novel chemical entities and compounds of the 4-aminoquinoline class. A thorough risk assessment should be conducted for any new procedure.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (powder form) | Safety goggles | Double-gloved nitrile gloves | Lab coat (flame-retardant recommended) | N95 or higher-rated respirator (in a ventilated enclosure or fume hood) |
| Handling dilute solutions (<1 mg/mL) | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required if handled in a well-ventilated area |
| Cell culture and in vitro assays | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required if performed in a biological safety cabinet |
| Animal dosing and handling | Safety glasses with side shields | Nitrile gloves | Lab coat | As determined by institutional animal care and use committee (IACUC) protocols |
| Spill cleanup | Chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or gown | N95 or higher-rated respirator |
| Waste disposal | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
Experimental Protocols: Safe Handling Procedures
2.1. Engineering Controls
-
Ventilation: All work with powdered this compound or concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Biological Safety Cabinet (BSC): For cell-based assays, a Class II BSC will provide product, personnel, and environmental protection.
2.2. Standard Operating Procedure for Solution Preparation
-
Preparation: Don the appropriate PPE as outlined in Table 1. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: Tare a suitable container on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder.
-
Solubilization: Add the desired solvent to the container with the this compound powder. Gently swirl or vortex to dissolve. Avoid heating the solution unless the stability of this compound under such conditions is known.
-
Storage: Store the prepared solution in a clearly labeled, sealed container. Consult available stability data for appropriate storage temperature and duration.
-
Decontamination: Wipe down the work surface and any equipment used with an appropriate decontaminating solution (e.g., 70% ethanol), followed by water. Dispose of all contaminated disposable materials as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: this compound Waste Disposal Guidelines
| Waste Type | Disposal Container | Disposal Method |
| Unused/Expired this compound Powder | Original or clearly labeled, sealed container | Dispose of as hazardous chemical waste through the institution's Environmental Health and Safety (EHS) office. |
| Contaminated Labware (pipette tips, tubes) | Labeled hazardous waste container | Incineration through a licensed hazardous waste vendor. |
| Aqueous Waste Solutions | Labeled hazardous waste container | Collection by the institution's EHS office for chemical waste treatment. Do not pour down the drain. |
| Contaminated PPE (gloves, lab coat) | Labeled hazardous waste bag | Incineration through a licensed hazardous waste vendor. |
Emergency Procedures
Table 3: Emergency Response for this compound Exposure
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. Alert others and your supervisor. If the spill is small, and you are trained and have the appropriate PPE and spill kit, contain the spill with absorbent material. For large spills, contact your institution's EHS office. |
Logical Workflow for Handling this compound
The following diagram illustrates the general workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
